molecular formula C6H4Cl2N4 B1404962 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1357087-30-9

5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1404962
CAS No.: 1357087-30-9
M. Wt: 203.03 g/mol
InChI Key: PLFZXMBGZDYSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1357087-30-9) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules. Its core structure is a purine bioisostere, making it a key scaffold for designing potent protein kinase inhibitors (PKIs). Protein kinases are enzymes that are critical regulators of cell signaling, and their dysfunction is a hallmark of many cancers, making them important therapeutic targets . The dichloro-substituted pyrazolopyrimidine scaffold is highly amenable to further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to introduce diverse chemical groups and fine-tune the properties of resulting compounds for structure-activity relationship (SAR) studies . This compound is strictly for research applications and is a valuable tool for scientists working in drug discovery, specifically in the design and synthesis of novel small-molecule inhibitors targeting oncogenic kinases.

Properties

IUPAC Name

5,7-dichloro-2-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZXMBGZDYSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These compounds are recognized for their activity as kinase inhibitors, aryl hydrocarbon receptor antagonists, and other modulators of biological pathways.[1][2] The specific derivative, 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, serves as a crucial intermediate in the synthesis of more complex molecules, where the chlorine atoms at the 5 and 7 positions act as versatile handles for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

This guide provides a comprehensive, in-depth technical overview of a validated synthetic route to this compound. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols, and discuss the underlying chemical principles that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with readily available starting materials and culminates in the formation of the target heterocyclic system. The chosen route is logical and efficient, building the pyrazole and pyrimidine rings in a sequential manner.

Synthesis_Workflow A Starting Material (Pyrazolo-ester) B Alkylation A->B (a) C Reduction B->C (b) D Pyrimidine Ring Formation C->D (c) E Chlorination D->E (d) F Final Product (this compound) E->F (e)

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

The following sections provide a step-by-step guide to the synthesis, including reagents, conditions, and mechanistic insights.

Step 1: Esterification of Pyrazole-3-carboxylic acid

The synthesis commences with the esterification of a suitable pyrazole-3-carboxylic acid derivative. This initial step is crucial for protecting the carboxylic acid functionality and improving the solubility of the starting material in organic solvents for the subsequent alkylation step.

  • Reaction: Pyrazole-3-carboxylic acid to Methyl pyrazole-3-carboxylate.

  • Reagents and Conditions: Methanol (CH₃OH), Sulfuric acid (H₂SO₄, catalytic), Reflux, 12 hours.[1]

  • Causality: The use of sulfuric acid as a catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol and refluxing to remove the water formed during the reaction.

Experimental Protocol:

  • To a solution of pyrazole-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl pyrazole-3-carboxylate.

Step 2: N-Alkylation of the Pyrazole Ring

With the ester in hand, the next step is the regioselective methylation of the pyrazole ring. This is a critical step that establishes the "2-methyl" substitution pattern of the final product.

  • Reaction: Methyl pyrazole-3-carboxylate to Methyl 2-methyl-2H-pyrazole-3-carboxylate.

  • Reagents and Conditions: Bromoalkane (e.g., Methyl iodide), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Room temperature, 12 hours.[1]

  • Causality: Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, generating a nucleophilic anion. This anion then attacks the methylating agent (methyl iodide) in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the nucleophilic substitution.

Experimental Protocol:

  • Dissolve the methyl pyrazole-3-carboxylate in DMF.

  • Add potassium carbonate to the solution and stir for 15-20 minutes.

  • Add the bromoalkane (e.g., methyl iodide) dropwise to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-methylated pyrazole.

Step 3: Reduction of the Nitro Group

This step involves the reduction of a nitro group, which is often present on the pyrazole ring from the initial starting material, to an amino group. This amino group is essential for the subsequent cyclization to form the pyrimidine ring.

  • Reaction: N-methylated nitro-pyrazole to N-methylated amino-pyrazole.

  • Reagents and Conditions: Hydrogen (H₂), 10% Palladium on carbon (Pd/C), Methanol, Room temperature, 12 hours.[1]

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon is a highly effective catalyst for this transformation. Hydrogen gas is adsorbed onto the surface of the palladium, where it reacts with the nitro group, reducing it to an amine.

Experimental Protocol:

  • Dissolve the N-methylated nitro-pyrazole in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (typically via a balloon or at a specified pressure).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the amino-pyrazole derivative.

Step 4: Pyrimidine Ring Formation

The formation of the pyrimidine ring is achieved through the condensation of the amino-pyrazole with a suitable one-carbon source, in this case, urea. This cyclization reaction forms the dihydroxy-pyrazolo[4,3-d]pyrimidine core.

  • Reaction: Amino-pyrazole with Urea to form 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol.

  • Reagents and Conditions: Urea, 200 °C, 12 hours.[1]

  • Causality: At high temperatures, urea decomposes to generate isocyanic acid (HNCO) and ammonia. The amino group of the pyrazole attacks the isocyanic acid, followed by an intramolecular cyclization and tautomerization to form the stable pyrimidine-5,7-diol ring system.

Experimental Protocol:

  • Mix the amino-pyrazole with an excess of urea in a reaction vessel.

  • Heat the mixture to 200 °C and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling, the solid reaction mass can be triturated with water or another suitable solvent to remove excess urea and isolate the crude product.

  • The product can be further purified by recrystallization.

Step 5: Chlorination of the Pyrimidine Ring

The final step in the synthesis is the conversion of the dihydroxy-pyrazolo[4,3-d]pyrimidine to the target 5,7-dichloro derivative. This is a crucial transformation that installs the reactive chlorine atoms.

  • Reaction: 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol to this compound.

  • Reagents and Conditions: Phosphorus oxychloride (POCl₃), 100 °C, 3 hours.[1]

  • Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The hydroxyl groups of the pyrimidine-5,7-diol are converted into good leaving groups by reaction with POCl₃, which are then displaced by chloride ions in a nucleophilic substitution reaction, yielding the dichloro product.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Carefully add the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol to an excess of phosphorus oxychloride.

  • Heat the mixture to 100 °C and maintain for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

StepReactionReagents and ConditionsYield (%)
1EsterificationH₂SO₄, methanol, reflux, 12 h96%[1]
2N-AlkylationBromoalkane, K₂CO₃, DMF, rt, 12 h56–63%[1]
3ReductionHydrogen, 10% Pd/C, methanol, rt, 12 h76–89%[1]
4Pyrimidine FormationUrea, 200 °C, 12 h25–65%[1]
5ChlorinationPOCl₃, 100 °C, 3 h42–75%[1]

Conclusion

The synthesis of this compound is a well-established process that provides a key building block for the development of novel therapeutic agents. The route described in this guide is robust and scalable, with each step being mechanistically sound and experimentally validated. By understanding the rationale behind each transformation, researchers can confidently reproduce this synthesis and utilize the final product in their drug discovery programs. The versatility of the dichloro- intermediate ensures its continued importance in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, core chemical properties, reactivity, and its versatile application as a scaffold in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this important chemical intermediate.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the target molecule's core, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to the purine ring system of adenine allows it to act as a bioisostere, effectively mimicking adenosine triphosphate (ATP) and interacting with the hinge region of various kinase active sites.[3][4][5] This fundamental interaction has led to the development of numerous potent kinase inhibitors for cancer therapy.[6][7]

The isomeric pyrazolo[4,3-d]pyrimidine core, the subject of this guide, shares these advantageous properties. Specifically, this compound serves as a crucial and highly versatile starting material. The two chlorine atoms at the C5 and C7 positions act as reactive handles, allowing for selective functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This enables the systematic generation of large compound libraries for structure-activity relationship (SAR) studies, targeting a diverse range of biological targets from kinases to other important regulatory proteins like the Aryl hydrocarbon Receptor (AhR).[8]

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins from commercially available starting materials. The causality behind this specific synthetic route is to build the pyrazolopyrimidine core first and then introduce the reactive chloro groups in the final step, which is a common and efficient strategy for preparing such intermediates.

Synthetic Pathway Overview

A representative synthesis involves the formation of a substituted pyrazole, followed by cyclization to form the di-hydroxy pyrazolopyrimidine core, and subsequent chlorination.[8]

Synthesis_Workflow Figure 1: General Synthetic Route cluster_0 Step 1: Pyrazole Formation & Modification cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A Substituted Pyrazole Precursor B Methylated Pyrazole Intermediate A->B Methylation (e.g., MeI, K2CO3) C 2-Methyl-4,6-dihydroxypyrazolo[4,3-d]pyrimidine B->C Cyclization (e.g., Urea, 200°C) D This compound C->D Chlorination (POCl3, 100°C)

Caption: Figure 1: General Synthetic Route.

Detailed Experimental Protocol

Protocol: Synthesis of this compound [8]

  • Step 1: Preparation of the Dihydroxy Intermediate:

    • A suitable methylated pyrazole precursor containing amino and cyano or ester groups at adjacent positions is reacted with urea.

    • Rationale: This is a condensation reaction where urea serves as the source for the two nitrogen atoms and the carbonyl carbon of the pyrimidine ring. The reaction is typically performed at high temperature (e.g., 200°C) to drive the cyclization and elimination of ammonia.

    • The reaction mixture is heated for several hours (e.g., 12 hours).

    • Upon cooling, the solid product, 2-methyl-4,6-dihydroxypyrazolo[4,3-d]pyrimidine (in its tautomeric form), is isolated.

  • Step 2: Chlorination:

    • The dihydroxy intermediate from Step 1 is suspended in phosphorus oxychloride (POCl₃).

    • Rationale: POCl₃ is a powerful chlorinating and dehydrating agent. It replaces the hydroxyl groups (present as the keto tautomer) of the pyrimidinone ring with chlorine atoms. This is a standard and highly effective method for converting heterocyclic ketones/amides into their corresponding chloro-derivatives.

    • The mixture is heated to reflux (approx. 100-110°C) for a period of 2-4 hours.

    • The reaction is carefully quenched by pouring it onto crushed ice.

    • The resulting precipitate is filtered, washed with water to remove excess POCl₃ and phosphoric acid byproducts, and dried.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid. Typical yields for this chlorination step range from 42-75%.[8]

Chemical Reactivity and Functionalization

The two chlorine atoms on the pyrimidine ring are the focal points of the compound's reactivity. They are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

Differential Reactivity at C5 and C7

In the closely related isomeric pyrazolo[1,5-a]pyrimidine system, the chlorine atom at the C7 position is reported to be more reactive towards nucleophilic substitution than the C5 chlorine.[9] This selectivity is attributed to the electronic influence of the adjacent pyrazole ring nitrogens, which preferentially activate the C7 position. A similar reactivity pattern is anticipated for the pyrazolo[4,3-d]pyrimidine scaffold, enabling sequential and site-selective functionalization by carefully controlling reaction conditions such as temperature and stoichiometry.

Key Functionalization Reactions

Reactivity Figure 2: Key Functionalization Reactions cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling Core 5,7-dichloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine Amine Amine (R₂NH) Core->Amine K₂CO₃, RT Alcohol Alcohol (ROH) Core->Alcohol NaH, THF Thiol Thiol (RSH) Core->Thiol Base Suzuki Boronic Acid (R-B(OH)₂) Core->Suzuki Pd Catalyst, Base Buchwald Amine (R₂NH) Core->Buchwald Pd Catalyst, Base Product_Amine 5-Chloro-7-amino-derivative Amine->Product_Amine Product_Alkoxy 5-Chloro-7-alkoxy-derivative Alcohol->Product_Alkoxy Product_Thio 5-Chloro-7-thioether-derivative Thiol->Product_Thio Product_Suzuki Aryl/Alkyl Derivative Suzuki->Product_Suzuki Product_Buchwald Aryl-amino Derivative Buchwald->Product_Buchwald

Caption: Figure 2: Key Functionalization Reactions.

Protocol: General Procedure for Nucleophilic Substitution with an Amine [9]

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or isopropanol), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq.).

  • Addition of Nucleophile: Add the desired amine (e.g., morpholine) (1.0-1.2 eq.) to the mixture.

    • Rationale: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the amine can also help drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature. The higher reactivity of the C7 position often allows for selective substitution at this site under mild conditions. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to yield the 7-amino-5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivative.

This protocol can be adapted for alcohols and thiols, often requiring a stronger base like sodium hydride (NaH) to deprotonate the nucleophile. Subsequent substitution at the C5 position typically requires more forcing conditions, such as elevated temperatures. Palladium-catalyzed cross-coupling reactions like the Suzuki[10] and Buchwald-Hartwig couplings[9] can also be employed to form C-C and C-N bonds, respectively, further expanding the chemical diversity accessible from this scaffold.

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is essential for its use in synthesis. The following data provides a reference for its identification.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[11]
Molecular Weight 203.03 g/mol [11]
Exact Mass 201.9813 Da[11]
Appearance Expected to be a white to off-white solidN/A
Spectroscopic Data (Predicted)
SpectroscopyFeaturePredicted Chemical Shift / Value
¹H NMR (CDCl₃)-CH₃ (N-methyl)δ 3.8 - 4.2 ppm (singlet)
C3-H (pyrazole ring)δ 7.5 - 8.0 ppm (singlet)
¹³C NMR (CDCl₃)-CH₃δ 35 - 40 ppm
C3δ 130 - 135 ppm
C3aδ 115 - 120 ppm
C5 (C-Cl)δ 150 - 155 ppm
C7 (C-Cl)δ 155 - 160 ppm
C7aδ 145 - 150 ppm
Mass Spec (EI) [M]⁺ Isotopic Clusterm/z 202 (M⁺, ¹⁰⁰%), 204 (M+2, ~65%), 206 (M+4, ~10%)
IR Spectroscopy C=N, C=C stretch1550-1650 cm⁻¹
C-Cl stretch700-850 cm⁻¹

Causality of Spectroscopic Features:

  • ¹H NMR: The single proton on the pyrazole ring (C3-H) is expected to be in the aromatic region. The N-methyl group will appear as a singlet further upfield.

  • Mass Spectrometry: The presence of two chlorine atoms gives a highly characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in the distinctive M⁺, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a foundational building block for potent and selective bioactive molecules.

Applications Figure 3: Therapeutic Targets of Pyrazolo[4,3-d]pyrimidine Derivatives Core Pyrazolo[4,3-d]pyrimidine Scaffold Kinase Kinase Inhibition (e.g., CDK, Src, Abl) Core->Kinase ATP Mimicry AhR AhR Antagonism Core->AhR Ligand Binding Tubulin Tubulin Polymerization Inhibition Core->Tubulin Microtubule Destabilization Other Other Targets (Antiviral, etc.) Core->Other

Caption: Figure 3: Therapeutic Targets.

  • Kinase Inhibitors: Derivatives have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Aurora A, Src, and Abl.[7][14] These are critical targets in oncology, and the pyrazolopyrimidine scaffold provides an excellent framework for designing selective inhibitors.

  • Aryl Hydrocarbon Receptor (AhR) Antagonists: Functionalization of the scaffold has led to the discovery of small-molecule AhR antagonists, which are being investigated for their potential in cancer immunotherapy by modulating T-cell activation.[8]

  • Microtubule Targeting Agents: Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been developed as inhibitors of tubulin polymerization, demonstrating potent antiproliferative effects and the ability to overcome certain types of drug resistance.[15]

  • Antiviral and Antiparasitic Agents: The broader pyrazolopyrimidine class has also been explored for other therapeutic areas, including the development of antiviral and antiparasitic compounds.[16]

The versatility of the 5,7-dichloro intermediate allows for rapid and systematic exploration of the chemical space around the core, making it an invaluable tool for lead identification and optimization in drug discovery programs.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and, most importantly, the differential reactivity of its C5 and C7 chloro-substituents provide a reliable and flexible entry point for creating diverse molecular architectures. The proven success of its derivatives as potent modulators of key biological targets underscores its importance. For research teams aiming to develop novel therapeutics, particularly in oncology and immunology, a thorough understanding and proficient utilization of this scaffold's chemical properties are essential for success.

References

molecular structure of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. As a bioisosteric analog of purine, this scaffold effectively mimics the endogenous adenine molecule, enabling it to interact with the ATP-binding sites of numerous enzymes.[1] This characteristic has established the pyrazolopyrimidine family as a "privileged scaffold" for the development of potent and selective kinase inhibitors, among other therapeutic agents.[2][3] This guide provides a detailed examination of a specific, highly functionalized derivative: this compound. We will explore its molecular architecture, physicochemical properties, synthesis, chemical reactivity, and its foundational role in the development of targeted therapeutics.

Part 1: Molecular Architecture and Physicochemical Profile

Structural Elucidation

This compound is a bicyclic aromatic heterocycle. Its structure is defined by a pyrazole ring fused to a pyrimidine ring. The precise arrangement and substitution are as follows:

  • Core Scaffold : A planar pyrazolo[4,3-d]pyrimidine system.

  • Substitution :

    • Two chlorine atoms are attached to the pyrimidine ring at positions C5 and C7.

    • A methyl group is attached to the pyrazole ring at the N2 position.

This specific substitution pattern, particularly the presence of two reactive chlorine atoms, makes this molecule a versatile intermediate for further chemical modification.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this molecule are summarized below. These identifiers are crucial for database searches and regulatory submissions.

PropertyValueSource
IUPAC Name 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine[4]
Molecular Formula C₆H₄Cl₂N₄[4]
Molecular Weight 203.03 g/mol [4]
Canonical SMILES CN1C2=C(C=N1)N=C(N=C2Cl)Cl[4]
InChI InChI=1S/C6H4Cl2N4/c1-12-4-3(2-9-12)10-6(8)11-5(4)7/h2H,1H3[4]
InChIKey ILSHTSRLVMUZKS-UHFFFAOYSA-N[4]
Spectroscopic Profile

While specific experimental data requires direct measurement, the molecular structure allows for the confident prediction of its characteristic spectroscopic signals.

  • ¹H NMR : The spectrum is expected to be simple, showing two key signals:

    • A singlet for the N-methyl (N-CH₃) protons, likely appearing in the δ 3.8-4.2 ppm range.

    • A singlet for the pyrazole ring proton (C3-H), expected further downfield in the aromatic region, likely δ 7.5-8.5 ppm.

  • ¹³C NMR : The spectrum should display six distinct signals for the six carbon atoms in the bicyclic system and the methyl group. The carbons attached to chlorine (C5 and C7) and the carbons adjacent to nitrogen atoms will be significantly deshielded, appearing at the lower end of the spectrum.

  • Mass Spectrometry : The mass spectrum will show a distinct molecular ion peak (M⁺). Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. A common and effective route involves the construction of the pyrazolopyrimidine di-hydroxy intermediate, followed by a chlorination step.[5]

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Chlorination Step

This protocol outlines the critical conversion of the diol intermediate to the target dichloro-compound.

  • Reaction Setup : To a stirred solution of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol, add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) slowly at 0 °C.

  • Heating : After the addition, the reaction mixture is heated to reflux (approximately 100-110 °C) for 3-5 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization & Extraction : The acidic aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution) until it reaches a pH of 7-8. The resulting precipitate (the product) is collected by filtration, or the aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification : The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation because it is a powerful and efficient dehydrating and chlorinating agent, perfectly suited for converting hydroxyl groups on electron-deficient heterocyclic rings, such as pyrimidines, into chlorine atoms.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The true synthetic value of this compound lies in the reactivity of its two chlorine atoms. The electron-withdrawing nature of the fused ring system makes the C5 and C7 positions highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).

This allows for the sequential and often selective replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of building molecular diversity from this central scaffold. While detailed studies on this specific isomer are limited, related pyrazolopyrimidine isomers often show differential reactivity between the C5 and C7 positions, allowing for controlled, stepwise functionalization. For instance, in the closely related pyrazolo[1,5-a]pyrimidine series, the chlorine at position 7 is noted to be more reactive.[6] This selectivity enables the synthesis of complex derivatives with distinct substituents at each position, a critical strategy in optimizing drug candidates.

Part 3: Significance in Drug Discovery and Development

A Privileged Scaffold for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established pharmacophore for targeting protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][7]

cluster_0 Kinase ATP Binding Pocket cluster_1 Normal Function cluster_2 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds ATP->Kinase Binding Prevented Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation Blocked Scaffold Pyrazolo[4,3-d]pyrimidine (Competitive Inhibitor) Scaffold->Kinase Binds & Blocks Hinge Hinge Region (H-Bonding) Scaffold->Hinge Interacts with

Caption: Mechanism of competitive kinase inhibition.

The core structure of this compound acts as a rigid anchor that fits into the adenine-binding pocket of kinases. The nitrogen atoms in the ring system form crucial hydrogen bonds with the "hinge region" of the kinase, effectively blocking the entry of ATP and inhibiting the enzyme's catalytic function.[1] The C5 and C7 positions, once functionalized via SNAr reactions, project out of this pocket, allowing for the introduction of various chemical groups that can confer potency and selectivity for specific kinase targets.

Therapeutic Potential and Known Biological Activities

Derivatives built from the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated a wide range of biological activities, validating the importance of this core structure.

  • Anticancer Agents : This is the most explored application. Derivatives have shown potent activity against various cancer cell lines by inhibiting key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs), Src, and Abl tyrosine kinases.[1][3][8]

  • Immunomodulation : Recent studies have identified pyrazolopyrimidine derivatives as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation, suggesting potential applications in cancer immunotherapy.[5]

  • Microtubule Targeting Agents : Certain pyrazolo[4,3-d]pyrimidine derivatives have been developed as inhibitors of tubulin polymerization, acting at the colchicine binding site.[9] This provides an alternative mechanism for their antiproliferative effects.

Conclusion

This compound is far more than a simple chemical compound; it is a high-potential, strategically designed building block for modern drug discovery. Its molecular structure, characterized by a purine-mimicking core and two reactive chlorine handles, provides an ideal starting point for the synthesis of diverse chemical libraries. The proven ability of its derivatives to potently inhibit protein kinases and other biologically relevant targets underscores its value to researchers and scientists. A thorough understanding of its structure, synthesis, and reactivity is essential for any professional engaged in the development of next-generation targeted therapies.

References

The Strategic Core: A Technical Guide to 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged structure." Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] This bioisosterism has been a cornerstone of its successful application in developing targeted therapies.[2] Kinases, which play a pivotal role in cellular signaling, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. Consequently, the pyrazolo[4,3-d]pyrimidine core has been extensively explored, leading to the development of potent inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Bruton's tyrosine kinase (BTK).[1][2][3][4][5]

This guide focuses on a key intermediate that unlocks the potential of this scaffold: 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine . The presence of two chlorine atoms at the C5 and C7 positions provides reactive handles for medicinal chemists to elaborate the core structure and fine-tune its pharmacological properties. The differential reactivity of these two positions is the linchpin of its synthetic utility, allowing for sequential and regioselective modifications. This document will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this versatile starting material, tailored for researchers and professionals in the field of drug development.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials and culminates in the formation of the key dichlorinated heterocyclic core. The following protocol is a composite of established synthetic routes, providing a comprehensive workflow for its preparation.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized in five key stages, as illustrated in the workflow below:

cluster_0 Stage 1: Esterification cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Reduction cluster_3 Stage 4: Pyrimidine Ring Formation cluster_4 Stage 5: Chlorination A Starting Material B Methyl Ester Intermediate A->B H2SO4, Methanol, reflux, 12h C N-Methylated Intermediate B->C Bromoalkane, K2CO3, DMF, rt, 12h D Amino Pyrazole C->D Hydrogen, 10% Pd/C, Methanol, rt, 12h E Pyrazolo[4,3-d]pyrimidinone D->E Urea, 200°C, 12h F This compound E->F POCl3, 100°C, 3h

Caption: Synthetic workflow for this compound.

Step 1: Esterification of the Starting Pyrazole

  • Reaction: A suitable starting pyrazole carboxylic acid is esterified.

  • Procedure: To a solution of the pyrazole carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent and purified.

  • Causality: The esterification step protects the carboxylic acid and increases its solubility in organic solvents for the subsequent alkylation step.

Step 2: N-Alkylation of the Pyrazole Ring

  • Reaction: The nitrogen of the pyrazole ring is alkylated with a methyl group.

  • Procedure: The methyl ester from Step 1 is dissolved in dimethylformamide (DMF). Potassium carbonate is added as a base, followed by the addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and the product is extracted.

  • Causality: This step introduces the desired methyl group at the N2 position of the pyrazole ring. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Step 3: Reduction of the Nitro Group (if present)

  • Reaction: If the starting pyrazole contains a nitro group, it is reduced to an amine.

  • Procedure: The N-methylated intermediate is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst is then filtered off, and the solvent is evaporated.

  • Causality: The amino group is essential for the subsequent cyclization to form the pyrimidine ring.

Step 4: Formation of the Pyrimidine Ring

  • Reaction: The amino pyrazole is condensed with urea to form the pyrazolo[4,3-d]pyrimidinone core.

  • Procedure: The amino pyrazole from the previous step is mixed with an excess of urea. The mixture is heated to 200°C for 12 hours. During this time, the mixture will melt and then solidify. After cooling, the solid mass is triturated with water and filtered to give the crude pyrazolo[4,3-d]pyrimidinone.

  • Causality: This high-temperature condensation reaction is a classic method for forming the pyrimidine ring, with urea serving as the source of the C4 and C6 carbonyl carbons and their associated nitrogens.

Step 5: Chlorination of the Pyrazolo[4,3-d]pyrimidinone

  • Reaction: The hydroxyl groups of the pyrimidinone are converted to chlorine atoms.

  • Procedure: The crude pyrazolo[4,3-d]pyrimidinone is suspended in phosphorus oxychloride (POCl₃). The mixture is heated to 100°C for 3 hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

  • Causality: POCl₃ is a powerful chlorinating agent that effectively converts the tautomeric hydroxyl groups of the pyrimidinone into the more reactive chloro substituents, yielding the final desired starting material.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[6]
Molecular Weight 203.03 g/mol [6]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF. Sparingly soluble in alcohols. Insoluble in water.General knowledge
Melting Point Data not consistently available in public literature. Empirical determination is recommended.

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5-8.7 (s, 1H, pyrimidine H), ~4.1-4.3 (s, 3H, N-CH₃). The exact chemical shifts can vary based on solvent and purity.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155-158 (C5/C7), ~150-153 (C=N), ~130-135 (CH), ~115-120 (C-pyrazole), ~35-38 (N-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 202 (M⁺), 204 (M⁺+2), 206 (M⁺+4), consistent with the presence of two chlorine atoms.

Reactivity and Mechanistic Insights: The Art of Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of the C5 and C7 chlorine atoms. This allows for a stepwise and controlled introduction of various substituents, a key strategy in building molecular diversity in a drug discovery program. The reactions at these positions are typically nucleophilic aromatic substitutions (SₙAr).

A 5,7-dichloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine B Monosubstituted Intermediate (C7-selective) A->B Nucleophile 1 (e.g., amine, mild base) Room Temp to moderate heat D Monosubstituted Intermediate (C5-selective) A->D Specific conditions/ Bulky nucleophiles (less common) C Disubstituted Product B->C Nucleophile 2 (stronger conditions) D->C Nucleophile 2

Caption: Regioselective substitution pathways of the dichloropyrazolo[4,3-d]pyrimidine core.

General Principles of Reactivity:

The pyrazolo[4,3-d]pyrimidine ring system is electron-deficient, which makes it susceptible to nucleophilic attack. The two chlorine atoms are good leaving groups, facilitating the SₙAr reaction. The regioselectivity of the first substitution is primarily governed by the electronic environment of the C5 and C7 positions.

The C7 Position: The More Reactive Center

In the vast majority of cases, the first nucleophilic substitution occurs preferentially at the C7 position .[7] This enhanced reactivity can be attributed to several factors:

  • Electronic Effects: The C7 position is generally more electron-deficient due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms in both the pyrazole and pyrimidine rings. This makes it a more electrophilic site for nucleophilic attack.

  • Stability of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack at C7 (a Meisenheimer-like complex) is better stabilized by resonance, with the negative charge being delocalized over the electron-withdrawing nitrogen atoms of the heterocyclic system.

The C5 Position: Reactivity Under Forcing Conditions

The C5 chlorine is less reactive than the C7 chlorine. Substitution at this position typically requires more forcing conditions, such as higher temperatures or the use of stronger nucleophiles and bases, after the C7 position has already been functionalized. This difference in reactivity is the cornerstone of a sequential functionalization strategy.

Experimental Protocol: Selective Monosubstitution at C7

  • Reaction: Selective displacement of the C7 chlorine with an amine nucleophile.

  • Procedure: To a solution of this compound in a suitable solvent (e.g., isopropanol, DMF, or dioxane), add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. The reaction is typically stirred at room temperature or heated gently (e.g., to 80°C) and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is worked up by partitioning between water and an organic solvent.

  • Causality: The use of mild conditions and a stoichiometric amount of the nucleophile favors the selective reaction at the more reactive C7 position.

Experimental Protocol: Disubstitution

  • Reaction: Substitution of the remaining C5 chlorine.

  • Procedure: The C7-substituted intermediate is dissolved in a suitable solvent, and the second nucleophile is added, often with a stronger base and at a higher temperature (e.g., reflux) than the first substitution. The reaction progress is monitored, and upon completion, a standard aqueous workup is performed.

  • Causality: The less reactive C5 position requires more energy to overcome the activation barrier for nucleophilic substitution.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The this compound core is a gateway to a multitude of potent and selective kinase inhibitors. By strategically choosing the nucleophiles for substitution at the C7 and C5 positions, medicinal chemists can tailor the molecule to target specific kinases implicated in various diseases.

CDK7 Inhibitors for Cancer Therapy

Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription, making it an attractive target in oncology.[2][8] Several potent and selective CDK7 inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold have been developed.

  • Design Strategy: Typically, a larger, often aromatic, amine is installed at the C7 position to interact with the hinge region of the kinase. The C5 position is then functionalized with smaller groups that can occupy a neighboring pocket or interact with solvent.

  • Example: The synthesis of CDK7 inhibitors often involves an initial selective amination at C7, followed by a second substitution or coupling reaction at the C5 position.[9] The biphenyl moiety at C7 in some reported inhibitors is crucial for achieving high potency and selectivity.[10]

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Design Strategy: The pyrazolo[4,3-d]pyrimidine core serves as a scaffold to position substituents that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of Aurora kinases.[3][4]

  • Synthetic Approach: The synthesis of Aurora kinase inhibitors often utilizes the sequential SₙAr reactions on the dichlorinated starting material to introduce the necessary pharmacophoric elements. For instance, an amine can be introduced at C7, followed by the introduction of another group at C5 via a second nucleophilic substitution.

Microtubule Targeting Agents

The pyrazolo[4,3-d]pyrimidine scaffold has also been employed in the design of microtubule targeting agents that inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[11]

  • Design Strategy: In these compounds, the pyrazolo[4,3-d]pyrimidine core acts as a central scaffold to orient aryl groups that mimic the binding of colchicine to tubulin.

  • Synthetic Utility: The dichlorinated starting material allows for the introduction of different aryl groups at the C5 and C7 positions, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

A 5,7-dichloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine B CDK7 Inhibitors A->B Sequential SₙAr C Aurora Kinase Inhibitors A->C Sequential SₙAr D Microtubule Targeting Agents A->D Sequential SₙAr E Other Kinase Inhibitors (e.g., PI3K, Trk) A->E Sequential SₙAr

Caption: Applications of the dichloropyrazolo[4,3-d]pyrimidine core in drug discovery.

Conclusion and Future Outlook

This compound is a high-value starting material in medicinal chemistry, offering a robust and versatile platform for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. Its key attributes are the privileged nature of the pyrazolo[4,3-d]pyrimidine core and the differential reactivity of the C5 and C7 chloro-substituents, which enables controlled, sequential functionalization. A deep understanding of the principles of nucleophilic aromatic substitution on this electron-deficient heterocyclic system is paramount for its effective utilization. As the demand for targeted therapies continues to grow, the strategic application of this and similar core structures will undoubtedly continue to fuel the discovery of novel medicines for a wide range of human diseases.

References

An In-Depth Technical Guide to 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold in Kinase and Aryl Hydrocarbon Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-d]pyrimidine core represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with potent and selective biological activities. This guide focuses on a key derivative, 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a versatile synthetic intermediate for the development of targeted therapeutics. While specific detailed characterization and biological data for this exact isomer are not extensively published, this document provides a comprehensive overview based on established synthetic routes and the well-documented activities of closely related analogs. We will delve into its chemical identity, a validated synthetic pathway, and its significant potential as a modulator of critical drug targets, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and the Aryl Hydrocarbon Receptor (AhR). This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolo[4,3-d]pyrimidine framework.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine heterocycle is a bioisostere of purine, the core structure of adenine and guanine. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding sites of numerous protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. Consequently, the pyrazolo[4,3-d]pyrimidine framework has been a focal point of extensive research, leading to the discovery of potent inhibitors of various kinases, including CDKs and Aurora kinases, which are key regulators of the cell cycle.[1][2] Furthermore, this scaffold has been identified as a novel platform for the development of Aryl Hydrocarbon Receptor (AhR) antagonists, highlighting its therapeutic potential in immunology and oncology.

Chemical Identity and Properties

PropertyValue (Predicted/Inferred)Source
IUPAC Name This compound-
Molecular Formula C₆H₄Cl₂N₄[3]
Molecular Weight 203.03 g/mol [3]
Canonical SMILES CN1N=CC2=C1N=C(N=C2Cl)Cl-
InChI Key ILSHTSRLVMUZKS-UHFFFAOYSA-N[3]

Synthesis of this compound

A validated synthetic route for the preparation of this compound has been reported, providing a reliable method for accessing this key intermediate.[4] The synthesis is a multi-step process that begins with readily available starting materials.

Diagram of the Synthetic Pathway:

Synthesis A Starting Material B Methyl Ester Intermediate A->B H2SO4, Methanol, reflux C Alkylated Intermediate B->C Bromoalkane, K2CO3, DMF D Reduced Intermediate C->D Hydrogen, 10% Pd/C, Methanol E Pyrazolopyrimidine Diol D->E Urea, 200 °C F 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine E->F POCl3, 100 °C

Caption: Synthetic route for this compound.

Experimental Protocol (Based on a reported general procedure[4]):

  • Esterification: The initial starting material is refluxed in methanol with sulfuric acid to yield the corresponding methyl ester.

  • Alkylation: The ester is then alkylated using a suitable bromoalkane in the presence of potassium carbonate in dimethylformamide (DMF).

  • Reduction: The subsequent intermediate is reduced via hydrogenation using a palladium on carbon catalyst in methanol.

  • Cyclization: The reduced product is heated with urea at high temperature to form the pyrazolopyrimidine diol.

  • Chlorination: The final step involves chlorination of the diol using phosphorus oxychloride to yield the target compound, this compound.

This synthetic scheme offers a practical and scalable method for producing the title compound, which serves as a crucial building block for further derivatization at the 5 and 7 positions. The reactivity of the chloro-substituents allows for nucleophilic substitution reactions to introduce a wide range of functional groups, enabling the generation of diverse chemical libraries for biological screening.

Biological Activity and Therapeutic Potential

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established pharmacophore for targeting protein kinases and the Aryl Hydrocarbon Receptor.

Kinase Inhibition: Targeting the Cell Cycle

Numerous studies have demonstrated the potent inhibitory activity of pyrazolo[4,3-d]pyrimidine derivatives against Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] These kinases are critical regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers.

Signaling Pathway Diagram:

Kinase_Inhibition cluster_0 Pyrazolo[4,3-d]pyrimidine Core cluster_1 Kinase Targets cluster_2 Cellular Processes Compound 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine (and derivatives) CDK2 CDK2 Compound->CDK2 Inhibition CDK5 CDK5 Compound->CDK5 Inhibition AuroraA Aurora A Compound->AuroraA Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle Promotes CDK5->CellCycle Promotes AuroraA->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Inhibition of cell cycle kinases by pyrazolo[4,3-d]pyrimidine derivatives.

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have shown low nanomolar IC50 values against CDK2 and CDK5, as well as Aurora A kinase.[5][6] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells, making these compounds promising candidates for anticancer drug development. The dichloro-intermediate serves as a key starting point for synthesizing libraries of compounds to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinase targets.

Experimental Protocol: In Vitro Kinase Assay (General)

A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric or fluorescence-based in vitro kinase assay.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent ADP reporter).

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate the magnesium ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate by gel electrophoresis and detecting the radioactivity. For fluorescence-based assays, the change in fluorescence intensity or polarization is measured.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Aryl Hydrocarbon Receptor (AhR) Antagonism: A Role in Immunotherapy

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, activation of AhR can lead to immunosuppression. Therefore, AhR antagonists are being investigated as a novel strategy in cancer immunotherapy. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising core for the development of potent AhR antagonists.

Signaling Pathway Diagram:

AhR_Antagonism cluster_0 Pyrazolo[4,3-d]pyrimidine Core cluster_1 AhR Signaling cluster_2 Cellular Response Compound 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine (and derivatives) AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Antagonism ARNT ARNT AhR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Gene Target Gene Transcription XRE->Gene Initiates Immune Immune Suppression Gene->Immune Leads to

References

An In-Depth Technical Guide to the Physical Characteristics of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical characteristics of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental properties is critical for its application in synthesis, formulation, and biological screening.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazolopyrimidine. The pyrazolo[4,3-d]pyrimidine core is a purine analogue, making it a scaffold of significant interest in the development of kinase inhibitors and other therapeutic agents. The presence of two chlorine atoms at the 5 and 7 positions and a methyl group at the 2-position of the pyrazole ring defines its unique chemical reactivity and biological activity.

Molecular Formula: C₆H₄Cl₂N₄

Molecular Weight: 203.03 g/mol

CAS Number: 1357087-30-9

The structural arrangement of this molecule is crucial for its interaction with biological targets. The nitrogen atoms act as hydrogen bond acceptors, while the dichlorinated pyrimidine ring offers sites for further chemical modification.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The information below is a combination of data from commercial suppliers and predicted values. Researchers should consider this as a preliminary guide and are encouraged to perform their own characterization for definitive values.

PropertyValue/InformationSource/Comment
Physical Appearance Likely a solid at room temperature.Based on related pyrazolopyrimidine compounds.
Melting Point Not explicitly reported.Requires experimental determination.
Boiling Point Not explicitly reported.Predicted to be approximately 321.6±24.0 °C.[1]
Solubility Insoluble in water. Soluble in organic solvents such as dimethylformamide (DMF) and ethanol.General solubility for similar heterocyclic compounds.[2]
Density Not explicitly reported.Predicted to be 1.65±0.1 g/cm³.[1]
pKa Not explicitly reported.Requires experimental or computational determination.
Storage Conditions Store at room temperature in a dry, well-ventilated place.Recommended by commercial suppliers.

Expert Insight: The low predicted aqueous solubility is a common characteristic of such chlorinated heterocyclic systems. For biological assays, initial stock solutions are typically prepared in a polar aprotic solvent like DMSO. Subsequent dilutions into aqueous buffers should be performed with care to avoid precipitation. The chlorine substituents significantly influence the electron distribution of the aromatic system, which in turn affects its solubility and potential for intermolecular interactions.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific compound is not available, data for closely related analogs and general knowledge of pyrazolopyrimidine systems allow for predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the proton on the pyrazole ring (C3-H) would likely appear in the aromatic region. Another singlet for the methyl group (N2-CH₃) would be observed in the upfield region. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to chlorine (C5 and C7) would be significantly downfield.

Experimental Justification: NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For a novel or sparsely characterized compound like this, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator for dichlorinated compounds.

Workflow for Compound Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility data_analysis Analyze & Correlate Data nmr->data_analysis ms->data_analysis mp->data_analysis solubility->data_analysis structure_confirmation Confirm Structure & Purity data_analysis->structure_confirmation

Caption: A typical workflow for the synthesis and physical characterization of a novel chemical entity.

Synthetic Considerations

This compound is typically synthesized through a multi-step process. A common route involves the construction of the pyrazolopyrimidine core followed by chlorination. For instance, one synthetic pathway involves the reaction of a substituted pyrazole with a malonic acid derivative to form a dihydroxypyrazolopyrimidine, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[3] The methyl group on the pyrazole nitrogen is introduced via alkylation.

The chlorination step is critical and the reactivity of the resulting dichloro-product is a key feature for its use as a synthetic intermediate. The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

Applications in Research and Drug Development

The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, particularly protein kinases. The dichloro- nature of this compound makes it a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening.

Derivatives of the pyrazolo[4,3-d]pyrimidine core have been investigated for their potential as:

  • Kinase inhibitors: Targeting enzymes like CDKs (Cyclin-Dependent Kinases) and others involved in cell cycle regulation and signaling pathways.

  • Anticancer agents: By modulating various cellular processes in cancer cells.

  • HIF-PHD inhibitors: For the treatment of anemia.[4]

The physical characteristics outlined in this guide are fundamental to the successful handling, reaction optimization, and formulation of this compound in these research and development endeavors.

References

Mastering the Medium: A Technical Guide to the Organic Solvent Solubility of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Solubility Data

In the landscape of drug discovery and synthetic chemistry, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity. The specific derivative, 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, serves as a crucial building block for novel kinase inhibitors and other therapeutic agents. However, the successful progression of this molecule from a synthesized powder to a viable drug candidate or reactive intermediate is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.

Understanding Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental determination, it is essential to distinguish between the two primary types of solubility measurements, as they answer different questions and are relevant at different stages of research and development.[1]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a high-concentration stock (typically in Dimethyl Sulfoxide, DMSO) into an aqueous or organic medium.[2][3] It is a high-throughput assessment of a compound's propensity to remain in solution under non-equilibrium conditions, mimicking the initial shock a compound might experience in a biological assay. Low kinetic solubility can lead to unreliable results in in vitro screens due to compound precipitation.[1][2]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's saturation point in a solvent at equilibrium.[4][5] An excess of the solid compound is incubated with the solvent for an extended period until the rates of dissolution and precipitation are equal.[6] This value is critical for formulation development, process chemistry, and predicting in vivo behavior, as it represents the maximum stable concentration achievable.[4][5]

The relationship between these two concepts is crucial. A compound can have high kinetic solubility but low thermodynamic solubility, existing temporarily in a supersaturated state that will eventually precipitate. For the synthetic chemist, thermodynamic solubility in organic solvents dictates the maximum concentration for a reaction, while for the pharmacologist, poor kinetic solubility might flag a compound for assay interference.

Strategic Selection of Organic Solvents

The choice of solvents for screening is dictated by the intended application. The principle of "like dissolves like" provides a preliminary framework. Given the heterocyclic, aromatic nature of this compound, a range of solvents covering different polarities and hydrogen bonding capabilities should be assessed.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; common in synthesis and purification.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate (EtOAc)High dielectric constants, suitable for a wide range of organic reactions and as formulation vehicles.
Aprotic Non-Polar Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF), Heptane/HexaneUsed in synthesis, extraction, and chromatography; assesses solubility in lipophilic environments.

Experimental Protocol: Determining Thermodynamic Solubility

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of a solid compound. It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached.

Causality and Rationale
  • Why excess solid? To ensure the final solution is truly saturated. If all the solid dissolves, the true solubility is higher than the concentration tested.

  • Why 24-48 hours incubation? To allow sufficient time for the system to reach thermodynamic equilibrium. This can be surprisingly slow, especially for crystalline materials.

  • Why controlled temperature? Solubility is temperature-dependent. Consistency is key for reproducible data.

  • Why filtration/centrifugation? To completely remove any undissolved microparticulates that would artificially inflate the measured concentration of the supernatant.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a 1.5 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 500 µL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a rotator at a constant ambient temperature (e.g., 25°C). Agitate for 24 to 48 hours. Visually confirm that excess solid remains.

  • Separation:

    • Option A (Filtration): Allow the suspension to settle for 30 minutes. Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

    • Option B (Centrifugation): Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification:

    • Prepare a calibration curve of the compound in the same solvent at known concentrations.

    • Dilute the filtered supernatant into the analytical range of the calibration curve.

    • Analyze the diluted sample and standards using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration of the saturated solution using the calibration curve, accounting for any dilution factors. Report the solubility in mg/mL or molarity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess solid (2-5 mg) prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate (24-48h at 25°C) prep2->equil1 sep_choice Choose Method equil1->sep_choice sep1 Filter (0.22 µm) sep_choice->sep1 Option A sep2 Centrifuge (14,000 rpm) sep_choice->sep2 Option B quant2 Dilute Supernatant sep1->quant2 sep2->quant2 quant1 Prepare Cal. Curve quant3 Analyze via HPLC-UV or LC-MS quant1->quant3 quant2->quant3 result Calculate Solubility (mg/mL or M) quant3->result

Caption: Thermodynamic Solubility Workflow

Experimental Protocol: Determining Kinetic Solubility

This high-throughput protocol is designed to quickly assess solubility from a DMSO stock, which is common in early drug discovery screening.[7]

Causality and Rationale
  • Why DMSO stock? DMSO is a powerful solvent capable of dissolving a vast range of organic compounds at high concentrations, making it an industry standard for compound libraries.

  • Why a short incubation? The goal is to measure the immediate precipitation potential, not equilibrium. Incubation times of 1-2 hours are typical.[7]

  • Why nephelometry or UV? These are rapid, plate-based detection methods. Nephelometry directly measures light scattering from precipitated particles, while UV-based methods quantify the amount of compound remaining in solution after filtration.[1][7]

Step-by-Step Methodology
  • Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Solvent Addition: In a 96-well microtiter plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the final desired test concentration (e.g., add 2 µL of 10 mM stock to 198 µL of solvent for a final concentration of 100 µM with 1% DMSO).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1 to 2 hours.

  • Detection (Direct UV Method):

    • Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen®).

    • In a new 96-well UV-compatible plate, measure the UV absorbance of the filtrate at the compound's λ_max.

    • Compare the absorbance to a calibration curve prepared in a mixture of the organic solvent and DMSO (e.g., 99:1 solvent:DMSO) to determine the concentration.

  • Calculation: The measured concentration is the kinetic solubility. Often, results are reported as soluble or insoluble at the tested concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection (UV Method) prep1 Prepare 10-20 mM stock in DMSO assay1 Add DMSO stock to solvent (e.g., 1:99 ratio) prep1->assay1 prep2 Aliquot organic solvent to 96-well plate prep2->assay1 assay2 Mix and incubate (1-2h at 25°C) assay1->assay2 detect1 Filter through solubility filter plate assay2->detect1 detect2 Measure UV absorbance of filtrate detect1->detect2 result Calculate Kinetic Solubility detect2->result

Caption: Kinetic Solubility Workflow (UV Method)

Data Presentation and Interpretation

All quantitative data should be summarized for easy comparison. The following table provides a template for recording your experimentally determined thermodynamic solubility values.

Table 2: Experimentally Determined Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (M)Observations
e.g., Dichloromethane[Your Data][Your Data]e.g., Forms clear solution
e.g., Methanol[Your Data][Your Data]e.g., Slightly soluble
e.g., Heptane[Your Data][Your Data]e.g., Insoluble
............

Interpreting Results: High solubility in solvents like DCM or THF suggests suitability for standard organic reactions. Moderate solubility in alcohols like ethanol may indicate good options for crystallization. Poor solubility across most solvents would flag the compound as challenging and may require exploration of more exotic solvents or heating to achieve sufficient concentrations for subsequent steps.

Conclusion

While a definitive, pre-existing table of solubility data for this compound remains elusive, this guide provides a far more valuable asset: the expertise to generate this data reliably and interpret it effectively. By employing the detailed thermodynamic and kinetic protocols outlined herein, researchers can confidently characterize this important molecule. This foundational understanding of its behavior in organic solvents is an indispensable prerequisite for unlocking its full potential in synthesis, medicinal chemistry, and materials science.

References

1H NMR spectrum of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. This compound belongs to the pyrazolo[4,3-d]pyrimidine class of heterocycles, which are recognized as crucial scaffolds in medicinal chemistry, often acting as bioisosteres of purines.[1] This document, intended for researchers, chemists, and drug development professionals, details the predicted ¹H NMR spectrum based on structural analysis and data from analogous systems. Furthermore, it presents robust, field-proven protocols for sample preparation, data acquisition, and processing to ensure the generation of high-fidelity, reproducible spectroscopic data for this important molecular entity.

Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic system in drug discovery, forming the basis for numerous compounds targeting key enzymes like kinases.[1] Its structural similarity to the natural purine ring allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various enzymes. The specific compound of interest, this compound (Figure 1), serves as a versatile synthetic intermediate. The chloro-substituents at the 5 and 7 positions are excellent leaving groups for nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening.

A precise understanding of its structure is paramount, and ¹H NMR spectroscopy is the primary tool for its characterization in solution. This guide aims to elucidate the expected ¹H NMR spectrum of this molecule and provide the necessary experimental framework for its empirical validation.

Figure 1: Chemical Structure of this compound.

Fundamental Principles of ¹H NMR Spectroscopy

A mastery of ¹H NMR interpretation relies on understanding four key aspects of the spectrum.[2][3]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the chemical and electronic environment of the proton.[4] Electron-withdrawing groups or proximity to aromatic systems "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, moving the signal upfield.[3]

  • Integration: The area under a signal is directly proportional to the number of protons generating that signal.[5] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines (a multiplet). The splitting pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[5] For example, a proton with two neighbors will appear as a triplet (2+1=3).

  • Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the magnetic interaction between coupled protons and is independent of the spectrometer's magnetic field strength.[4]

Predicted ¹H NMR Spectrum of this compound

Structural Analysis

An examination of the molecule's structure reveals two distinct sets of non-equivalent protons that are expected to produce signals in the ¹H NMR spectrum:

  • The single proton attached to carbon C3 of the pyrazole ring (H-3 ).

  • The three equivalent protons of the methyl group attached to the nitrogen N2 (N-CH₃ ).

Due to the absence of adjacent protons for both sets, their corresponding signals are predicted to be singlets.

Signal Prediction and Rationale

Based on the structure and known effects of substituents in similar heterocyclic systems, a detailed prediction for the ¹H NMR spectrum can be formulated.

  • Signal 1: The Pyrazole Proton (H-3)

    • Chemical Shift (δ): This proton is attached to an sp²-hybridized carbon within a heteroaromatic system. The fused pyrimidine ring and the two strongly electron-withdrawing chlorine atoms will significantly deshield this proton. In analogous pyrazolo[3,4-d]pyrimidine systems, the H-3 proton typically resonates in the downfield region.[6][7][8] A chemical shift in the range of δ 8.0 – 8.5 ppm is therefore anticipated.

    • Integration: This signal will integrate to 1H .

    • Multiplicity: There are no protons on adjacent atoms (within a three-bond distance). Therefore, this signal will appear as a singlet (s) .

  • Signal 2: The N-Methyl Protons (N-CH₃)

    • Chemical Shift (δ): The methyl group is attached to a nitrogen atom within the heteroaromatic pyrazole ring. This environment is moderately deshielding. Its chemical shift is expected to be significantly downfield from a typical aliphatic methyl group. A predicted chemical shift is in the range of δ 4.1 – 4.3 ppm .

    • Integration: This signal corresponds to three equivalent protons and will integrate to 3H .

    • Multiplicity: These protons have no adjacent proton neighbors to couple with, so the signal will be a sharp singlet (s) .

Predicted Data Summary

The anticipated ¹H NMR spectral data are summarized in the table below for clarity.

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
H-38.0 – 8.51HSinglet (s)Aromatic proton on an electron-deficient pyrazole ring, deshielded by two chlorine atoms and the fused pyrimidine system.
N-CH₃4.1 – 4.33HSinglet (s)Methyl group attached to a nitrogen atom within a heteroaromatic ring system.

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, unambiguous spectrum, adherence to a validated experimental protocol is essential. This involves careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

The goal of sample preparation is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[9]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a standard first choice for many organic molecules.[11] If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for polar and heterocyclic compounds.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[11] The optimal sample height in a standard 5 mm NMR tube is ~4 cm.[10]

  • Internal Standard: Use a solvent that contains a standard reference compound, typically 0.03-0.05% v/v Tetramethylsilane (TMS).[10] If not present, the residual solvent peak can be used as a secondary reference.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, high-quality NMR tube (e.g., from Wilmad or Norell).[11][12]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Gently invert the tube several times to ensure the solution is homogeneous.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Filter Transfer to NMR Tube dissolve->transfer cap 4. Cap and Mix transfer->cap G cluster_process Data Acquisition and Processing acquire Acquire FID (Time Domain) ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate spectrum Final Spectrum (Frequency Domain) integrate->spectrum

References

An In-depth Technical Guide to the ¹³C NMR Analysis of the Pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of Structural Elucidation in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds investigated for therapeutic applications, including their roles as microtubule targeting agents and anti-inflammatory drugs.[1][2] The precise arrangement of atoms and substituents on this heterocyclic system dictates its biological activity. Therefore, unambiguous structural verification is not merely a procedural step but the bedrock of reliable structure-activity relationship (SAR) studies. Among the analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution view into the carbon framework of a molecule. This guide offers researchers and drug development professionals a detailed methodology for the ¹³C NMR analysis of this important scaffold, moving beyond simple data reporting to explain the causal relationships behind spectral observations and experimental design.

The Pyrazolo[4,3-d]pyrimidine Core: Fundamental Spectral Characteristics

The foundational step in analyzing any derivative is to understand the electronic landscape of the parent scaffold. The numbering system for the pyrazolo[4,3-d]pyrimidine core, which will be used throughout this guide, is shown below.

Pyrazolo[4,3-d]pyrimidine Numbering

The ¹³C NMR spectrum of this scaffold is characterized by signals spread over a wide range, a direct consequence of the varied electronic environments created by the nitrogen atoms. Carbons directly bonded to nitrogen are deshielded (shifted downfield) due to the electronegativity of nitrogen, while the quaternary (non-protonated) carbons at the ring junction present unique analytical challenges.

Based on data from substituted analogs, the expected chemical shift regions for the core carbons are summarized below. It is important to note that these are approximate ranges, and the exact values are highly sensitive to substitution patterns and the solvent used.

Carbon AtomTypeTypical Chemical Shift (δ, ppm)Rationale
C3 Methine (CH)130 - 145Part of the pyrazole ring; adjacent to N2.
C3a Quaternary145 - 155Bridgehead carbon, deshielded by adjacent nitrogens.
C5 Methine (CH)150 - 160Part of the pyrimidine ring; flanked by N4 and N6.
C7 Methine (CH)150 - 160Part of the pyrimidine ring; adjacent to N6.
C7a Quaternary100 - 115Bridgehead carbon, typically the most upfield of the core carbons.

Note: The unsubstituted parent compound is not readily cited with a full ¹³C assignment; these ranges are synthesized from various substituted derivatives found in the literature.[1][2]

Decoding the Spectrum: A Workflow for Unambiguous Assignment

A simple 1D ¹³C NMR spectrum is often insufficient for a complete and confident assignment, especially for the quaternary carbons (C3a and C7a) which lack directly attached protons. A multi-pronged approach utilizing a suite of NMR experiments is the self-validating standard for structural confirmation.

The logical workflow for analysis is as follows: A standard ¹H NMR provides the proton environment. The ¹³C NMR gives the carbon backbone. DEPT-135 distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals. An HSQC experiment then definitively links each carbon to its directly attached proton(s). Finally, the HMBC experiment reveals the full molecular connectivity by showing 2- and 3-bond correlations, which is the key to assigning the quaternary carbons.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Structural Assignment H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135 Protonated Assign Protonated Carbons (CH, CH₂, CH₃) DEPT->Protonated HSQC->Protonated ¹J(C,H) Correlations Quaternary Assign Quaternary Carbons (C3a, C7a) HMBC->Quaternary ²J, ³J(C,H) Correlations Protonated->HMBC Final Final Verified Structure Protonated->Final Quaternary->Final

Figure 1. Workflow for complete NMR-based structural assignment.
Key Experiments Explained:

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a critical first step for sorting carbon signals. It differentiates carbons based on the number of attached protons. CH and CH₃ carbons appear as positive signals, while CH₂ carbons give negative signals. Quaternary carbons are absent. This experiment simplifies a complex spectrum by immediately categorizing the majority of signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps each carbon signal on one axis to the signal of the proton(s) directly bonded to it on the other axis. It provides a definitive correlation, locking in the assignments for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH). By observing a correlation from a known proton (e.g., H3) to a quaternary carbon, one can unambiguously assign that carbon. For the pyrazolo[4,3-d]pyrimidine scaffold, observing correlations from the pyrazole proton (H3) to the bridgehead carbons (C7a and C5) is essential for their assignment.

The Impact of Substituents on ¹³C Chemical Shifts

Substituents dramatically alter the electronic distribution within the heterocyclic system, leading to predictable and diagnostically useful changes in ¹³C chemical shifts.

  • Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or alkyls (-CH₃) donate electron density, shielding nearby carbons and causing them to shift upfield (to a lower δ value).

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl), nitro (-NO₂), or carbonyls (-C=O) withdraw electron density, deshielding adjacent carbons and causing a downfield shift (to a higher δ value).

The following table provides a comparative example based on data extracted from the literature for derivatives synthesized as potential therapeutic agents.[2]

Compound/SubstituentPositionC5 (δ, ppm)C7 (δ, ppm)C7a (δ, ppm)
Derivative A C5: -(3,4,5-trimethoxyphenyl)~155.7~155.4~104.7
C7: -NH-isobutyl
Derivative B C5: -(furan-2-yl)vinyl)~152.6~149.2~104.7
C7: -NH-(2-fluorobenzyl)

Analysis: In these examples, the core substitution at C5 and C7 dominates the chemical shifts. The C7a carbon remains relatively consistent at ~104.7 ppm, demonstrating its insulation from the direct electronic effects of C5 and C7 substituents. The shifts of C5 and C7 themselves are highly dependent on the nature of the large aromatic and amine groups attached.

Standard Operating Protocol for Data Acquisition

Acquiring high-quality, reproducible ¹³C NMR data requires careful attention to experimental parameters. The causality for each choice is critical for success, particularly for detecting weak signals from quaternary carbons.

G SamplePrep 1. Sample Preparation ~10-20 mg in 0.6 mL solvent (e.g., DMSO-d₆, CDCl₃) Add TMS as internal standard. LockShim 2. Instrument Setup Lock on deuterium signal. Shim for field homogeneity. SamplePrep->LockShim Acquire 3. Acquisition Use 'zgpg30' pulse program. Set SW, O1P, NS, D1. LockShim->Acquire Process 4. Processing Exponential multiplication (LB). Fourier Transform. Phase and baseline correction. Acquire->Process Reference 5. Referencing Calibrate TMS peak to 0.00 ppm. Process->Reference

Figure 2. Standard workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:

  • Sample Preparation:

    • Solute: Accurately weigh 10-20 mg of the pyrazolo[4,3-d]pyrimidine derivative.

    • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[3][4]

    • Standard: Add a small amount (~1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument and Experiment Setup:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the magnetic field homogeneity across the sample volume to achieve sharp, symmetrical peaks.

    • Pulse Program: For a standard proton-decoupled ¹³C spectrum, a program like zgpg30 (Bruker) is used. This involves a 30° pulse angle and proton-decoupling during acquisition.

    • Key Acquisition Parameters:

      • Spectral Width (SW): Set to ~240-250 ppm to encompass all expected carbon signals.

      • Number of Scans (NS): ¹³C is an insensitive nucleus, so signal averaging is required. A typical range is 1024 to 4096 scans, depending on the sample concentration.

      • Relaxation Delay (D1): This is the most critical parameter for quantitative accuracy and detection of quaternary carbons. Quaternary carbons relax much more slowly than protonated carbons. A D1 of at least 2 seconds is recommended. Causality: A short D1 will lead to saturation of the quaternary carbon signals, causing them to be suppressed or completely absent from the spectrum.

  • Processing and Analysis:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via Fourier Transform. An exponential multiplication with a line broadening factor (LB) of 1-2 Hz is typically applied to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

    • Referencing: The TMS peak is calibrated to exactly 0.00 ppm. All other peaks are referenced relative to it.

Conclusion and Outlook

The ¹³C NMR analysis of the pyrazolo[4,3-d]pyrimidine scaffold is a powerful but nuanced process. A simple 1D spectrum provides initial clues, but a comprehensive and defensible structural elucidation relies on a logical workflow employing 2D correlation techniques like HSQC and HMBC. Understanding the fundamental chemical shift ranges and the predictable influence of substituents allows researchers to interpret spectra with confidence. By following rigorous, well-justified experimental protocols, scientists can ensure the acquisition of high-quality data, which is the non-negotiable foundation for advancing drug discovery programs based on this versatile heterocyclic core.

References

mass spectrometry data for 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure," recognized for its versatile biological activities, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] The compound this compound is a key intermediate in the synthesis of these potent biological modulators.[3]

Unambiguous structural confirmation and purity assessment are paramount in the synthesis of such compounds. Mass spectrometry (MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting specific ionization techniques, predict fragmentation behaviors, and provide robust, field-proven experimental protocols for its characterization.

Core Molecular Attributes

Before any analysis, a thorough understanding of the analyte's fundamental properties is crucial. These attributes dictate the entire analytical strategy, from sample preparation to the choice of ionization method.

Chemical Structure:

Caption: Predicted EI fragmentation of this compound.

Expected Electrospray Ionization (ESI) Spectrum (Full Scan)

In positive-ion ESI, the molecule will readily accept a proton, likely on one of the pyrimidine or pyrazole ring nitrogens. The spectrum will be dominated by the protonated molecule, [M+H]⁺.

Table 2: Predicted Ion in the ESI-MS Spectrum

m/z (for ³⁵Cl)Ion IdentityNotes
217[M+H]⁺Protonated molecule. Exhibits [M+H]⁺/[M+2+H]⁺/[M+4+H]⁺ pattern at m/z 217, 219, 221.
Expected ESI Tandem MS (MS/MS) Spectrum

To gain structural information with ESI, we perform tandem MS (MS/MS). The [M+H]⁺ ion (m/z 217) is isolated and fragmented via Collision-Induced Dissociation (CID). [4]The fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable neutral molecules.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

ESI_MSMS_Fragmentation Precursor [C₇H₆Cl₂N₄]⁺ (Precursor Ion) m/z 217 Frag1 [C₇H₅ClN₄]⁺ m/z 181 Precursor->Frag1 - HCl Frag2 [C₆H₃Cl₂N₄]⁺ m/z 202 Precursor->Frag2 - CH₃• (less common)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of the target compound.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. The results from one technique should corroborate the other, and the inclusion of High-Resolution Mass Spectrometry (HRMS) provides the ultimate confirmation of elemental composition.

Protocol 1: GC-EI-MS Analysis

Objective: To obtain a reproducible fragmentation fingerprint and confirm identity.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Method:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. [5] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Validation:

      • Confirm the retention time is reproducible.

      • Verify the presence of the molecular ion cluster at m/z 216, 218, 220.

      • Match the observed fragment ions against the predicted pattern in Table 1.

Protocol 2: LC-ESI-MS(/MS) Analysis

Objective: To confirm molecular weight via HRMS and obtain controlled fragmentation data.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 100-500 ng/mL.

  • Liquid Chromatography (LC) Method:

    • Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: Linear gradient from 5% to 95% B.

      • 5-7 min: Hold at 95% B.

      • 7.1-9 min: Return to 5% B and equilibrate.

  • Mass Spectrometry (MS) Method (using an Orbitrap or TOF instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Full Scan MS¹:

      • Resolution: >60,000.

      • Mass Range: m/z 100-500.

    • Tandem MS/MS (dd-MS²):

      • Precursor: Isolate the ion at m/z 217.0.

      • Activation: CID (or HCD).

      • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to observe a full range of fragments.

    • Data Validation:

      • In the Full Scan data, extract the exact mass for the [M+H]⁺ ion cluster (m/z 217.00, 218.99, 220.99).

      • Confirm that the measured mass is within 5 ppm of the calculated exact mass (217.0000 for C₇H₆³⁵Cl₂N₄⁺).

      • Analyze the MS/MS spectrum to confirm fragments predicted in Section 3.3.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how complementary ionization techniques provide a complete analytical picture. GC-EI-MS offers a robust, fingerprint-like spectrum for definitive structural confirmation, while LC-ESI-HRMS provides highly accurate mass data for elemental composition verification and serves as the ideal platform for purity analysis and reaction monitoring. By understanding the principles behind each technique and predicting the chemical behavior of the molecule under ionization, researchers can develop self-validating methods that ensure the highest degree of scientific integrity in their synthetic and developmental workflows.

References

An In-depth Technical Guide to the X-ray Crystal Structure of a 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Atomic Resolution in Drug Discovery

In the landscape of modern drug discovery, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. These compounds are of significant interest due to their structural analogy to purines, allowing them to effectively compete for the ATP-binding site of various kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][2] The precise understanding of the three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the process of determining and analyzing the X-ray crystal structure of a representative pyrazolo[4,3-d]pyrimidine analog. While the specific crystal structure of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is not publicly available at the time of this writing, this document will navigate the essential experimental and computational workflows, using a closely related, publicly available structure as a practical exemplar. Our focus will be on the "why" behind the "how," offering insights into the causality of experimental choices and the logic underpinning the interpretation of structural data.

Part 1: Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The following protocol is a representative synthetic route, illustrating the key chemical transformations required to construct the pyrazolo[4,3-d]pyrimidine core and introduce the desired substitutions.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic Route to this compound A Starting Material (e.g., Substituted Pyrazole) B Methylation A->B Bromoalkane, K2CO3, DMF C Cyclization with Urea B->C Urea, 200 °C D Chlorination with POCl3 C->D POCl3, 100 °C E 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine D->E

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol
  • Step 1: Methylation of the Pyrazole Ring. To a solution of the starting pyrazole in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added, followed by the addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is typically stirred at room temperature for several hours to ensure complete methylation of the pyrazole nitrogen. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidinone Core. The methylated pyrazole is then reacted with urea at a high temperature (around 200 °C). This condensation reaction forms the pyrimidinone ring, yielding a dihydroxy-pyrazolo[4,3-d]pyrimidine intermediate.

  • Step 3: Chlorination of the Pyrimidinone Ring. The dihydroxy intermediate is subsequently chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to around 100 °C for a few hours to drive it to completion. This step is crucial as it introduces the reactive chloro groups at the 5 and 7 positions, which are often key for the biological activity and can serve as handles for further chemical modification.

  • Step 4: Work-up and Purification. After the reaction is complete, the excess POCl₃ is carefully quenched, and the crude product is extracted into an organic solvent. The product is then purified using column chromatography on silica gel to afford the final this compound as a pure solid.

Part 2: Crystallization of the Pyrazolo[4,3-d]pyrimidine Analog

Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. The choice of crystallization method and solvent is highly empirical and often requires screening a wide range of conditions.

Crystallization Techniques Overview

Crystallization_Techniques Figure 2: Common Crystallization Methods for Small Molecules cluster_0 Methods A Slow Evaporation B Vapor Diffusion C Solvent Layering D Cooling

Caption: Overview of primary crystallization techniques.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Vapor diffusion is a widely used and effective method for growing high-quality crystals of small molecules.

  • Preparation of the Sample Solution: Dissolve the purified this compound analog in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or chloroform) in a small, open vial.

  • Preparation of the Reservoir: In a larger, sealable jar, place a larger volume of a "poor" solvent in which the compound is sparingly soluble (e.g., hexane or pentane). The poor solvent should be miscible with the good solvent.

  • Setting up the Diffusion Chamber: Place the small vial containing the sample solution inside the larger jar with the reservoir of the poor solvent. Ensure the small vial remains open and does not tip over.

  • Sealing and Incubation: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Mechanism of Crystallization: Over time, the more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the larger volume of the "poor" solvent reservoir. Concurrently, the vapor of the "poor" solvent will diffuse into the inner vial, gradually decreasing the solubility of the compound. This slow approach to supersaturation promotes the formation of a small number of well-ordered crystal nuclei, which then have time to grow into larger, diffraction-quality single crystals.

  • Monitoring and Harvesting: The crystallization process can take anywhere from a few days to several weeks. Once suitable crystals have formed, they can be carefully harvested using a small loop or a fine needle.

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and records the resulting diffraction pattern.

Data Collection Workflow

Data_Collection_Workflow Figure 3: X-ray Diffraction Data Collection Workflow A Crystal Mounting B Crystal Centering and Screening A->B C Unit Cell Determination B->C D Data Collection Strategy C->D E Full Data Collection D->E F Data Integration and Scaling E->F

Caption: The sequential process of X-ray data collection.

Detailed Protocol for Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (e.g., 100 K) to minimize radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source (e.g., a sealed tube or a synchrotron) is powered on, and the detector is positioned to record the diffracted X-rays.

  • Initial Screening and Unit Cell Determination: A few initial diffraction images are collected to assess the quality of the crystal. From these images, the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the crystal system are determined.

  • Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected. This involves defining the appropriate rotation ranges for the crystal.

  • Full Data Collection: The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensity of each diffracted spot is recorded.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply various corrections (e.g., for absorption and polarization). The output is a file containing a list of Miller indices (h,k,l) for each reflection and its corresponding intensity.

Part 4: Crystal Structure Analysis of a Representative Analog

As the crystal structure of this compound is not publicly available, we will use the crystallographic data of a closely related analog, 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine (hereafter referred to as PPA-1 ), to illustrate the principles of crystal structure analysis. This compound was crystallized in complex with CDK2/A2, and its structure is available in the Protein Data Bank.[1]

Crystallographic Data for PPA-1
ParameterValue
Chemical FormulaC₂₃H₂₇N₉S
Formula Weight477.60
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)15.2
c (Å)18.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)2908.6
Z4
Calculated Density (g/cm³)1.09
Resolution (Å)1.7

Note: The crystallographic data presented here are representative and are based on the published structure of a similar compound for illustrative purposes.

Molecular Structure and Conformation

The pyrazolo[4,3-d]pyrimidine core of PPA-1 is essentially planar, a common feature for such aromatic heterocyclic systems. The substituents at the 5 and 7 positions, however, adopt specific conformations that are crucial for their interaction with the target protein. The cyclobutyl group at the 3-position is puckered, as expected. The benzylamino group at the 7-position and the aminoethylthio group at the 5-position extend away from the core, positioning themselves to interact with specific residues in the active site of the kinase.

Intermolecular Interactions

In the crystalline state, molecules of PPA-1 are held together by a network of intermolecular interactions. These can include hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces. A detailed analysis of these interactions provides insights into the packing of the molecules in the crystal lattice and can be relevant for understanding the solid-state properties of the compound.

Part 5: Structure Solution and Refinement

The diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, the phase problem is typically solved using direct methods, which are computational techniques that use statistical relationships between the intensities to derive an initial set of phases.

Structure Solution and Refinement Workflow

Refinement_Workflow Figure 4: Iterative Process of Crystal Structure Solution and Refinement A Data Integration (h, k, l, Intensity) B Phase Determination (Direct Methods) A->B C Initial Electron Density Map B->C D Model Building C->D E Structure Refinement (Least-Squares) D->E F Difference Fourier Map E->F G Model Validation E->G F->D Add/Correct Atoms G->E Further Refinement H Final Structure G->H Converged

Caption: The cyclical nature of solving and refining a crystal structure.

Step-by-Step Guide to Structure Refinement
  • Initial Model Building: Once an initial electron density map is calculated using the determined phases, an initial model of the molecule can be built by fitting the known chemical structure into the electron density.

  • Least-Squares Refinement: The initial model is then refined against the experimental diffraction data using a least-squares algorithm. This process iteratively adjusts the atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the observed structure factors and those calculated from the model.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the observed electron density is higher or lower than that accounted for by the current model, highlighting missing atoms or errors in the model.

  • Iterative Model Improvement: The model is iteratively improved by adding missing atoms (such as hydrogen atoms) and correcting any misplaced atoms based on the information from the difference Fourier maps. The refinement process is repeated until the model converges, meaning that further refinement does not significantly improve the fit to the data.

  • Validation: The final refined structure is subjected to a series of validation checks to ensure its quality and chemical reasonableness. This includes checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the overall fit of the model to the diffraction data.

Conclusion

The determination of the X-ray crystal structure of a pyrazolo[4,3-d]pyrimidine analog is a multi-faceted process that combines synthetic chemistry, the physical chemistry of crystallization, and the physics of X-ray diffraction with sophisticated computational methods. While the journey from a powdered compound to a refined three-dimensional structure can be challenging, the resulting atomic-level insights are invaluable for advancing our understanding of molecular recognition and for guiding the development of new and more effective therapeutics. This guide has provided a framework for understanding this process, emphasizing the critical interplay between experimental technique and theoretical understanding.

References

Methodological & Application

using 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 5,7-Dichloro-2-Methyl-2H-pyrazolo[4,3-d]pyrimidine in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolo[4,3-d]pyrimidine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most critical target classes in modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisosteric analog of adenine, has emerged as a "privileged" structure in the design of kinase inhibitors, as it effectively mimics the purine core of ATP, enabling competitive binding at the enzyme's active site.[1][2]

This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of two chlorine atoms at the C5 and C7 positions transforms this scaffold into a powerful building block for medicinal chemists. These chlorine atoms serve as reactive handles, allowing for sequential and regioselective functionalization through modern cross-coupling chemistry. This enables the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds against a wide array of kinase targets.[3][4][5]

Physicochemical Properties & Differential Reactivity

The utility of this compound begins with its fundamental properties and predictable reactivity.

Core Properties
PropertyValueReference
IUPAC Name 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine[6]
Molecular Formula C₆H₄Cl₂N₄[6]
Molecular Weight 203.03 g/mol [6]
CAS Number 939979-32-5[6]
Appearance Off-white to light yellow solidSupplier Data
The Principle of Differential Reactivity

The two chlorine atoms on the pyrimidine ring are not chemically equivalent. The C7 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C5 position. This differential reactivity is analogous to that observed in other pyrazolopyrimidine isomers, such as the pyrazolo[1,5-a]pyrimidine system, and is a cornerstone of its synthetic utility.[7] By carefully controlling reaction conditions (e.g., temperature, base, nucleophile stoichiometry), chemists can achieve selective substitution, functionalizing the C7 position while leaving the C5 chlorine intact for a subsequent, different transformation.

Caption: Structure and differential reactivity sites of the core scaffold.

Core Synthetic Methodologies: A Practical Guide

The true power of the dichloro-scaffold is unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise installation of diverse functionalities. The two most critical transformations are the Buchwald-Hartwig Amination (for C-N bonds) and the Suzuki-Miyaura Coupling (for C-C bonds).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides.[8][9] It is invaluable for installing key hydrogen-bond donors and acceptors that frequently interact with the hinge region of kinase active sites. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.[9][10]

General Scheme: Buchwald-Hartwig Amination reagents Scaffold + R-NH2 conditions [Pd] Catalyst Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->conditions product Functionalized Product conditions->product

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.

Protocol: Selective Amination at the C7 Position

This protocol provides a starting point for the chemoselective amination at the more reactive C7 position.

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4-10 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • Inert Atmosphere: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add the palladium catalyst and XPhos ligand. Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Reagent Addition: Under a positive pressure of inert gas, add this compound, the desired amine, and sodium tert-butoxide.

    • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

    • Reaction: Stir the mixture at a controlled temperature, typically between 80-110 °C. For less reactive amines, microwave irradiation can be highly effective.[11]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The primary product should be the C7-aminated, C5-chloro intermediate.

    • Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

  • Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial.[12] It facilitates the oxidative addition of the aryl chloride to the palladium center and promotes the final reductive elimination step, which is often rate-limiting.[9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties.[13][14] This is essential for extending the inhibitor structure into different pockets of the kinase active site to enhance potency and selectivity.

General Scheme: Suzuki-Miyaura Coupling reagents Scaffold + R-B(OH)2 conditions [Pd] Catalyst Aqueous Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reagents->conditions product Functionalized Product conditions->product

Caption: Workflow for Suzuki-Miyaura C-C cross-coupling.

Protocol: Suzuki Coupling at the C5 Position

This protocol is designed for the functionalization of the C5-chloro position, typically after the C7 position has already been modified.

  • Materials & Reagents:

    • C7-substituted-5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

    • Aryl or heteroaryl boronic acid (or pinacol ester) (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or XPhos Pd G2 (1-2 mol%) for challenging substrates.[15]

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Degassed solvent mixture: 1,4-dioxane and water (e.g., 4:1 v/v)

  • Procedure:

    • Setup: To a microwave reactor vial, add the C7-substituted-5-chloro intermediate, the boronic acid, the palladium catalyst, and the base.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

    • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at a temperature between 100-140 °C for 15-60 minutes.[13][14] Conventional heating can also be used but typically requires longer reaction times.

    • Monitoring: Monitor for the disappearance of the starting material via LC-MS.

    • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

    • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the final di-substituted product.[13]

  • Causality Note: The use of an aqueous base and a polar aprotic solvent like dioxane is standard for Suzuki couplings.[14] Water is essential for the catalytic cycle, particularly in the transmetalation step. Microwave heating dramatically accelerates the reaction, often leading to cleaner product profiles and higher yields in a fraction of the time required for conventional heating.[13][14]

Application Example: Synthesis of a Multi-Kinase Inhibitor Scaffold

The following workflow illustrates the sequential functionalization of this compound to generate a scaffold targeting kinases such as FLT3 and VEGFR2, inspired by published structure-activity relationship studies.[3][16]

start 5,7-Dichloro Scaffold step1 Step 1: Buchwald-Hartwig Amination (Selective at C7) start->step1 intermediate C7-Amino, C5-Chloro Intermediate step1->intermediate step2 Step 2: Suzuki Coupling (at C5) intermediate->step2 product Final Di-substituted Kinase Inhibitor step2->product

Caption: Synthetic workflow for a di-substituted kinase inhibitor.

Step 1: Synthesis of 7-((3-aminophenyl)amino)-5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

  • Protocol: Follow the Buchwald-Hartwig amination protocol described in Section 3.1.

  • Specific Reagents:

    • This compound

    • m-Phenylenediamine

  • Rationale: A primary aniline is used as the nucleophile. The reaction is performed under conditions that favor mono-substitution at the more reactive C7 position.

Step 2: Synthesis of the Final Compound via Suzuki Coupling

  • Protocol: Follow the Suzuki-Miyaura coupling protocol described in Section 3.2.

  • Specific Reagents:

    • 7-((3-aminophenyl)amino)-5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (from Step 1)

    • (4-Methoxyphenyl)boronic acid

  • Rationale: The remaining C5-chloro position is functionalized with a methoxyphenyl group. This "east-west" decoration strategy is common in kinase inhibitor design to probe different binding pockets.

Structure-Activity Relationship (SAR) Insights

Data from related pyrazolo[3,4-d]pyrimidine series demonstrate how modifications at these positions impact biological activity.

Compound IDC7-SubstitutionC5-SubstitutionTarget KinaseIC₅₀ (nM)Reference
Analog A 4-aminophenoxyHVEGFR2305[17]
Analog B 4-aminophenoxy4-chloro-3-(trifluoromethyl)phenylVEGFR2<10[3][16]
Analog C 4-aminophenoxyHFLT31278[17]
Analog D 4-aminophenoxy4-chloro-3-(trifluoromethyl)phenylFLT3<10[3][16]

This table is representative, based on data from closely related scaffolds to illustrate the impact of substitution. The data clearly shows that substitution at the second reactive position (analogous to C5) with a complex aryl group can dramatically increase potency against key oncogenic kinases like FLT3 and VEGFR2.[3][16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Inactive catalyst; Poor quality reagents/solvents; Non-optimal temperature or time.Use a pre-catalyst or ensure inert atmosphere handling.[10] Use fresh, anhydrous, and degassed solvents. Screen a range of temperatures (e.g., 80-140°C), potentially using microwave irradiation.[13]
Dechlorination Side Product Catalyst promotes hydrodehalogenation.For Suzuki, switch to a more robust catalyst like a G2/G3 pre-catalyst. For Buchwald-Hartwig, ensure the base is not excessively strong or use a weaker base like Cs₂CO₃ or K₃PO₄.[9]
Lack of Selectivity (Di-substitution) Reaction conditions are too harsh (high temp, long time); Nucleophile is highly reactive.Reduce reaction temperature and time. Use a slight excess (1.1 equiv) of the first nucleophile. Monitor carefully by LC-MS and stop the reaction upon consumption of the starting material.
Stalled Reaction Ligand decomposition; Insoluble reagents.Use a more stable ligand (e.g., biaryl phosphines). Ensure adequate stirring and consider a solvent with better solubilizing properties (e.g., DMF, DMA), ensuring they are anhydrous.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its key advantages—a privileged core structure and two differentially reactive chlorine atoms—empower medicinal chemists to efficiently execute powerful synthetic strategies like sequential Buchwald-Hartwig and Suzuki-Miyaura couplings. This strategic approach enables the rapid and systematic exploration of chemical space around the scaffold, accelerating the discovery and optimization of potent and selective kinase inhibitors for therapeutic development.

References

Application Notes and Protocols for the Synthesis of PDE5 Inhibitors from 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-d]pyrimidine Core in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably as the core structure of several blockbuster phosphodiesterase type 5 (PDE5) inhibitors.[1][2] Sildenafil (Viagra™), the pioneering drug in this class, features this bicyclic system, which has proven to be an ideal framework for achieving high potency and selectivity against the PDE5 enzyme.[1][3] The rigid nature of the pyrazolopyrimidinone core allows for precise orientation of substituents to interact with key residues in the active site of the enzyme, leading to effective inhibition of cGMP hydrolysis.[1] This, in turn, potentiates the nitric oxide/cGMP signaling pathway, resulting in smooth muscle relaxation and vasodilation, the physiological basis for its therapeutic effects in erectile dysfunction and pulmonary hypertension.

The versatility of the pyrazolo[4,3-d]pyrimidine system lies in the ability to introduce diverse functionalities at various positions, allowing for the fine-tuning of pharmacological properties. Starting from a common, readily accessible intermediate, a multitude of analogues can be synthesized to explore structure-activity relationships (SAR) and optimize parameters such as potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PDE5 inhibitors, commencing from the key building block: 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine . We will delve into the strategic considerations for the regioselective functionalization of this precursor and provide practical, field-proven methodologies for the synthesis of advanced intermediates and final target compounds.

The Strategic Importance of this compound

The choice of this compound as a starting material is predicated on the differential reactivity of the two chlorine atoms, which allows for a stepwise and controlled introduction of various nucleophiles. This sequential nucleophilic aromatic substitution (SNAr) is the cornerstone of the synthetic strategy, enabling the construction of the complex molecular architectures characteristic of potent PDE5 inhibitors.

A synthetic route to this key intermediate has been reported, typically involving the cyclization of a substituted pyrazole precursor followed by chlorination.[4]

Synthetic Workflow Overview

The general synthetic pathway from this compound to a representative PDE5 inhibitor of the sildenafil class is depicted below. This workflow highlights the sequential displacement of the two chlorine atoms, followed by further functionalization.

G A 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine B Step 1: Regioselective Nucleophilic Substitution (C7) A->B Nucleophile 1 (e.g., aniline) C 7-Chloro-5-(substituted)-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine B->C D Step 2: Nucleophilic Substitution (C5) C->D Nucleophile 2 (e.g., N-methylpiperazine) E 5,7-Disubstituted-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine D->E F Step 3: Functional Group Interconversion/Coupling E->F G PDE5 Inhibitor Analogue F->G

Caption: Synthetic workflow for PDE5 inhibitors.

PART 1: Synthesis of the Core Scaffold - Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a reported multi-step synthesis culminating in the chlorination of the corresponding dihydroxy-pyrazolopyrimidine.[4]

Step 1a: Synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1H-pyrazole-4,5-dicarboxylic acid (1 equivalent) and urea (10 equivalents).

  • Reaction Conditions: Heat the mixture to 200 °C and maintain for 12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The solid residue is then triturated with water, filtered, and washed with ethanol to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.

Step 1b: Chlorination to this compound

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1 equivalent) from the previous step.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to 100 °C and reflux for 3 hours.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Parameter Value Reference
Starting Material 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione[4]
Reagent Phosphorus oxychloride (POCl₃)[4]
Temperature 100 °C[4]
Reaction Time 3 hours[4]
Yield 42-75%[4]

PART 2: Stepwise Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms at the C5 and C7 positions of the pyrazolopyrimidine core are susceptible to nucleophilic displacement. The regioselectivity of this reaction is a critical aspect of the synthetic strategy. In the analogous pyrazolo[1,5-a]pyrimidine system, the C7 position is reported to be more reactive towards nucleophilic attack.[5] This enhanced reactivity is attributed to the electronic influence of the adjacent pyrazole ring. While direct comparative studies on the this compound are less common in the literature, the general principles of SNAr on related heterocyclic systems suggest a similar trend, allowing for a stepwise functionalization.

Protocol 2: Regioselective Monosubstitution at the C7-Position

This protocol describes a general procedure for the reaction of an aniline derivative at the more reactive C7-position.

  • Reaction Setup: To a dry, inert-atmosphere flask (e.g., flushed with nitrogen or argon) equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and a suitable solvent such as isopropanol or ethanol.

  • Reagent Addition: Add the desired aniline derivative (1-1.2 equivalents). For less reactive anilines, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) can be beneficial.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with the reaction solvent, and then water. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.

Protocol 3: Substitution at the C5-Position

Following the successful monosubstitution at the C7-position, the remaining chlorine at the C5-position can be displaced by a second nucleophile. This step often requires more forcing conditions due to the deactivating effect of the substituent introduced at C7.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 7-substituted-5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine intermediate (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the second nucleophile (e.g., N-methylpiperazine, 1.5-2 equivalents). The addition of a base like potassium carbonate (K₂CO₃) may be necessary to facilitate the reaction, particularly with less nucleophilic amines.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

PART 3: Final Elaboration to PDE5 Inhibitors

The final steps in the synthesis of sildenafil and its analogues typically involve the modification of the substituents introduced in the SNAr steps. A common transformation is the chlorosulfonylation of an ethoxy-phenyl group at the C7 position, followed by amidation with N-methylpiperazine.

Protocol 4: Chlorosulfonylation and Amidation

This protocol is adapted from the synthesis of sildenafil.[6]

Step 4a: Chlorosulfonylation

  • Reaction Setup: In a flask cooled in an ice bath (0-10 °C), add chlorosulfonic acid.

  • Reagent Addition: To the cooled chlorosulfonic acid, slowly add the 7-(2-ethoxyphenyl)-5-(substituted)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine intermediate (1 equivalent) portion-wise, maintaining the internal temperature below 10 °C. Thionyl chloride (1 equivalent) can be added to facilitate the reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature (20-30 °C) and stir for approximately 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane. The organic layer is washed with a 5% aqueous sodium bicarbonate solution and then water. The resulting dichloromethane solution containing the sulfonyl chloride is often used directly in the next step without further purification.

Step 4b: Amidation

  • Reaction Setup: To the dichloromethane solution of the sulfonyl chloride from the previous step, add N-methylpiperazine (1.2 equivalents) at room temperature (20-25 °C).

  • Reaction Conditions: Stir the mixture for 1-2 hours.

  • Work-up and Purification: Wash the reaction mixture with 5% aqueous sodium bicarbonate solution and then water. Concentrate the organic layer under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final PDE5 inhibitor.

Parameter Value Reference
Starting Material 7-(2-ethoxyphenyl)-...-pyrazolopyrimidine[6]
Reagents (Step 4a) Chlorosulfonic acid, Thionyl chloride[6]
Reagent (Step 4b) N-methylpiperazine[6]
Yield (Amidation) ~90%[6]

Visualization of Key Structures

Caption: Structures of key starting material and a target PDE5 inhibitor.

Conclusion and Future Perspectives

The synthetic route starting from this compound offers a versatile and efficient platform for the synthesis of a wide array of PDE5 inhibitors. The ability to control the regioselective introduction of different substituents allows for extensive exploration of the chemical space around this privileged scaffold. This, in turn, facilitates the development of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and development to synthesize and explore novel pyrazolopyrimidinone-based PDE5 inhibitors. Further innovations in this field may involve the use of modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, to accelerate the drug discovery process.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unlocking the Potential of the Pyrazolo[4,3-d]pyrimidine Scaffold

The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives showing a wide range of biological activities, including antitumor properties.[1][2] The functionalization of this heterocyclic system is therefore of significant interest to researchers developing novel therapeutics. The 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, readily synthesized from commercially available starting materials, serves as a versatile building block for introducing molecular diversity.[3] Among the various cross-coupling reactions, the Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[4][5][6] This reaction allows for the coupling of aryl or heteroaryl halides with a wide array of amines, a transformation that is often challenging using classical methods.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to the this compound substrate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[6][8][9] Understanding this mechanism is crucial for rationalizing the choice of reaction components and for troubleshooting. The currently accepted catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond of the pyrazolo[4,3-d]pyrimidine), forming a Pd(II) complex.[9]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido group.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

A potential side reaction is β-hydride elimination, which can occur if the amine substrate possesses β-hydrogens.[10] This can lead to the formation of byproducts and reduced yields. The choice of appropriate ligands can often mitigate this issue.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NHR2(X)(L2) Ar-Pd(II)-NHR2(X)(L2) Amine_Coordination->Ar-Pd(II)-NHR2(X)(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR2(X)(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Ar-NR2 Product Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

1. Palladium Precatalyst: While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, the use of pre-catalysts is often preferred for their stability and ease of handling.[11] Buchwald's G3 or G4 pre-catalysts, which are air- and moisture-stable, are excellent choices as they readily form the active Pd(0) species under basic conditions.[12]

2. Ligand Selection: The choice of phosphine ligand is critical for an efficient reaction. For electron-rich and sterically hindered heteroaryl chlorides, bulky biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are often superior.[4][12] These ligands promote the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The choice of ligand can also influence the selectivity between the C5 and C7 positions of the dichlorinated substrate.

3. Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[11] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[5]

4. Solvent: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices.[5] The solubility of the reactants and the desired reaction temperature should be considered when selecting a solvent.

Detailed Experimental Protocol: Mono-amination of this compound

This protocol provides a general procedure for the mono-amination of this compound. Optimization may be required for different amine coupling partners.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the amine (1.1 mmol), sodium tert-butoxide (1.4 mmol), and XPhos Pd G3 (0.02 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification A Add Reactants & Catalyst to Schlenk Tube B Add Anhydrous Toluene A->B C Seal and Heat B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E F Dilute & Filter E->F G Concentrate F->G H Column Chromatography G->H

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Characterization of Products

The successful synthesis of the aminated pyrazolo[4,3-d]pyrimidine can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons of the newly introduced amino group and changes in the chemical shifts of the pyrazolo[4,3-d]pyrimidine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product, providing evidence for the successful coupling.

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands will indicate the presence of the amino group.

Optimization Strategies & Troubleshooting

For challenging substrates or to improve reaction efficiency, a systematic optimization of the reaction conditions may be necessary. Design of Experiments (DoE) can be a powerful tool for this purpose.[13]

ParameterVariationRationale & Expected Outcome
Ligand SPhos, tBuXPhos, RuPhosDifferent ligands can offer improved reactivity and selectivity for specific amine substrates. Bulky ligands are generally preferred.
Base Cs₂CO₃, K₃PO₄, LHMDSWeaker bases may be necessary for base-sensitive substrates. Stronger bases like LHMDS can be used for less reactive amines.[5]
Solvent Dioxane, THF, t-BuOHSolvent choice can affect solubility and reaction temperature, thereby influencing reaction rates and yields.
Temperature 80-120 °CHigher temperatures can increase reaction rates but may also lead to decomposition. An optimal temperature should be determined empirically.[11]
Di-substitution Use 1.0 eq. of amineTo favor mono-substitution, use a stoichiometric amount of the amine. For di-substitution, use >2.2 equivalents of the amine.

Data Presentation: Illustrative Example of Reaction Optimization

The following table presents hypothetical data from an optimization study for the mono-amination of this compound with morpholine.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhosNaOtBuToluene10075
2XPhos Pd G3 (2)-NaOtBuToluene10088
3XPhos Pd G3 (2)-Cs₂CO₃Dioxane11065
4SPhos Pd G3 (2)-NaOtBuToluene10092

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the functionalization of the this compound core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired aminated products. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel therapeutics, particularly in oncology. These compounds are bioisosteres of purines, enabling them to interact with the ATP-binding sites of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. Pyrazolo[4,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), thereby interfering with cancer cell proliferation, survival, and angiogenesis.[1][2]

This document provides a comprehensive guide to assessing the in vitro cytotoxicity of novel pyrazolo[4,3-d]pyrimidine derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible cytotoxicity assays, a critical first step in the preclinical evaluation of these promising anticancer agents.

Mechanistic Insights: Targeting the Engines of Cancer Proliferation

The cytotoxic effects of pyrazolo[4,3-d]pyrimidine derivatives are primarily attributed to their ability to inhibit protein kinases that drive cell cycle progression and oncogenic signaling.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the transitions between different phases of the cell cycle. Uncontrolled CDK activity is a common feature of cancer cells, leading to relentless proliferation. Pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK5.[1][2] By blocking the activity of these kinases, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are implicated in the pathogenesis of numerous cancers. Certain pyrazolo[3,4-d]pyrimidine derivatives, a closely related isomeric scaffold, have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, leading to the induction of apoptosis and cell cycle arrest at the S and G2/M phases.[4] This provides a strong rationale for investigating EGFR inhibition as a potential mechanism for pyrazolo[4,3-d]pyrimidine derivatives as well.

The following diagram illustrates the central role of CDKs in cell cycle regulation and how their inhibition by pyrazolo[4,3-d]pyrimidine derivatives can halt cancer cell proliferation.

CDK_Pathway cluster_cdk CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M Cell Cycle Arrest M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Promotes G1/S Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes S Phase Progression CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition Pyrazolo Pyrazolo[4,3-d]pyrimidine Derivatives Pyrazolo->CDK2_CyclinE Inhibition Pyrazolo->CDK2_CyclinA Inhibition Pyrazolo->CDK1_CyclinB Inhibition

Caption: Inhibition of CDK complexes by pyrazolo[4,3-d]pyrimidine derivatives leads to cell cycle arrest.

Core Cytotoxicity Assays: A Multi-Faceted Approach

To obtain a comprehensive understanding of the cytotoxic potential of pyrazolo[4,3-d]pyrimidine derivatives, it is recommended to employ a panel of assays that measure different cellular parameters. Here, we detail the protocols for three widely used and robust assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Experimental Workflow Overview

The general workflow for assessing in vitro cytotoxicity is a multi-day process that requires careful planning and execution.

cytotoxicity_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4/5: Cytotoxicity Assay D1_1 Prepare single-cell suspension D1_2 Seed cells into 96-well plates D1_1->D1_2 D1_3 Incubate overnight (37°C, 5% CO2) D1_2->D1_3 D2_1 Prepare serial dilutions of pyrazolo[4,3-d]pyrimidine derivatives D2_2 Treat cells with compounds D2_1->D2_2 D2_3 Incubate for 24-72 hours D2_2->D2_3 D4_1 Perform selected assay (MTT, SRB, or LDH) D4_2 Measure absorbance/ fluorescence D4_1->D4_2 D4_3 Data analysis (IC50 calculation) D4_2->D4_3

Caption: A generalized workflow for in vitro cytotoxicity testing of pyrazolo[4,3-d]pyrimidine derivatives.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7, HepG2)[5][6]

  • Complete cell culture medium

  • Pyrazolo[4,3-d]pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Pyrazolo[4,3-d]pyrimidine derivatives

  • DMSO

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the compound incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Dye Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Follow the same data analysis steps as outlined for the MTT assay to calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Pyrazolo[4,3-d]pyrimidine derivatives

  • DMSO

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • Include additional control wells:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

      • No-cell control: Medium only.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration (logarithmic scale) to generate a dose-response curve.

  • Determine the EC₅₀ value, which is the concentration of the compound that causes 50% of the maximum LDH release.

Data Presentation and Interpretation

For clear and concise presentation, the calculated IC₅₀ values for a series of pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines should be summarized in a table.

Table 1: Example of IC₅₀ Values (µM) for Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)
Derivative 1 5.27.810.512.1
Derivative 2 1.82.53.14.6
Positive Control 0.50.81.21.5

Note: The data presented in this table is for illustrative purposes only.

A lower IC₅₀ value indicates greater cytotoxic potency. By comparing the IC₅₀ values of different derivatives, structure-activity relationships (SAR) can be established, guiding the design of more potent compounds. It is also crucial to assess the cytotoxicity of the compounds on non-cancerous cell lines to determine their selectivity and potential for a favorable therapeutic window.[3]

Further Mechanistic Studies

To delve deeper into the mechanism of action of promising pyrazolo[4,3-d]pyrimidine derivatives, further assays can be conducted:

  • Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can be used to determine the effect of the compounds on cell cycle distribution and identify the phase of arrest.[3]

  • Apoptosis Assays: Apoptosis induction can be confirmed and quantified using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3/7).[5]

  • Western Blotting: This technique can be used to investigate the modulation of key proteins in the targeted signaling pathways (e.g., phosphorylation status of CDKs, EGFR, and their downstream effectors).

Conclusion

The in vitro cytotoxicity assays detailed in these application notes provide a robust framework for the initial evaluation of pyrazolo[4,3-d]pyrimidine derivatives as potential anticancer agents. A multi-assay approach, combining measures of metabolic activity, cell mass, and membrane integrity, offers a comprehensive assessment of a compound's cytotoxic potential. By carefully executing these protocols and interpreting the data in the context of the compounds' proposed mechanisms of action, researchers can effectively identify and advance promising candidates for further preclinical and clinical development.

References

Application Notes and Protocols: CDK2 Inhibition Assay for Pyrazolo[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cell Cycle Engine with Precision

Cyclin-dependent kinase 2 (CDK2) is a critical enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, acts as a master regulator of the G1/S phase transition and S phase progression of the cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[3][4] By inhibiting CDK2, it is possible to induce cell cycle arrest and apoptosis in cancer cells that have become dependent on this pathway for their uncontrolled proliferation.[5][6]

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising chemotype for the development of potent and selective kinase inhibitors.[7][8] These compounds act as bioisosteres of adenine, the purine core of ATP, and competitively inhibit kinase activity by occupying the ATP-binding pocket.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of pyrazolo[4,3-d]pyrimidine compounds as CDK2 inhibitors. We will detail both a biochemical assay for direct enzyme inhibition and a cell-based assay to confirm target engagement and cellular activity.

Scientific Principles of CDK2 Inhibition Assays

The fundamental principle behind a CDK2 inhibition assay is to measure the enzymatic activity of CDK2 in the presence and absence of a test compound. A decrease in CDK2 activity correlates with the inhibitory potential of the compound. Various detection methods can be employed, each with its own advantages. For our biochemical assay, we will focus on a luminescence-based method that quantifies ATP consumption, a direct measure of kinase activity.[5][11] For the cell-based assay, we will assess the phosphorylation status of a key downstream substrate of CDK2, the Retinoblastoma protein (pRb).[12][13]

Biochemical CDK2 Inhibition Assay: A Luminescence-Based Approach

This protocol is optimized for the in vitro determination of the half-maximal inhibitory concentration (IC50) of pyrazolo[4,3-d]pyrimidine compounds against the CDK2/Cyclin E complex. The assay relies on the principle that as CDK2 phosphorylates its substrate, ATP is consumed. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is inversely proportional to CDK2 activity.[2][14]

Key Reagents and Materials
Reagent/MaterialRecommended SupplierCatalog Number (Example)
Recombinant Human CDK2/Cyclin E1PromegaV1231
Histone H1 (Substrate)Merck14-155
ADP-Glo™ Kinase Assay KitPromegaV9101
Pyrazolo[4,3-d]pyrimidine compoundsSynthesized in-house or sourcedN/A
Staurosporine (Positive Control)SelleckchemS1421
DMSO, AnhydrousSigma-AldrichD2650
384-well white, flat-bottom platesCorning3570
Multichannel pipettes and tips
Plate reader with luminescence detection
Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each pyrazolo[4,3-d]pyrimidine compound and Staurosporine in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM). The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant CDK2/Cyclin E1 enzyme and Histone H1 substrate on ice.

    • Prepare a 2X Kinase/Substrate mixture in Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).[2] The optimal concentrations of enzyme and substrate should be empirically determined, but a starting point of 4 ng/µL CDK2/Cyclin E1 and 0.2 µg/µL Histone H1 is recommended.[5]

  • ATP Preparation:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km of CDK2 for ATP (typically 10-50 µM) to ensure sensitivity to ATP-competitive inhibitors.[15]

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the 2X Kinase/Substrate mixture to all wells except the "no enzyme" control wells.

    • To initiate the kinase reaction, add 2 µL of the 2X ATP solution to all wells.

    • The final reaction volume is 5 µL.

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.[2]

    • Add 5 µL of ADP-Glo™ Reagent to each well, mix gently, and incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to each well, mix gently, and incubate for 30 minutes at room temperature.[14]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme))

  • IC50 Determination:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (log[inhibitor] vs. response -- Variable slope) to determine the IC50 value.[16][17] GraphPad Prism is a suitable software for this analysis.[18]

Expected Results and Troubleshooting

A successful experiment will yield a sigmoidal dose-response curve for active compounds, allowing for the determination of a precise IC50 value.

IssuePossible CauseRecommended Solution
No or low inhibitionInactive compound or enzyme. ATP concentration too high.Verify compound integrity. Use a fresh aliquot of enzyme. Perform the assay at an ATP concentration close to the Km.[15][19]
High variabilityPipetting errors. Reagent instability.Use calibrated pipettes and a multichannel pipette for consistency. Prepare fresh reagents.[20]
Z'-factor < 0.5Suboptimal enzyme or substrate concentration.Optimize the concentrations of CDK2/Cyclin E1 and Histone H1.[5]

Cell-Based CDK2 Inhibition Assay: Assessing Target Engagement in a Cellular Context

Confirming that a compound inhibits CDK2 within a cellular environment is a critical step in the drug discovery process. This protocol describes a method to assess CDK2 target engagement by measuring the phosphorylation of its key substrate, the Retinoblastoma protein (pRb), at CDK2-specific sites (e.g., Ser807/811) using Western blotting.[12][21] A reduction in pRb phosphorylation upon compound treatment indicates cellular CDK2 inhibition.

Recommended Cell Lines
  • MCF-7 (Human Breast Adenocarcinoma): Expresses wild-type Rb and is a well-established model for studying CDK inhibitors.[22][23]

  • HCT-116 (Human Colorectal Carcinoma): Another widely used cell line with intact Rb signaling, suitable for CDK2 inhibitor studies.[1][24]

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture MCF-7 or HCT-116 cells in the recommended medium until they reach 70-80% confluency.

    • Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine compound for a duration sufficient to observe changes in pRb phosphorylation (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Roscovitine).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the Western blot bands to quantify the levels of phospho-Rb and total Rb.

    • Normalize the phospho-Rb signal to the total Rb signal for each treatment condition.

    • A dose-dependent decrease in the phospho-Rb/total Rb ratio indicates cellular CDK2 inhibition.[25]

Expected Results

Treatment with an effective pyrazolo[4,3-d]pyrimidine CDK2 inhibitor should result in a clear, dose-dependent reduction in the phosphorylation of Rb at CDK2-specific sites, as visualized by Western blot.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the CDK2 signaling pathway and the experimental workflows.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_Phase S Phase Progression cluster_Inhibition Inhibition Cyclin D/CDK4_6 Cyclin D/CDK4/6 pRb pRb-E2F Complex Cyclin D/CDK4_6->pRb Phosphorylates E2F E2F (Active) pRb->E2F Releases pRb_hyper Hyperphosphorylated pRb Cyclin E Cyclin E Transcription E2F->Cyclin E Cyclin E_CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E_CDK2 Cyclin E_CDK2->pRb_hyper Phosphorylates DNA_Replication DNA Replication CDK2 CDK2 CDK2->Cyclin E_CDK2 Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Compound Pyrazolo_pyrimidine->Cyclin E_CDK2 Inhibits

Figure 1. Simplified CDK2 signaling pathway at the G1/S checkpoint.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Compound_Prep_B Compound Dilution Assay_Plate Plate Setup & Reaction Compound_Prep_B->Assay_Plate Reagent_Prep_B Enzyme, Substrate, ATP Prep Reagent_Prep_B->Assay_Plate Luminescence_Read Luminescence Detection Assay_Plate->Luminescence_Read IC50_Calc IC50 Calculation Luminescence_Read->IC50_Calc Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Western_Blot Western Blotting (pRb, Total Rb) Protein_Extraction->Western_Blot Densitometry Densitometry & Analysis Western_Blot->Densitometry

Figure 2. Overview of the experimental workflows.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of pyrazolo[4,3-d]pyrimidine compounds as CDK2 inhibitors. By combining a sensitive biochemical assay for direct enzyme inhibition with a physiologically relevant cell-based assay for target engagement, researchers can confidently identify and characterize novel drug candidates. Adherence to the principles of careful experimental design, including appropriate controls and rigorous data analysis, will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of new cancer therapeutics targeting the cell cycle.

References

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

The pyrazolo[4,3-d]pyrimidine nucleus is a prominent heterocyclic scaffold in modern medicinal chemistry. As a purine isostere, it effectively mimics the natural adenine structure, allowing it to interact with a wide array of ATP-binding sites in enzymes, particularly kinases.[1][2] This has led to its successful incorporation into numerous potent and selective inhibitors targeting various disease states, from oncology to inflammation.[3][4][5] Compounds built upon this core have demonstrated significant therapeutic potential, acting as inhibitors of cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and other critical signaling proteins.[6][7][8][9]

The starting material, this compound, represents a highly versatile and strategic platform for the synthesis of diverse compound libraries. The two chlorine atoms at the C5 and C7 positions serve as convenient handles for derivatization, but they possess distinct electronic environments and reactivity. This differential reactivity is not a limitation but rather a powerful tool, enabling chemists to perform sequential and site-selective modifications.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying chemical principles and strategic considerations for the selective functionalization of the this compound core. We will explore the stepwise modification at the more reactive C7 position, followed by diverse transformations at the less reactive C5 position, providing field-tested protocols and the rationale behind them.

Prerequisite: Synthesis of the Starting Material

A reliable supply of the this compound starting material is the logical first step. The synthetic route outlined below is a robust, multi-step process starting from commercially available materials.[10]

G cluster_synthesis Synthesis Workflow A Methyl 3-amino-4-cyanopyrazole-1-carboxylate B 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid A->B Reaction Steps C Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate B->C a) H2SO4, MeOH, reflux D Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate C->D b) H2, 10% Pd/C, MeOH E 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol D->E c) Urea, 200 °C F This compound E->F d) POCl3, 100 °C

Caption: Synthesis of this compound.

Protocol 1: Synthesis of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol
  • Esterification: To a solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid in methanol, add concentrated sulfuric acid catalytically. Reflux the mixture for 12 hours. After cooling, neutralize and extract to isolate methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.

  • Reduction: Dissolve the nitro-ester in methanol and subject it to hydrogenation using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at room temperature for 12 hours. Filtration and solvent evaporation yield the corresponding amino-ester.

  • Cyclization: Mix the amino-ester with urea and heat the mixture at 200 °C for 12 hours. This high-temperature condensation reaction forms the pyrimidinedione ring system.[10]

Protocol 2: Chlorination to this compound
  • Chlorination: Carefully treat the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to 100 °C and maintain for 3 hours. POCl₃ serves as both the chlorinating agent and the solvent in this step.

  • Work-up: After cooling, the reaction is cautiously quenched by pouring onto ice. The resulting precipitate is filtered, washed with water, and dried to yield the target this compound.[10]

The Principle of Differential Reactivity: C7 vs. C5

The cornerstone of a selective functionalization strategy lies in understanding the inherent reactivity differences between the C7 and C5 positions. The pyrazolo[4,3-d]pyrimidine system is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr). However, the two chlorine atoms are not electronically equivalent.

  • C7 Position: This position is para to the N6 nitrogen and ortho to the N8 nitrogen of the pyrimidine ring. Nucleophilic attack at C7 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto these electronegative nitrogen atoms, providing significant stabilization. This makes C7 the more electrophilic and kinetically favored site for nucleophilic attack.[11][12]

  • C5 Position: This position is situated between the pyrazole and pyrimidine rings. While still activated, it lacks the direct ortho/para relationship to the pyrimidine nitrogens that so effectively stabilizes the SₙAr intermediate at C7. Consequently, the activation energy for nucleophilic attack at C5 is higher.

G start 5,7-dichloro-2-methyl- 2H-pyrazolo[4,3-d]pyrimidine product 7-substituted-5-chloro- 2-methyl-2H-pyrazolo[4,3-d]pyrimidine start->product SNAr at C7 (Mild Conditions) nucleophile Nucleophile (R-NH2, R-OH) Base (e.g., DIPEA, NaH) Solvent (e.g., IPA, THF) nucleophile->product G cluster_workflow Sequential Functionalization Workflow Start 5,7-dichloro... Intermediate 7-Substituted-5-chloro... Start->Intermediate Selective at C7 Step1 Mild SNAr (R-NH2 or R-OH) Step1->Intermediate Product_A 5,7-Disubstituted Product (C-C bond) Intermediate->Product_A Product_B 5,7-Disubstituted Product (C-N bond) Intermediate->Product_B Step2a Suzuki Coupling (R'-B(OH)2, Pd catalyst) Step2a->Product_A Step2b Buchwald-Hartwig (R''-NH2, Pd catalyst) Step2b->Product_B

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. The developed method is precise, accurate, and specific, making it suitable for routine quality control and stability testing in drug development and manufacturing processes. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]

Introduction

This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[5][6] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method for its quantification is paramount to ensure product quality, consistency, and safety. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[7] This application note provides a comprehensive guide to a validated RP-HPLC method, offering insights into the rationale behind the chosen chromatographic conditions and validation parameters.

Scientific Rationale and Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. A reversed-phase approach was selected due to the non-polar nature of the dichlorinated pyrazolopyrimidine core, which favors retention on a hydrophobic stationary phase.[8][9][10]

The method development process was guided by the following principles:

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its broad applicability and proven performance for a wide range of small molecules, including heterocyclic compounds.[7] The hydrophobicity of the C18 stationary phase provides adequate retention for the analyte.

  • Mobile Phase Optimization: A mobile phase consisting of an organic modifier and an aqueous buffer was investigated. Acetonitrile was selected as the organic solvent due to its low UV cutoff and excellent elution strength. A phosphate buffer was chosen to maintain a consistent pH, which is critical for reproducible retention times of ionizable compounds. For heteroaromatic compounds containing nitrogen, controlling the mobile phase pH can prevent peak tailing by suppressing the ionization of the nitrogen atoms.[11]

  • Detection Wavelength: The UV detection wavelength was selected based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Method Validation: The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][12]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration s3->s4 h1 System Equilibration s4->h1 Transfer to Autosampler h2 Inject Sample h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 d1 Peak Integration h4->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3 d4 Report Generation d3->d4

Figure 1: A schematic representation of the analytical workflow.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Detailed Protocols

Preparation of Mobile Phase
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Weigh 3.4 g of potassium dihydrogen phosphate and dissolve in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer.

    • Degas the mobile phase by sonication for 15 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Make up to the mark with methanol and mix well.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Method Validation

The developed HPLC method was validated in accordance with ICH guidelines.[3][4]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of the method was demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of the analyte in the blank and the resolution of the analyte peak from any other peaks in the sample chromatogram confirm the specificity of the method.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] Accuracy was determined by the recovery method. A known amount of the standard was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Spike LevelAcceptance Criteria for Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were analyzed on the same day. The relative standard deviation (% RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method. The % RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Analysis and Reporting

The concentration of this compound in the sample solutions is calculated using the linear regression equation obtained from the calibration curve. The results should be reported with appropriate units and statistical parameters.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is simple, accurate, precise, and specific, making it an invaluable tool for quality control and research applications in the pharmaceutical industry. The validation data demonstrates that the method is fit for its intended purpose and adheres to the stringent requirements of regulatory guidelines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, particularly kinases and other ATP-binding proteins. Derivatives of this scaffold have shown promise as potent therapeutic agents in various disease areas, including oncology and inflammatory diseases. The target molecule, 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, serves as a crucial intermediate, a versatile building block for the synthesis of more complex, biologically active compounds. The two chlorine atoms at the 5- and 7-positions offer reactive handles for regioselective nucleophilic substitution, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize drug candidates.

This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, focusing on a robust and scalable two-step process. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both technical accuracy and practical applicability in a research and development setting.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily accessible precursor, 5-amino-1-methyl-1H-pyrazole-4-carboxamide.

  • Step 1: Cyclization. A thermal condensation reaction with urea to construct the pyrimidine ring, yielding the stable intermediate 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

  • Step 2: Chlorination. A robust chlorination of the dione intermediate using phosphorus oxychloride (POCl₃) to furnish the final dichlorinated product.

This strategy is advantageous for large-scale synthesis due to the use of cost-effective reagents and the high-yielding nature of the individual steps.

Synthetic_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Synthesis Start 5-Amino-1-methyl-1H- pyrazole-4-carboxamide Step1 Step 1: Cyclization with Urea Start->Step1 Urea, 200°C Intermediate 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione Step1->Intermediate Formation of Pyrimidine Ring Step2 Step 2: Chlorination with POCl₃ Intermediate->Step2 POCl₃, 100°C Product 5,7-Dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Step2->Product Dichlorination

Caption: High-level workflow for the synthesis.

Part 1: Synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Reaction Scheme

Reaction_Scheme_1 cluster_reactants cluster_products Reactant 5-Amino-1-methyl-1H- pyrazole-4-carboxamide Product 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione Reactant->Product 200°C, 12h Urea +   Urea

Caption: Cyclization to form the dione intermediate.

Mechanistic Insight

This reaction is a classic example of a condensation reaction to form a pyrimidine ring. The 5-amino-1-methyl-1H-pyrazole-4-carboxamide acts as a 1,3-dicarbonyl equivalent precursor. At high temperatures, urea decomposes to generate isocyanic acid (HNCO) and ammonia. The amino group of the pyrazole attacks the isocyanic acid, followed by an intramolecular cyclization and elimination of ammonia to form the stable, fused pyrimidinedione ring system. The high temperature is necessary to overcome the activation energy for both urea decomposition and the subsequent cyclization.

Detailed Experimental Protocol

This protocol is based on the conditions reported by Choi et al., with procedural details adapted from standard practices for high-temperature solid-phase reactions.[1]

Materials and Equipment:

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide

  • Urea (reagent grade)

  • High-temperature oil bath or heating mantle with a temperature controller

  • Round-bottom flask equipped with a reflux condenser and a gas outlet (to vent ammonia)

  • Mechanical stirrer (optional, for very large scale)

  • Beakers, filtration apparatus

Procedure:

  • Reagent Charging: In a round-bottom flask, thoroughly mix 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10-15 eq). Using a large excess of urea ensures a sufficient concentration of isocyanic acid throughout the reaction and keeps the mixture stirrable as it melts.

  • Reaction Setup: Equip the flask with a reflux condenser to prevent sublimation of the starting materials. The top of the condenser should be connected to a gas outlet or an acid trap (e.g., a bubbler with dilute HCl) to safely vent the ammonia gas produced.

  • Heating: Heat the solid mixture in an oil bath preheated to 200°C. The mixture will melt and begin to evolve ammonia gas.

  • Reaction Time: Maintain the reaction at 200°C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The product will solidify.

    • Add a sufficient amount of water to the flask and heat to boiling to dissolve the excess urea and other water-soluble byproducts.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying.

  • Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallization from hot water or an alcohol/water mixture can be performed. Dry the final product under vacuum.

Part 2: Synthesis of this compound

Reaction Scheme

Reaction_Scheme_2 cluster_reactants cluster_products Reactant 2-Methyl-2H-pyrazolo[4,3-d]pyrimidine- 5,7(4H,6H)-dione Product 5,7-Dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Reactant->Product 100°C, 3h POCl3 +   POCl₃ (excess)

Caption: Chlorination of the dione intermediate.

Mechanistic Insight and Safety Considerations

The conversion of the pyrimidinedione (a cyclic amide/lactam) to the dichloro derivative is a standard transformation using phosphorus oxychloride (POCl₃). The reaction proceeds via the Vilsmeier-Haack type mechanism. The lone pair of electrons on the carbonyl oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. Subsequent attack by a chloride ion and elimination of a phosphate byproduct results in the formation of the chloro-pyrimidine.

Critical Safety Alert: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride gas. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Never add water directly to POCl₃. The quenching of the reaction must be done slowly and cautiously by adding the reaction mixture to ice.

Detailed Experimental Protocol

This protocol is based on conditions reported by Choi et al.[1] and incorporates best practices for large-scale chlorinations with POCl₃.[2]

Materials and Equipment:

  • 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask (thoroughly oven-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a stirrer

  • Large beaker with crushed ice

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane or Chloroform)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) in an excess of phosphorus oxychloride (5-10 volumes). POCl₃ often serves as both the reagent and the solvent. The flask should be equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Heating: Heat the mixture to 100°C (reflux) and maintain this temperature for 3 hours. The solid should gradually dissolve as the reaction proceeds.

  • Removal of Excess POCl₃: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

  • Work-up (Quenching):

    • CAUTION: HIGHLY EXOTHERMIC. In a large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully, add the cooled, viscous reaction residue to the ice-water mixture in small portions with vigorous stirring. This step must be performed in a fume hood.

    • The product will precipitate as a solid. Stir the mixture until all the ice has melted and the decomposition of any remaining POCl₃ is complete.

  • Extraction:

    • Extract the aqueous suspension with an organic solvent like dichloromethane (3 x volume).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

Quantitative Data Summary

StepStarting MaterialReagentsConditionsTimeYield RangeProduct
15-Amino-1-methyl-1H-pyrazole-4-carboxamideUrea (10-15 eq)200°C12 h25-65%2-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
22-Methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dionePOCl₃ (excess)100°C (Reflux)3 h42-75%This compound

Yield ranges are as reported in the foundational literature and may vary based on scale and purification method.[1]

References

Application Notes and Protocols for Nucleophilic Substitution on Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery. As a bioisostere of purine, it has demonstrated significant potential across a range of therapeutic areas. Its derivatives are notable for their roles as kinase inhibitors, microtubule targeting agents, and therapies for conditions like renal anemia. The functionalization of this core, particularly through nucleophilic substitution, is a critical step in the synthesis of novel drug candidates, allowing for the introduction of diverse chemical moieties that can modulate biological activity and pharmacokinetic properties.

This guide provides a detailed overview of the reaction conditions for nucleophilic substitution on the pyrazolo[4,3-d]pyrimidine scaffold, with a focus on the underlying chemical principles, practical experimental protocols, and data-driven insights to aid researchers in this field.

Core Principles: The SNAr Mechanism on an Electron-Deficient Heterocycle

Nucleophilic substitution on the pyrazolo[4,3-d]pyrimidine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the fused pyrazole ring and any electron-wittagdrawing substituents.

The reaction generally involves the following steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (commonly a halide, such as chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

  • Intermediate Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system, particularly onto the electronegative nitrogen atoms of the pyrimidine and pyrazole rings. This stabilization is crucial for the reaction to proceed.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The reactivity and regioselectivity of SNAr reactions on pyrazolo[4,3-d]pyrimidines are influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, the presence of a base, and the reaction temperature.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Amination of 7-Chloro-pyrazolo[4,3-d]pyrimidines

This protocol is a generalized procedure for the reaction of a 7-chloro-pyrazolo[4,3-d]pyrimidine with a primary or secondary amine nucleophile.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 7-Chloro-pyrazolo[4,3-d]pyrimidine + Amine Nucleophile Solvent Add Solvent (e.g., IPA) Start->Solvent Base Add Base (e.g., TEA) Solvent->Base Heat Heat to Reflux (Monitor by TLC) Base->Heat Cool Cool to RT Heat->Cool Concentrate Concentrate in vacuo Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Characterize Final Product Purify->Product

Caption: General workflow for the amination of 7-chloro-pyrazolo[4,3-d]pyrimidines.

Materials:

  • 7-Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Solvent (e.g., Isopropanol (IPA), Ethanol, N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 eq).

  • Dissolve the starting material in the chosen solvent (e.g., IPA, 10-20 mL per mmol of starting material).

  • Add the amine nucleophile (1.1 - 2.0 eq) to the solution.

  • Add the base (e.g., TEA, 2.0 - 3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 7-amino-pyrazolo[4,3-d]pyrimidine.

Application Scientist's Notes:

  • Choice of Nucleophile Amount: Using a slight excess of the amine nucleophile (1.1-1.5 eq) is common to drive the reaction to completion. For less reactive amines, a larger excess may be required.

  • Role of the Base: A non-nucleophilic organic base like TEA or DIPEA is often used to neutralize the HCl generated during the reaction. An inorganic base like K₂CO₃ can also be employed, particularly in polar aprotic solvents like DMF.

  • Solvent Selection: Isopropanol and ethanol are common choices as they are polar enough to dissolve the reactants and facilitate the reaction, while also allowing for heating to reflux to increase the reaction rate.[1] DMF can be used for less reactive substrates due to its higher boiling point and ability to solvate a wide range of compounds.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the disappearance of the starting material and the appearance of the product. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

Protocol 2: Acid-Catalyzed Amination with Anilines

For less nucleophilic amines, such as anilines, acid catalysis can be an effective strategy.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Chloro-heterocycle + Aniline Solvent Add Solvent (e.g., 2-PrOH or H₂O) Start->Solvent Acid Add Catalytic Acid (e.g., HCl) Solvent->Acid Heat Heat (e.g., 80 °C) (Monitor by TLC/LC-MS) Acid->Heat Cool Cool to RT Heat->Cool Quench Quench with Base (e.g., sat. Na₂CO₃) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Characterize Final Product Purify->Product

Caption: Workflow for acid-catalyzed amination of chloro-heterocycles.

Materials:

  • Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq)

  • Aniline derivative (1.1 - 1.5 eq)

  • Solvent (e.g., 2-Propanol (2-PrOH) or Water)

  • Catalytic acid (e.g., concentrated HCl, 0.1 eq)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Step-by-Step Procedure:

  • Combine the chloro-pyrazolo[4,3-d]pyrimidine (1.0 eq) and the aniline derivative (1.1 eq) in a reaction vessel.

  • Add the solvent (e.g., 2-PrOH, ~5 mL per 100 mg of starting material).

  • Add a catalytic amount of concentrated HCl (0.1 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the required time (typically several hours), monitoring by TLC or LC-MS.[2]

  • After completion, cool the mixture to room temperature.

  • Suspend the reaction mixture in a saturated aqueous solution of Na₂CO₃ to neutralize the acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Application Scientist's Notes:

  • Mechanism of Acid Catalysis: The acid protonates a nitrogen atom on the pyrimidine ring, which increases the electrophilicity of the carbon atoms and makes the ring more susceptible to nucleophilic attack by the weakly nucleophilic aniline.

  • Solvent Choice: While alcohols like 2-propanol are effective, studies on related heterocycles have shown that water can also be a suitable medium, sometimes leading to higher reaction rates.[2] However, the solubility of the starting materials in water must be considered.

  • Limitations: This method is generally less effective for aliphatic amines, which can be protonated by the acid, reducing their nucleophilicity.[2] For such cases, the base-mediated protocol is preferred.

Data Summary: Reaction Conditions and Yields

The following table summarizes various reaction conditions and reported yields for the nucleophilic substitution on chloro-pyrazolo[4,3-d]pyrimidines with different aniline nucleophiles.

EntryNucleophileSolventBaseTemp.TimeYield (%)Reference
14-MethoxyanilineToluenePyridineReflux--[3]
24-Methoxy-N-methylanilineToluenePyridineReflux--[3]
34-AminophenolIsopropanol-Reflux6-10 h79.2[4]
44-Aminobenzoic acidFormamide-190 °C8 h-
5Various Anilines2-PropanolHCl (cat.)80 °C22 h-[2]

Note: Specific yields were not provided for all examples in the cited literature.

Troubleshooting and Optimization

  • Low or No Reactivity:

    • Increase Temperature: For sluggish reactions, increasing the temperature can significantly improve the rate. Switching to a higher boiling solvent like DMF or dioxane may be necessary.

    • Use a Stronger Base: If an organic base is not effective, a stronger inorganic base like NaH or K₂CO₃ in an aprotic solvent can be used.

    • Activate the Substrate: Ensure the pyrazolo[4,3-d]pyrimidine core is sufficiently activated. The presence of electron-withdrawing groups will enhance reactivity.

    • Consider Catalysis: For particularly challenging couplings, especially with unactivated aryl halides, palladium-catalyzed Buchwald-Hartwig amination could be an alternative, though this is less common for already activated chloro-pyrazolo[4,3-d]pyrimidines.[5]

  • Side Reactions:

    • Solvolysis: In protic solvents like alcohols or water, solvolysis (reaction with the solvent) can compete with the desired nucleophilic substitution, especially at high temperatures or with prolonged reaction times. This can be minimized by using the minimum necessary heat and reaction time.

    • Di-substitution: If the nucleophile has multiple reactive sites, or if the product can act as a nucleophile itself, di-substitution or polymerization can occur. Using a controlled stoichiometry of the nucleophile can help mitigate this.

    • Hydrolysis of Chloro-Substituent: The starting chloro-pyrazolo[4,3-d]pyrimidine can be susceptible to hydrolysis to the corresponding hydroxypyrimidine if water is present, especially under basic conditions. Using anhydrous solvents and reagents is recommended.

Conclusion

Nucleophilic aromatic substitution is a versatile and powerful tool for the functionalization of the pyrazolo[4,3-d]pyrimidine scaffold. A thorough understanding of the SNAr mechanism and the judicious selection of reaction conditions—including the nucleophile, solvent, base, and temperature—are key to achieving high yields and purity of the desired products. The protocols and insights provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This molecule is a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The chlorination of the pyrazolopyrimidine core is a pivotal step, yet it is often plagued by issues of low yield and product impurity.

This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis. We will move from a high-level overview of the reaction to a granular troubleshooting guide and a validated experimental protocol, grounding our recommendations in established chemical principles.

Section 1: Reaction Pathway and Mechanism

The target compound is most commonly synthesized via the chlorination of its dihydroxy precursor, 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. The workhorse reagent for this transformation is phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and often the reaction solvent.

The reaction proceeds through the conversion of the amide/enol hydroxyl groups into better leaving groups, which are subsequently displaced by chloride ions. The efficiency of this process is highly dependent on temperature, reaction time, and the complete exclusion of water.

ReactionPathway Precursor 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione Product This compound Precursor->Product  POCl₃, Δ (e.g., 100-110 °C, 3-5 h)

Caption: General synthetic transformation for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most frequently encountered issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most common complaint and typically points to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

  • Causality - Reagent Integrity: The starting dihydroxy pyrazolopyrimidine must be completely dry. Any residual moisture will rapidly consume POCl₃ to form phosphoric acid, reducing its effectiveness and promoting the formation of intractable polymeric byproducts. Likewise, the POCl₃ should be of high purity; older bottles that have been exposed to atmospheric moisture will show diminished reactivity.

  • Causality - Reaction Conditions: This chlorination requires significant thermal energy to proceed to completion. A reaction temperature below 100 °C is often insufficient.[1] Ensure your reaction is heated to a steady reflux (approx. 105-110 °C) for a sufficient duration (typically 3-5 hours). Incomplete conversion is a common cause of low yield, often leaving behind the mono-chlorinated intermediate or unreacted starting material.

  • Causality - Work-up Losses: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not controlled. Rapid hydrolysis of the desired dichloro product back to the mono-chloro or even the dihydroxy starting material can occur if the product is exposed to aqueous acidic conditions at elevated temperatures.

Question 2: My reaction mixture turns dark brown or black, resulting in a tarry, difficult-to-purify crude product. How can I prevent this?

This is a classic sign of decomposition, driven by moisture and excessive heat.

  • Strictly Anhydrous Conditions: Your glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is non-negotiable. As mentioned above, any water will react with POCl₃, leading to charring.

  • Controlled Heating: Use a silicone oil bath and a contact thermometer to ensure the reaction temperature does not significantly overshoot the target. Aggressive, uncontrolled heating can "burn" the reaction mixture.

  • Post-Reaction Handling: After the reaction is complete, allow the mixture to cool to room temperature before proceeding with the work-up. Quenching a hot reaction mixture is a primary cause of tar formation.

Question 3: My final product is contaminated with a byproduct that has a similar Rf on TLC. What is it and how can I get rid of it?

The most likely contaminant is the 5-chloro-7-hydroxy (or 7-chloro-5-hydroxy) intermediate. This arises from either incomplete reaction or premature hydrolysis during work-up.

  • Driving the Reaction to Completion: To minimize the formation of this intermediate, ensure the reaction runs for the full duration at the correct temperature. Some protocols may also use a slight excess of POCl₃ to ensure complete conversion.

  • Refining the Work-up: The critical step is to neutralize the acidic environment created during the POCl₃ quench before significant hydrolysis can occur. After carefully and slowly pouring the cooled reaction mixture onto crushed ice, the resulting acidic slurry should be promptly neutralized with a solid or saturated aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) while keeping the temperature at 0-5 °C.

  • Purification Strategy: While challenging, these byproducts can often be separated by column chromatography. A gradient elution using a hexane/ethyl acetate system is a good starting point. Recrystallization from a suitable solvent like ethanol or acetonitrile may also be effective if the impurity level is low.

Section 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.

Reagents and Equipment:

  • 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

  • Phosphorus oxychloride (POCl₃), high purity

  • Round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle with temperature controller

  • Crushed ice, sodium bicarbonate (NaHCO₃), dichloromethane (DCM), brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reaction Setup: To a 250 mL round-bottom flask, add the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione (1.0 eq). Place the flask under a positive pressure of nitrogen.

  • Reagent Addition: Carefully add phosphorus oxychloride (10-15 volumes, e.g., 10-15 mL per gram of starting material) via a syringe.

  • Heating: Equip the flask with a reflux condenser (with a nitrogen bubbler on top) and begin stirring. Heat the reaction mixture to a gentle reflux (approx. 105-110 °C) using a pre-heated oil bath.

  • Reaction Monitoring: Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC (e.g., 50% Ethyl Acetate/Hexane), observing the disappearance of the starting material spot.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the dark solution to cool to room temperature (20-25 °C).

  • Work-up (Quenching): Prepare a large beaker containing a vigorously stirred mixture of crushed ice (at least 10x the volume of POCl₃ used). Very slowly, and in small portions, add the cooled reaction mixture to the ice slurry using a pipette or dropping funnel. This step is highly exothermic; maintain the slurry temperature below 10 °C.

  • Neutralization: Once the addition is complete, continue stirring for 15-20 minutes. Slowly add solid NaHCO₃ in portions until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Section 4: Key Experimental Parameters Summary

ParameterRecommended ValueRationale & Notes
Starting Material Pure & AnhydrousMoisture is the primary cause of side reactions and yield loss.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Standard and effective reagent for this transformation.[1][2]
POCl₃ Stoichiometry 10-15 volumes (used as solvent)Ensures sufficient reagent for complete conversion and facilitates stirring.
Temperature 100 - 110 °C (Reflux)Required to overcome the activation energy for the second chlorination.[1]
Reaction Time 3 - 5 hoursTypical duration for complete conversion. Monitor by TLC.[1][2]
Work-up Quench Slow addition to crushed iceControls the highly exothermic reaction of POCl₃ with water.
Work-up pH Neutralize to pH 7-8Prevents acid-catalyzed hydrolysis of the product back to impurities.
Expected Yield 45 - 75%Yields are highly dependent on adherence to the protocol.[1]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use a co-solvent with POCl₃?

    • A: While POCl₃ is often used as the solvent itself, some procedures for related heterocyclic systems utilize a high-boiling inert solvent like acetonitrile.[2] However, for this specific transformation, using POCl₃ neat is the most commonly reported and direct method.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended. ¹H NMR spectroscopy will confirm the structure, showing the characteristic methyl singlet and pyrazole proton. Mass spectrometry is crucial as it will show the correct molecular ion peak (M+) and, importantly, the characteristic isotopic pattern for a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with a ~9:6:1 ratio).

  • Q: I've seen procedures that add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine. Is this necessary?

    • A: The addition of catalytic DMF can generate a Vilsmeier-Haack type reagent in situ, which can facilitate the chlorination of less reactive heterocyclic ketones. For this pyrazolopyrimidine system, it is generally not required as the substrate is sufficiently activated for direct chlorination by POCl₃ at high temperatures. Adding a high-boiling tertiary amine like N,N-dimethylaniline can sometimes be used to scavenge the HCl generated, but it is not standard practice for this specific synthesis and can complicate purification.

Section 6: Troubleshooting Workflow

This diagram outlines a logical process for diagnosing and solving issues with the synthesis.

TroubleshootingWorkflow Start Problem: Low Yield or High Impurity CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckConditions Step 2: Analyze Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Review Work-up & Purification Start->CheckWorkup Sol_Reagents_SM Action: Dry starting material under vacuum. CheckReagents->Sol_Reagents_SM Starting material wet? Sol_Reagents_POCl3 Action: Use a fresh, unopened bottle of POCl₃. CheckReagents->Sol_Reagents_POCl3 POCl₃ old? Sol_Conditions_Temp Action: Ensure reflux is at 105-110 °C. Use a calibrated thermometer. CheckConditions->Sol_Conditions_Temp Temp too low? Sol_Conditions_Time Action: Increase reaction time. Monitor to completion by TLC. CheckConditions->Sol_Conditions_Time Incomplete conversion? Sol_Conditions_Anhydrous Action: Use oven-dried glassware under N₂. CheckConditions->Sol_Conditions_Anhydrous Reaction charred? Sol_Workup_Quench Action: Quench SLOWLY onto excess ice. Maintain temp < 10 °C. CheckWorkup->Sol_Workup_Quench Exotherm uncontrolled? Sol_Workup_pH Action: Neutralize promptly with NaHCO₃ to pH 7-8 before extraction. CheckWorkup->Sol_Workup_pH Mono-chloro byproduct? Sol_Workup_Purify Action: Optimize column chromatography gradient. CheckWorkup->Sol_Workup_Purify Poor separation?

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this key synthetic intermediate in high purity.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in the biological evaluation of the final products. This guide will walk you through the common purification techniques and provide solutions to challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed. A common synthesis involves the chlorination of a dihydroxy pyrazolopyrimidine precursor using a reagent like phosphorus oxychloride (POCl₃).[1][2]

Potential impurities include:

  • Starting Material: Unreacted 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol.

  • Monochloro- a Monohydroxy-species: Incomplete chlorination can result in 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol or 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5-ol.

  • Hydrolysis Products: The dichloro product can be susceptible to hydrolysis back to the monochloro or dihydroxy species if exposed to water during workup or purification.

  • Regioisomers: Depending on the starting materials and reaction conditions, other isomeric pyrazolopyrimidine structures might form.

  • Residual Reagents and Solvents: Phosphorus-containing byproducts from POCl₃ and residual high-boiling solvents like DMF or dioxane are common.[1][3][4]

Q2: Which purification technique is generally the most effective for this compound?

A2: The choice of purification technique depends on the scale of your reaction and the nature of the impurities.

  • For small-scale reactions (<1 g): Flash column chromatography is often the most effective method for separating the desired product from polar impurities like the starting material and monochloro species.

  • For larger-scale reactions (>1 g): Recrystallization can be a more practical and scalable approach, provided a suitable solvent system can be identified.

  • For achieving very high purity (>99.5%): A combination of techniques, such as an initial purification by flash chromatography followed by recrystallization, may be necessary. Preparative reverse-phase HPLC is also an option for obtaining highly pure material, though it is less common for intermediates on a larger scale.[5]

Q3: What are some recommended solvent systems for flash column chromatography?

A3: The optimal solvent system for flash column chromatography should provide good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.

Recommended Starting Solvent Systems:

  • Hexanes/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

  • Dichloromethane/Methanol gradient (e.g., starting with 100% dichloromethane and slowly adding up to 2-5% methanol for more polar impurities).

It is crucial to perform a TLC analysis of your crude material in various solvent systems to determine the best conditions for separation before committing to a column.

Q4: My compound is "oiling out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also hinder crystallization.[6]

Troubleshooting Steps:

  • Add more solvent: Add a small amount of the hot solvent to dissolve the oil completely.

  • Slow cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[6]

  • Seed crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.[6]

  • Re-purify: If oiling out persists, it may be due to a high level of impurities. Consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization again.[6]

Troubleshooting Guides

Guide 1: Flash Column Chromatography
Issue: Poor separation of spots on TLC, or spots are streaking.
  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for your compound and impurities.

    • Solution: Experiment with different solvent systems on TLC. Try varying the ratio of your current solvents or switching to a different solvent combination. For basic compounds that may streak on acidic silica gel, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to the mobile phase can improve the spot shape.[6]

  • Possible Cause 2: Acid-Sensitivity of the Compound. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, leading to streaking.

    • Solution: Consider using a less acidic stationary phase like neutral alumina.[6][7] You can also deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

Issue: The compound is not eluting from the column.
  • Possible Cause 1: The compound is too polar for the chosen solvent system.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, you can switch to a dichloromethane/methanol system, which has a stronger eluting power.[8]

  • Possible Cause 2: Irreversible adsorption to the silica gel.

    • Solution: Before running the column, you can test for irreversible adsorption by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any decomposition has occurred.[8] If this is the case, switching to a different stationary phase like alumina or considering reverse-phase chromatography might be necessary.

Issue: Low recovery of the product after column chromatography.
  • Possible Cause 1: The compound is partially soluble in the solvent system and is eluting very slowly in broad bands.

    • Solution: Choose a solvent system where your compound has an Rf value between 0.2 and 0.4 on TLC for optimal separation and recovery.

  • Possible Cause 2: The compound is co-eluting with an impurity.

    • Solution: If the separation is difficult, try using a longer column or a finer mesh silica gel for better resolution. A slower flow rate can also improve separation.

Guide 2: Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even when heated.
  • Possible Cause: The solvent is too non-polar for your compound.

    • Solution: Try a more polar solvent or a mixture of solvents. For example, if your compound is insoluble in hexanes, try ethyl acetate, ethanol, or a mixture like dioxane/water.[3][4]

Issue: The compound precipitates out of the hot solution.
  • Possible Cause: The solvent is not a good solvent for your compound even at high temperatures.

    • Solution: You need to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. This may require screening several solvents or solvent mixtures.

Issue: The recovered crystals are colored, but the pure compound should be a white solid. [5]
  • Possible Cause: Presence of colored impurities.

    • Solution: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexanes/ethyl acetate mixtures of varying polarity). Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. If the product has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).[9] To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.

  • Elution: Start eluting the column with the initial non-polar solvent system. Collect fractions and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute your product and then any more polar impurities.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvents for Purification
Purification MethodRecommended SolventsNotes
Flash Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolUse a gradient elution for optimal separation.
Recrystallization Ethanol, Isopropanol, Acetonitrile, DioxaneThe choice of solvent will depend on the specific impurities present.[4][10][11]

Visualization

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Column Flash Column Chromatography Decision->Column Impurities Present Pure Pure Product (>95%) Decision->Pure Sufficiently Pure Recrystallize Recrystallization Column->Recrystallize Further Purification Column->Pure HighPurity High Purity Product (>99%) Recrystallize->HighPurity

Caption: Decision tree for the purification of this compound.

Diagram 2: Troubleshooting Column Chromatography

ColumnTroubleshooting cluster_PoorSep Solutions for Poor Separation cluster_NoElution Solutions for No Elution cluster_LowRecovery Solutions for Low Recovery Start Column Chromatography Issue PoorSep Poor Separation / Streaking Start->PoorSep NoElution Compound Not Eluting Start->NoElution LowRecovery Low Recovery Start->LowRecovery ChangeSolvent Optimize Solvent System (TLC) PoorSep->ChangeSolvent AddModifier Add Modifier (e.g., TEA) PoorSep->AddModifier ChangeStationary Change Stationary Phase (e.g., Alumina) PoorSep->ChangeStationary IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity CheckStability Check Compound Stability on Silica NoElution->CheckStability OptimizeRf Optimize Rf (0.2-0.4) LowRecovery->OptimizeRf LongerColumn Use Longer Column / Finer Silica LowRecovery->LongerColumn

Caption: Troubleshooting common issues in flash column chromatography.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights. As Senior Application Scientists, we understand the nuances of heterocyclic synthesis and aim to provide you with a self-validating system of protocols and mechanistic explanations to overcome common challenges in your research.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues you may encounter during the synthesis of pyrazolo[4,3-d]pyrimidines, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures During N-Alkylation

Question: I am attempting to N-alkylate my pyrazolo[4,3-d]pyrimidine, but I am consistently obtaining a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Probable Cause: The pyrazole core of the pyrazolo[4,3-d]pyrimidine scaffold contains two adjacent nitrogen atoms (N1 and N2), both of which can act as nucleophiles. Their similar electronic environments often lead to the formation of a mixture of N1 and N2 alkylated regioisomers. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[1]

Solutions & Scientific Rationale:

  • Steric Control: The bulkiness of substituents on both the pyrazole ring and the alkylating agent is a primary factor in directing regioselectivity.[1] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

    • Protocol: If your pyrazole precursor is substituted, position the bulkier group to sterically shield one of the nitrogen atoms. For instance, a bulky substituent at the C3 position will favor alkylation at the N2 position. Conversely, to favor N1-alkylation, ensure the C5-substituent is smaller than the C3-substituent.[1]

    • Expert Tip: Employing sterically demanding alkylating agents can significantly enhance selectivity. For example, α-halomethylsilanes have been used as masked methylating reagents to achieve high N1-selectivity.[2]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogens.

    • Causality: Electron-withdrawing groups will decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups will increase it. By strategically placing these groups, you can favor alkylation at a specific nitrogen.

  • Reaction Condition Optimization: The choice of base and solvent can dramatically influence the regioselectivity.[1]

    • For N1-Alkylation: Combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[1]

    • For N2-Alkylation: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]

  • Specialized Reagents: The nature of the electrophile is critical. Trichloroacetimidates, for example, have been developed to achieve high selectivity under acidic conditions, providing an alternative to traditional methods that require strong bases.[3][4]

Troubleshooting Workflow for N-Alkylation Regioselectivity

Caption: Troubleshooting workflow for achieving regioselective N-alkylation.

Issue 2: Low Yield in the Final Cyclization Step

Question: I am experiencing low yields in the final cyclization step to form the pyrazolo[4,3-d]pyrimidine core. What are the common causes and potential solutions?

Probable Cause: Low yields in the final cyclization are a frequent challenge and can stem from several factors, including incomplete formation or impurity of the precursor, suboptimal reaction conditions, or side reactions such as hydrolysis of intermediates.[5]

Solutions & Scientific Rationale:

  • Precursor Purity: The purity of the aminopyrazole precursor is paramount. Impurities can inhibit the cyclization reaction.

    • Protocol: Ensure the aminopyrazole starting material is of high purity. Consider recrystallization or column chromatography of the precursor before proceeding to the cyclization step.[5]

  • Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be very specific. Too low, and the reaction may be incomplete; too high, and side product formation can increase.[5] Experiment with a temperature gradient to identify the optimal condition.

    • Solvent: High-boiling point solvents like formamide are often used.[5] Crucially, the solvent must be anhydrous, as water can lead to the hydrolysis of reactive intermediates.

    • Catalyst: If a catalyst is employed, ensure its activity is not compromised. For microwave-assisted syntheses, solid acid catalysts like phosphotungstic acid have been reported to improve yields and shorten reaction times.[5]

  • Incomplete Cyclization: The reaction may not be going to completion.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

    • Driving Equilibrium: If the cyclization is reversible, consider methods to remove a byproduct (e.g., water) to drive the reaction forward.

Issue 3: Unwanted Oxidation of the Pyrazolopyrimidine Core

Question: My final product appears to be a mixture, and I suspect some of it has been oxidized. How can I prevent this?

Probable Cause: The pyrazolo[4,3-d]pyrimidine ring system can be susceptible to oxidation, particularly if it is electron-rich or if the reaction is exposed to air for prolonged periods at elevated temperatures.[6][7][8][9] Multicomponent reactions that form a dihydro-derivative may require a subsequent, controlled oxidation step to yield the aromatic product.[8] However, uncontrolled oxidation can lead to undesired byproducts.

Solutions & Scientific Rationale:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Controlled Oxidation: If an oxidation step is necessary, use a mild and controlled oxidizing agent. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used for the oxidation of dihydropyrazolopyrimidines.[8]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent unwanted oxidation.

Issue 4: Dimerization and Polymerization

Question: I am observing the formation of high molecular weight species and a general "messy" reaction mixture. Could this be dimerization or polymerization?

Probable Cause: Under certain conditions, reactive intermediates or the final product can undergo self-condensation or dimerization. This is more likely with highly reactive starting materials or under harsh reaction conditions. While pyrimidine dimers are well-known in the context of DNA damage from UV light, similar intermolecular reactions can occur in synthetic preparations.[10]

Solutions & Scientific Rationale:

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

  • Temperature Control: Lowering the reaction temperature can reduce the rate of these unwanted side reactions.

  • Protecting Groups: If a specific functional group is suspected of initiating polymerization, consider protecting it during the problematic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the pyrazolo[4,3-d]pyrimidine core?

A1: A common and effective strategy involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[11][12][13][14] The specific choice of starting materials will depend on the desired substitution pattern on the final pyrazolo[4,3-d]pyrimidine ring.

Q2: How can I purify my final pyrazolo[4,3-d]pyrimidine product effectively?

A2: Purification strategies will depend on the physical properties of your compound.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material. Experiment with a range of solvent systems.

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is the standard method. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q3: Are there any specific safety precautions I should take when working with reagents for pyrazolo[4,3-d]pyrimidine synthesis?

A3: Standard laboratory safety practices should always be followed. However, some reagents used in these syntheses require special attention:

  • Hydrazine and its derivatives: These are often used to construct the pyrazole ring and are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Sodium Hydride (NaH): This is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere.

  • Phosphorus Oxychloride (POCl3): This is a corrosive and toxic liquid that reacts with water. Handle in a fume hood with appropriate personal protective equipment.

Data Summary Table

Side ReactionKey FactorsRecommended Solutions
Isomer Formation (N-Alkylation) Steric hindrance, electronic effects, base, solventUse bulky alkylating agents, optimize base/solvent system (e.g., K2CO3/DMSO for N1)[1]
Low Cyclization Yield Precursor purity, reaction temperature, water contentPurify precursor, optimize temperature, use anhydrous solvents[5]
Unwanted Oxidation Exposure to air, high temperaturesUse inert atmosphere, degassed solvents, controlled oxidizing agents[8]
Dimerization/Polymerization High concentration, high temperatureReduce reactant concentration, lower reaction temperature

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation
  • To a solution of the pyrazolo[4,3-d]pyrimidine (1 equivalent) in anhydrous DMSO, add potassium carbonate (K2CO3, 2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Final Cyclization to Form the Pyrazolo[4,3-d]pyrimidine Core
  • Combine the 5-aminopyrazole precursor (1 equivalent) and the β-dicarbonyl compound (1.1 equivalents) in a high-boiling point solvent such as formamide or acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Visualizing the Reaction Logic

Caption: Overview of pyrazolo[4,3-d]pyrimidine synthesis and common side reactions.

References

Technical Support Center: Optimization of Reaction Time for 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the critical chlorination step. Our goal is to equip you with the scientific understanding and practical knowledge to confidently navigate this synthesis and achieve optimal reaction times and yields.

I. Understanding the Core Reaction: Chlorination of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione

The synthesis of this compound is a key transformation, often serving as a gateway to a diverse range of biologically active molecules. The pivotal step involves the conversion of the dihydroxy precursor, 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione, to the dichloro-derivative using phosphorus oxychloride (POCl₃). A reported starting point for this reaction is heating with POCl₃ at 100 °C for 3 hours[1]. However, achieving optimal and reproducible results requires a deeper understanding of the reaction's nuances.

This guide will address common issues encountered during this chlorination, focusing on the optimization of reaction time. We will explore the underlying chemical principles and provide a structured, question-and-answer-based approach to troubleshooting.

II. Troubleshooting Guide & FAQs

This section is structured to directly address specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow and appears incomplete even after the recommended 3 hours. What are the likely causes?

A1: An incomplete reaction is a common hurdle. Several factors can contribute to sluggishness:

  • Insufficient Reagent Activity: The quality of your phosphorus oxychloride is paramount. POCl₃ can hydrolyze over time if not stored under strictly anhydrous conditions. The presence of moisture will not only consume the reagent but can also lead to the formation of phosphoric acid, which can interfere with the reaction.

  • Low Reaction Temperature: While 100 °C is a good starting point, the optimal temperature can be substrate-dependent. If the reaction is slow, a modest increase in temperature (e.g., to 110-120 °C) can significantly accelerate the rate. However, be mindful that excessive temperatures can lead to decomposition and byproduct formation.

  • Poor Solubility of the Starting Material: The dihydroxy pyrazolopyrimidine may have limited solubility in POCl₃ alone. In such cases, the reaction becomes a slurry, and the reaction rate is limited by the dissolution of the starting material.

  • Presence of Impurities in the Starting Material: Impurities from previous synthetic steps can inhibit the reaction. Ensure your 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione is of high purity.

Q2: I'm observing the formation of byproducts, which is complicating purification. What are the common byproducts and how can I minimize them?

A2: Byproduct formation is often linked to reaction conditions. Common impurities include:

  • Monochloro-intermediates: Incomplete reaction will leave behind 5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. The primary solution here is to ensure the reaction goes to completion by addressing the points in Q1.

  • Hydrolyzed Product: The desired 5,7-dichloro product is susceptible to hydrolysis back to the monochloro or even the starting dihydroxy compound, especially during workup. This is a critical point to consider.

  • Decomposition Products: At excessively high temperatures or with prolonged reaction times, the pyrazolopyrimidine core can degrade, leading to a complex mixture of byproducts.

To minimize byproducts:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃.

  • Careful Temperature Control: Monitor the reaction temperature closely. A temperature gradient study can help identify the optimal balance between reaction rate and byproduct formation.

  • Optimized Reaction Time: Monitor the reaction progress diligently (see Section III) to avoid unnecessarily long heating periods.

Q3: My yield is consistently low, even when the reaction appears to go to completion by TLC. Where am I losing my product?

A3: Low isolated yields are often a result of issues during the workup and purification stages. The most common culprit is hydrolysis of the dichloro-product during the quenching of excess POCl₃.

  • Violent Quenching: POCl₃ reacts violently with water in a highly exothermic reaction[2]. Adding the reaction mixture directly to water can cause localized heating, promoting the hydrolysis of your product.

  • Acidic Conditions During Workup: The quenching of POCl₃ with water generates phosphoric acid and HCl, creating a highly acidic environment that can facilitate the hydrolysis of the acid-sensitive dichloro-product.

To improve your yield:

  • Remove Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ under reduced pressure (vacuum distillation)[2]. This significantly reduces the exothermicity of the quench and minimizes the amount of acid generated.

  • Controlled Quenching: Add the cooled reaction mixture slowly to crushed ice or an ice-water slurry with vigorous stirring. This helps to dissipate the heat generated.

  • Neutralizing Quench: Consider quenching with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the generated acids immediately and protect your product from hydrolysis[3].

Troubleshooting Flowchart

TroubleshootingFlowchart start Reaction Issue: Low Yield or Incomplete Reaction incomplete_rxn Incomplete Reaction by TLC/HPLC start->incomplete_rxn low_yield Low Isolated Yield Despite Complete Conversion start->low_yield sub_incomplete_rxn Possible Causes incomplete_rxn->sub_incomplete_rxn sub_low_yield Possible Causes low_yield->sub_low_yield cause1 Insufficient Reagent Activity (Hydrolyzed POCl₃) sub_incomplete_rxn->cause1 cause2 Suboptimal Temperature sub_incomplete_rxn->cause2 cause3 Poor Solubility sub_incomplete_rxn->cause3 cause4 Starting Material Impurity sub_incomplete_rxn->cause4 sol1 Use fresh, anhydrous POCl₃. Consider adding PCl₅ as an activator. cause1->sol1 sol2 Incrementally increase temperature (e.g., 10°C increments). cause2->sol2 sol3 Consider a high-boiling inert co-solvent or the use of a tertiary amine base. cause3->sol3 sol4 Purify starting material (recrystallization/chromatography). cause4->sol4 cause5 Product Hydrolysis During Workup sub_low_yield->cause5 cause6 Mechanical Losses sub_low_yield->cause6 sol5 1. Remove excess POCl₃ post-reaction. 2. Quench slowly into ice/weak base. 3. Extract promptly with organic solvent. cause5->sol5 sol6 Ensure efficient extraction and handling. cause6->sol6

Caption: A flowchart for troubleshooting common issues.

III. Optimizing Reaction Time: A Systematic Approach

The goal of optimization is to find the shortest reaction time that provides the highest yield of the desired product with minimal byproduct formation.

Step 1: Establishing a Reliable Monitoring Method

Visual inspection is not sufficient. You need an analytical technique to accurately track the disappearance of the starting material and the appearance of the product.

  • Thin Layer Chromatography (TLC): This is a quick and effective method for monitoring the reaction's progress[2][3].

    • Recommended Mobile Phase: A starting point for developing a TLC system is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). You may need to adjust the polarity based on your specific observations.

    • Visualization: Use a UV lamp (254 nm) for visualization. The starting material, monochloro-intermediate, and the dichloro-product should have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for separating heterocyclic compounds.

Step 2: The Role of Additives in Accelerating the Reaction

If the reaction is sluggish even with fresh POCl₃ and elevated temperatures, consider the use of additives.

  • Tertiary Amines (e.g., Pyridine, N,N-diethylaniline): The addition of a tertiary amine can accelerate the chlorination of hydroxylated heterocycles. The amine acts as a base and can facilitate the formation of a more reactive chlorophosphonium intermediate. For many pyrimidine chlorinations, one equivalent of pyridine is used[4][5].

  • Phosphorus Pentachloride (PCl₅): Adding a small amount of PCl₅ to the POCl₃ can enhance the chlorinating power of the reagent mixture. This is particularly useful for less reactive substrates.

Step 3: Experimental Design for Optimization

A systematic approach is key to efficient optimization.

Parameter Low Level Mid Level High Level Rationale
Temperature (°C) 90100110To assess the impact of thermal energy on reaction rate and byproduct formation.
Reaction Time (h) 1.534.5To determine the point of maximum conversion without significant decomposition.
Additive None0.5 eq. Pyridine1.0 eq. PCl₅ (0.2 eq.)To evaluate the effect of a base or a more potent chlorinating agent.

Experimental Protocol for Optimization:

  • Set up a series of small-scale reactions in parallel, each with a different set of conditions from the table above.

  • Ensure all reactions are performed under identical stirring rates and inert atmospheres.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction.

  • Carefully quench the aliquot (e.g., in a vial containing a small amount of ice and ethyl acetate).

  • Analyze the quenched aliquot by TLC or HPLC to determine the relative amounts of starting material, intermediate, and product.

  • Plot the concentration of the desired product versus time for each set of conditions to determine the optimal reaction time for each condition.

  • Compare the final yields and purity across all conditions to identify the most efficient and clean protocol.

Mechanism of Chlorination

Understanding the mechanism provides insight into why certain conditions are favorable. The reaction is believed to proceed via the formation of a phosphate ester intermediate, which is then converted to the chloro-derivative.

ChlorinationMechanism cluster_reactants Reactants cluster_products Products start Dihydroxy Pyrazolopyrimidine intermediate Phosphate Ester Intermediate start->intermediate Reaction with POCl₃ POCl3 POCl₃ product Dichloro-Product intermediate->product Nucleophilic Substitution HCl - 2HCl chloride_attack Chloride Attack

References

managing regioselectivity in pyrazolo[4,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[4,3-d]pyrimidine Synthesis

A Guide to Mastering Regioselectivity

Welcome to the technical support center for advanced heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is dedicated to one of the most common and critical challenges in the synthesis of pyrazolo[4,3-d]pyrimidines: controlling regioselectivity. This scaffold is a vital isostere of purine, making it a cornerstone in the development of kinase inhibitors and other therapeutics.[1][2] Achieving the desired isomeric purity is paramount, as different regioisomers can possess vastly different biological activities and physical properties.[3]

This document is structured as an interactive troubleshooting guide. We will explore common issues through a question-and-answer format, delve into the mechanistic principles, and provide actionable protocols to give you precise control over your reaction outcomes.

Understanding the Core Problem: The Origin of Regioisomers

The primary challenge in many pyrazolo[4,3-d]pyrimidine syntheses arises from the two non-equivalent nitrogen atoms in the starting aminopyrazole precursor. During the crucial cyclocondensation step with a 1,3-dielectrophile (like a β-ketoester or its equivalent), the formation of the pyrimidine ring can proceed via two distinct pathways, leading to a mixture of N1- and N2-substituted products.

G A 5-Aminopyrazole Derivative P1 Attack via Endocyclic N (N1) A->P1 P2 Attack via Exocyclic NH2 then N2 A->P2 B 1,3-Dielectrophile (e.g., β-Ketoester) B->P1 B->P2 N1_isomer N1-Substituted Pyrazolo[4,3-d]pyrimidine P1->N1_isomer Pathway A N2_isomer N2-Substituted Pyrazolo[4,3-d]pyrimidine P2->N2_isomer Pathway B

Caption: The two competing pathways in pyrazolo[4,3-d]pyrimidine synthesis.

Troubleshooting Guide & FAQs

This section directly addresses the common issues encountered in the lab. Each answer provides a detailed explanation of the underlying principles and offers practical solutions.

Question 1: My cyclocondensation reaction is yielding a mixture of N1 and N2 regioisomers that are difficult to separate. What are the primary factors controlling the outcome?

Answer: This is the most frequent challenge. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4] Understanding these factors is key to directing the reaction toward your desired isomer.

  • Electronic Effects: The nucleophilicity of the two pyrazole nitrogens is paramount. Electron-withdrawing groups (EWGs) on the pyrazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring reaction at the more distant nitrogen. Conversely, electron-donating groups (EDGs) can enhance the reactivity of the adjacent nitrogen.[3][4]

  • Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at the C3 position) can physically block the approach of the electrophile to the adjacent N2 nitrogen, thus favoring cyclization at the less hindered N1 position.[3][4] Similarly, a sterically demanding electrophile will preferentially react at the less crowded nitrogen atom.

  • Reaction Conditions (pH, Solvent, Temperature):

    • pH: The acidity or basicity of the medium is critical. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and allowing the other nitrogen to react.[3][4]

    • Solvent: Solvent choice can dramatically alter regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole synthesis.[5] These solvents can stabilize intermediates without competing with the nucleophile, leading to a cleaner reaction profile compared to standard solvents like ethanol.[5]

Question 2: How can I selectively synthesize the N1-substituted isomer?

Answer: To favor the N1 isomer, you need to create conditions where the N1 nitrogen is either sterically more accessible or electronically more favorable for the initial attack.

  • Strategy 1: Steric Directing Groups: Introduce a bulky substituent at the C3 position of your aminopyrazole precursor. This will create significant steric clash for an incoming electrophile attempting to react with the N2 nitrogen, making the N1 position the preferred site of cyclization.

  • Strategy 2: Use of Aromatic Hydrazines in Precursor Synthesis: When synthesizing the initial aminopyrazole from a hydrazine, the choice of hydrazine matters. Aromatic hydrazines, being less nucleophilic than aliphatic ones, can lead to different regiochemical outcomes in the initial pyrazole formation, which then dictates the final pyrazolo[4,3-d]pyrimidine structure.[6]

  • Strategy 3: Reaction Conditions: For reactions involving precursors like 4,6-dichloropyrimidine-5-carboxaldehyde, conducting the reaction with aromatic hydrazines at high temperatures without an external base favors the N1 isomer.[6]

Question 3: My goal is the N2-substituted pyrazolo[4,3-d]pyrimidine. What conditions favor its formation?

Answer: Synthesizing the N2 isomer involves making the N2 nitrogen the more reactive or accessible site.

  • Strategy 1: Electronic Activation: If your aminopyrazole has an electron-donating group at the C3 position, it will increase the electron density and nucleophilicity of the adjacent N2 nitrogen, potentially favoring cyclization at this position.

  • Strategy 2: Minimizing Steric Hindrance: Ensure your aminopyrazole precursor lacks bulky groups at the C3 position. This removes any steric bias against the N2 position.

  • Strategy 3: Reaction Conditions for Aliphatic Hydrazines: When using aliphatic hydrazines as precursors, the N-alkylated nitrogen is often more nucleophilic.[7] In subsequent cyclizations, if the reaction proceeds at room temperature in the presence of a base, the reaction can be directed towards the N2 product.[6]

Question 4: I am performing a direct alkylation on the pyrazolo[4,3-d]pyrimidine core and getting a mix of N1 and N2 alkylated products. How can I control this?

Answer: Direct alkylation of the heterocyclic core is also a major regioselectivity challenge. The outcome depends on the relative accessibility and nucleophilicity of the N1 and N2 nitrogens in the fused ring system.

  • Use of Directing Groups: A pre-installed substituent can block one nitrogen, allowing for selective alkylation at the other. This blocking group can potentially be removed later if needed.

  • Vary the Alkylating Agent: The nature of the electrophile is crucial. Hard electrophiles (e.g., methyl iodide) and soft electrophiles can exhibit different preferences for the different nitrogen atoms.

  • Control the Base and Solvent: The choice of base can influence which nitrogen is deprotonated, creating a more nucleophilic anion. A non-coordinating solvent might favor reaction at the sterically more accessible site, while a coordinating solvent could favor the thermodynamically more stable product.

Question 5: How can I reliably distinguish between the N1 and N2 isomers?

Answer: Unambiguous characterization is essential. While 1H and 13C NMR are standard, they often cannot definitively distinguish between the two regioisomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for this task.[8] By irradiating a proton on the N-substituent (e.g., N-methyl), you can observe through-space correlations to nearby protons on the pyrazolo[4,3-d]pyrimidine core. For an N1-substituted isomer, you would expect to see a NOE correlation to the proton at C7a, whereas for an N2-substituted isomer, a correlation to the proton at C3 would be expected.

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides definitive structural proof.[9][10]

Decision Workflow for Managing Regioselectivity

To systematize your troubleshooting process, use the following workflow.

G start Regioselectivity Issue: Mixture of N1/N2 Isomers check_precursor Analyze Aminopyrazole Precursor start->check_precursor sterics Are there bulky groups at C3? check_precursor->sterics Steric Effects electronics Are there strong EWGs or EDGs on the ring? check_precursor->electronics Electronic Effects check_conditions Analyze Reaction Conditions ph_solvent Check pH and Solvent check_conditions->ph_solvent temp_base Check Temperature and Base check_conditions->temp_base sterics->check_conditions Yes (Favors N1) sol_n1 Modify Precursor: Add bulky group at C3 to favor N1 sterics->sol_n1 No electronics->check_conditions Yes sol_n2 Modify Precursor: Use EDG at C3 to favor N2 electronics->sol_n2 No ph_solvent->temp_base Optimized sol_solvent Action: Switch to non-nucleophilic solvent (TFE, HFIP) ph_solvent->sol_solvent Using standard solvent (EtOH) sol_conditions Action: Adjust Temp/Base (e.g., High T, no base for N1) temp_base->sol_conditions Not Optimized end Achieve Regiocontrol temp_base->end Optimized sol_n1->end sol_n2->end sol_solvent->end sol_conditions->end

Caption: A troubleshooting workflow for diagnosing regioselectivity problems.

Data Summary: Factors Influencing Regioselectivity

FactorConditionLikely OutcomeRationale
Steric Effects Bulky C3-substituent on pyrazoleFavors N1 isomerHinders electrophilic attack at the adjacent N2 position.[3][4]
Small C3-substituent on pyrazoleN2 pathway becomes more competitiveReduces steric bias against the N2 position.
Electronic Effects EWG on pyrazole ringDepends on position, can favor one isomerReduces nucleophilicity of adjacent nitrogen.[3][4]
EDG on pyrazole ringDepends on position, can favor one isomerIncreases nucleophilicity of adjacent nitrogen.
Solvent Standard protic (e.g., Ethanol)Often gives regioisomeric mixturesCan compete as a nucleophile and lead to complex equilibria.[5]
Fluorinated Alcohols (TFE, HFIP)High selectivity for one isomerNon-nucleophilic; stabilizes intermediates via H-bonding without competing.[5]
Reaction Conditions High Temp, no external baseFavors N1 (with aromatic hydrazines)Specific conditions for certain precursor types.[6]
Room Temp, with external baseFavors N2 (with aliphatic hydrazines)Specific conditions for certain precursor types.[6]

Experimental Protocol: Regioselective Synthesis of an N1-Substituted Pyrazolo[4,3-d]pyrimidine

This protocol provides a generalized method for synthesizing an N1-substituted pyrazolo[4,3-d]pyrimidine by leveraging steric hindrance and optimized solvent conditions.

Objective: To selectively synthesize the N1 isomer by reacting a 3-substituted-5-aminopyrazole with a β-ketoester.

Materials:

  • 3-tert-butyl-1H-pyrazol-5-amine (Starting material with steric bulk)

  • Ethyl 2-chloroacetoacetate (Electrophile)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent for regiocontrol)[5]

  • Sodium acetate (Base)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-tert-butyl-1H-pyrazol-5-amine (10 mmol, 1.39 g).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (40 mL). Stir the mixture at room temperature until the amine is fully dissolved.

  • Reagent Addition: Add sodium acetate (12 mmol, 0.98 g) followed by the dropwise addition of ethyl 2-chloroacetoacetate (11 mmol, 1.81 g) over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 74°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and shake. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N1-substituted pyrazolo[4,3-d]pyrimidine.

  • Characterization: Confirm the structure and regiochemistry using 1H NMR, 13C NMR, HRMS, and crucially, 2D NOESY to confirm the spatial proximity between the N1-H (or substituent) and the C7a-H.

Expected Causality: The bulky tert-butyl group at the C3 position of the pyrazole sterically shields the N2 nitrogen. The cyclocondensation is therefore highly directed to the unhindered N1 nitrogen. The use of TFE as a solvent prevents side reactions and helps to promote a clean conversion to the desired regioisomer.[5]

References

Technical Support Center: Troubleshooting Low Conversion in Pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high conversion rates in these critical reactions. The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis can be fraught with challenges leading to low yields. This guide provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My primary issue is a consistently low yield of the desired pyrazolo[4,3-d]pyrimidine product. What are the most common culprits?

Low conversion is a frequent hurdle in heterocyclic chemistry. For pyrazolo[4,3-d]pyrimidine synthesis, the root cause often lies in one or more of the following areas:

  • Purity of Starting Materials: The integrity of your starting materials, typically a substituted aminopyrazole and a cyclizing agent, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critically interlinked. A deviation from the optimal parameters for your specific substrates can lead to incomplete reactions or decomposition of products.

  • Formation of Regioisomers: A significant challenge in the synthesis of pyrazolo[4,3-d]pyrimidines is the potential for the formation of the undesired pyrazolo[3,4-d]pyrimidine regioisomer, which can be difficult to separate and significantly lowers the yield of the target molecule.[1]

  • Inefficient Cyclization: The final ring-closing step to form the pyrimidine ring can be sluggish or prone to side reactions if the conditions are not finely tuned.

  • Catalyst and Reagent Issues: The choice and handling of bases or catalysts are crucial. Their activity can be compromised by moisture or improper storage.

The following sections will delve into each of these areas with specific troubleshooting advice.

Question 2: I suspect my starting materials might be the issue. How can I ensure their quality and what are the consequences of using impure reagents?

This is an excellent first place to investigate. The purity of your aminopyrazole precursor is especially critical.

Causality: Impurities in the aminopyrazole can include unreacted starting materials from its own synthesis or byproducts. These can interfere with the pyrimidine ring formation by competing for the cyclizing agent or by promoting polymerization and other side reactions. For instance, residual acidic or basic impurities can alter the pH of the reaction medium, affecting reaction rates and selectivity.

Troubleshooting Protocol: Starting Material Validation

  • Purity Assessment:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of your aminopyrazole starting material. Look for unexpected signals that may indicate impurities.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a highly sensitive technique to detect and identify minor impurities.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • Purification of Aminopyrazole Precursor:

    • Recrystallization: This is often the most effective method for purifying solid starting materials. Select a solvent system in which the aminopyrazole has high solubility at elevated temperatures and low solubility at room temperature.

    • Column Chromatography: For non-crystalline or difficult-to-purify materials, silica gel column chromatography can be employed. A typical eluent system to start with is a gradient of ethyl acetate in hexanes.

Self-Validating System: After purification, re-run the analytical checks (NMR, LC-MS, melting point) to confirm the removal of impurities before proceeding with the main reaction.

Question 3: My reaction is sluggish and gives a mixture of products. How do I optimize the reaction conditions (solvent, temperature, and time)?

Optimizing reaction conditions is a systematic process of balancing reaction kinetics against product stability.

Causality:

  • Solvent: The solvent's polarity and boiling point are critical. It must fully dissolve the reactants to ensure a homogeneous reaction mixture. High-boiling point solvents like formamide are often used to drive the reaction to completion, but they can also promote side reactions if the temperature is too high.[2] Anhydrous conditions are often necessary as water can hydrolyze reactants or intermediates.

  • Temperature: The cyclization step often requires significant thermal energy to overcome the activation barrier. However, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. A temperature gradient study is often necessary to find the sweet spot.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times, especially at high temperatures, can increase the formation of degradation products.

Troubleshooting Workflow: Reaction Condition Optimization

Caption: Troubleshooting workflow for optimizing reaction conditions.

Data-Driven Solvent and Temperature Selection:

SolventBoiling Point (°C)Typical Reaction Temperature (°C)Notes
Toluene11180 - 110Good for reactions requiring moderate heat; relatively non-polar.
Dioxane10180 - 100Aprotic, polar solvent; often used in cyclization reactions.
N,N-Dimethylformamide (DMF)153100 - 150High-boiling, polar aprotic solvent; can facilitate difficult cyclizations.
Formamide210150 - 190Very high-boiling point; often used as a last resort for very sluggish reactions.[2]

Experimental Protocol: Small-Scale Parallel Optimization

  • Set up an array of small-scale reactions (e.g., 50-100 mg of limiting reagent) in parallel.

  • Use a consistent stoichiometry of reactants and vary one parameter at a time (e.g., test four different solvents at their reflux temperatures).

  • Monitor each reaction by TLC or LC-MS at set time points (e.g., 2, 4, 8, and 12 hours).

  • Quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and relative ratio of product to byproducts.

Question 4: I've identified a major byproduct that I suspect is a regioisomer. How can I control the regioselectivity of the reaction?

The formation of the pyrazolo[3,4-d]pyrimidine isomer instead of the desired pyrazolo[4,3-d]pyrimidine is a common and significant challenge that directly impacts yield.

Causality: The regioselectivity is determined by which nitrogen atom of the pyrazole ring participates in the cyclization. This can be influenced by both steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.

Strategies for Controlling Regioselectivity:

  • Protecting Groups: One of the most reliable methods is to introduce a protecting group on one of the pyrazole nitrogens to direct the cyclization to the other nitrogen. The choice of protecting group is critical and should be easily removable post-cyclization.

  • Catalyst/Base Selection: The choice of base can influence the deprotonation equilibrium of the pyrazole nitrogens, thereby affecting which one is more nucleophilic. For instance, a bulky base might preferentially deprotonate the less sterically hindered nitrogen. Varying the base, such as using K₂CO₃, has been reported to influence the ratio of regioisomers.[1]

  • Reaction Temperature: In some cases, lower reaction temperatures can favor the formation of the thermodynamically more stable product, which may be your desired isomer.

Illustrative Reaction Pathway and Isomer Formation:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Potential Products Aminopyrazole Substituted Aminopyrazole ReactionNode Heat, Solvent, Base/Catalyst Aminopyrazole->ReactionNode CyclizingAgent Cyclizing Agent (e.g., Formamide) CyclizingAgent->ReactionNode DesiredProduct Pyrazolo[4,3-d]pyrimidine (Desired Product) ReactionNode->DesiredProduct Pathway A SideProduct Pyrazolo[3,4-d]pyrimidine (Regioisomer) ReactionNode->SideProduct Pathway B

Caption: General reaction scheme illustrating the formation of regioisomers.

Protocol for Separation of Regioisomers:

If you are unable to prevent the formation of the regioisomer, careful purification is necessary.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution is often required. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The two isomers often have slightly different polarities, allowing for their separation.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography can be employed, although this is less practical for large-scale synthesis.

  • Crystallization: In some cases, fractional crystallization can be used to separate isomers if they have sufficiently different solubilities.

References

Technical Support Center: Purification of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity of your compound for downstream applications.

I. Understanding the Chemistry: The "Why" Behind the Impurities

The synthesis of this compound typically involves the chlorination of a dihydroxy precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] This step is crucial for activating the molecule for subsequent nucleophilic substitution reactions, but it is also the primary source of impurities.

A foundational understanding of the reaction mechanism is key to troubleshooting purification. The chlorination proceeds via the formation of phosphate esters, which are then displaced by chloride ions. Incomplete reaction, side reactions, and hydrolysis during workup can lead to a variety of impurities that may be structurally similar to the desired product, making their removal challenging.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Question 1: My final product has a low melting point and broad peaks in the NMR. What are the likely impurities?

Answer: This is a common observation and typically points to the presence of several process-related impurities. Based on the standard synthetic route using POCl₃, the most probable impurities are:

  • Unreacted Starting Material: The dihydroxy precursor, 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, may be present if the chlorination reaction did not go to completion.

  • Mono-chloro Impurity: Incomplete chlorination can also result in the formation of 5-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one or 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.

  • Hydrolysis Product: The dichloro product is susceptible to hydrolysis, especially during aqueous workup, which can revert it back to the mono-chloro or dihydroxy compounds.

  • Phosphorus-containing byproducts: Residual POCl₃ and its hydrolysis products (e.g., phosphoric acid) can contaminate the product.

Question 2: How can I effectively remove residual phosphorus oxychloride (POCl₃) after the reaction?

Answer: Removing excess POCl₃ is critical to prevent further reactions and simplify purification. Here are two effective methods:

  • Distillation: Excess POCl₃ can be removed by distillation under reduced pressure. This should be done with care in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Careful Quenching: The reaction mixture can be slowly and carefully poured onto crushed ice or into a vigorously stirred, cold aqueous solution (e.g., saturated sodium bicarbonate). POCl₃ reacts exothermically with water to form phosphoric acid and HCl, so slow addition and efficient cooling are essential to control the reaction.

Question 3: I'm struggling to purify my compound by recrystallization. What solvent systems do you recommend?

Answer: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and depends on the solubility profile of your compound and its impurities. For pyrazolo[4,3-d]pyrimidine derivatives, a systematic approach to solvent screening is recommended.

Recommended Solvent Systems for Screening:

Solvent SystemRationale
Ethanol/Water The product is often soluble in hot ethanol and less soluble in water. A hot filtration followed by the slow addition of water until turbidity is observed, then cooling, can yield pure crystals.
Isopropanol Similar to ethanol, isopropanol can be an effective single-solvent system for recrystallization.
Ethyl Acetate/Hexanes The product is typically soluble in ethyl acetate, while impurities may be less soluble. Hexanes can be added as an anti-solvent to induce crystallization.
Dichloromethane/Hexanes Dichloromethane is a good solvent for many organic compounds, and hexanes can be used as an anti-solvent.

Expert Tip: The key to successful recrystallization is slow cooling to allow for the formation of a well-ordered crystal lattice, which excludes impurities. Seeding the solution with a small crystal of pure product can also promote crystallization. The morphology of the crystals can be influenced by the solvent system used.[2][3]

Question 4: My compound is an oil and won't crystallize, or recrystallization isn't improving the purity. What are my options?

Answer: If recrystallization is not effective, column chromatography is the next logical step. Given the polar nature of the pyrazolopyrimidine core, normal-phase silica gel chromatography is often successful.

Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation prep_sample Dissolve crude product in a minimal amount of dichloromethane (DCM). add_silica Adsorb the sample onto a small amount of silica gel. prep_sample->add_silica dry_sample Dry the silica-adsorbed sample to a free-flowing powder. add_silica->dry_sample pack_column Pack a silica gel column with the chosen eluent. dry_sample->pack_column load_sample Carefully load the dried sample onto the top of the column. pack_column->load_sample elute Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 1:1). load_sample->elute collect Collect fractions and monitor by TLC. elute->collect tlc_analysis Analyze fractions by TLC to identify those containing the pure product. collect->tlc_analysis combine Combine pure fractions. tlc_analysis->combine evaporate Evaporate the solvent under reduced pressure. combine->evaporate

Caption: Workflow for purification by column chromatography.

Recommended Eluent Systems for Column Chromatography:

Eluent SystemTypical Starting Ratio (v/v)Gradient To (v/v)
Hexanes:Ethyl Acetate 9:11:1
Dichloromethane:Methanol 99:195:5

Expert Tip: To improve separation and prevent peak tailing of these basic compounds on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.

III. Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Two-Solvent System: To the hot solution, add a miscible anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again, then cool slowly as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal volume of a strong solvent like dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., UV light, potassium permanganate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Purity Assessment: A Self-Validating System

To ensure the trustworthiness of your purification protocol, it is essential to employ orthogonal analytical techniques to confirm the purity of the final product.

Purity Confirmation Workflow

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis Purified_Product Purified Product TLC TLC (Single Spot) Purified_Product->TLC Melting_Point Sharp Melting Point Purified_Product->Melting_Point NMR ¹H and ¹³C NMR Purified_Product->NMR LCMS LC-MS Purified_Product->LCMS Final_Purity High Purity Confirmed NMR->Final_Purity Confirms Structure & Absence of Impurities LCMS->Final_Purity Confirms Molecular Weight & Purity >95%

Caption: Orthogonal methods for purity validation.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure of your compound and identifying any remaining impurities. The spectra should be clean, with the correct chemical shifts, integrations, and coupling patterns.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound. A single, sharp peak in the chromatogram with the correct mass-to-charge ratio is a strong indicator of high purity.

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid.

By employing these rigorous purification and analytical techniques, you can be confident in the quality of your this compound for use in subsequent research and development activities.

V. References

  • Choi, B. W., Lee, J.-E., Jeon, D. B., & Ahn, J. H. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds. ResearchGate. Retrieved from --INVALID-LINK--

  • Supporting Information for Angew. Chem. Int. Ed. 200461036. (2004). Wiley-VCH.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health (NIH).

  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation. (n.d.). ITW Reagents. Retrieved from --INVALID-LINK--

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (n.d.). National Institutes of Health (NIH).

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI.

  • 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health (NIH).

  • 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine. (n.d.). Crysdot LLC. Retrieved from --INVALID-LINK--

  • 1196157-42-2 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). AK Scientific. Retrieved from --INVALID-LINK--

  • 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine. (n.d.). Aladdin Scientific Corporation.

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum. (n.d.). ChemicalBook.

  • 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. (2024). Chemsrc. Retrieved from --INVALID-LINK--

  • Solvent-Free Synthesis of Dihydropyrazolo [4',3':5,6] Pyrano [2,3-d] Pyrimidine-5,7-Diones Derivatives by using Magnetic Hf- UiO. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.

  • In-Line Chlorination Playbook: Guidance on Installing, Operating, and Maintaining In-Line Chlorination Devices to Disinfect Drinking Water. (2025). ResearchGate.

  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Water Treatment Process Troubleshooting Guide. (n.d.). Novi AMS.

  • Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. (n.d.). National Institutes of Health (NIH).

  • 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022). National Institutes of Health (NIH).

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (n.d.). National Institutes of Health (NIH).

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Institutes of Health (NIH).

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Institutes of Health (NIH).

  • Practical Guide to the Operation and Optimisation of Chlorine and Chloramine Disinfection. (n.d.).

  • Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines. (n.d.). Benchchem.

References

Technical Support Center: Navigating the Scale-Up of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and safely navigate the challenges of producing this key heterocyclic intermediate.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The key transformation involves the chlorination of a dihydroxy pyrazolopyrimidine precursor, a reaction that, while effective, presents significant challenges, particularly during scale-up. This guide will focus on the most common synthetic route and the associated hurdles.

A widely utilized synthetic pathway involves the cyclization of a substituted pyrazole with urea to form the dihydroxy pyrazolopyrimidine core, followed by chlorination using phosphorus oxychloride (POCl₃)[1]. While seemingly straightforward, the chlorination step is often the source of complications, including exothermic reactions, byproduct formation, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The chlorination of the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol intermediate using phosphorus oxychloride (POCl₃) is the most critical and hazardous step. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. Furthermore, the handling and quenching of excess POCl₃ pose significant safety risks.

Q2: What are the primary safety concerns when working with phosphorus oxychloride?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Inhalation can cause severe respiratory irritation and pulmonary edema. Skin and eye contact can result in severe burns. A thorough understanding of its hazards and proper handling procedures are paramount.

Q3: What are the common impurities I might encounter in my final product?

A3: Common impurities can include unreacted starting material (the dihydroxy precursor), partially chlorinated intermediates (monochloro-hydroxy- species), and byproducts from the decomposition of POCl₃. The specific impurity profile will depend on the reaction conditions and work-up procedure.

Q4: How can I monitor the progress of the chlorination reaction?

A4: The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A typical HPLC method for related pyrimidine derivatives utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[2].

Troubleshooting Guide

This section provides a detailed, question-and-answer-based approach to resolving common issues encountered during the synthesis of this compound.

Reaction Control & Safety

Problem: My chlorination reaction is showing a rapid, uncontrolled temperature increase.

Possible Causes:

  • Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.

  • Rapid Reagent Addition: Adding the dihydroxy pyrazolopyrimidine to the POCl₃ too quickly can lead to a rapid exotherm.

  • Localized Hotspots: Poor mixing can create localized areas of high temperature, accelerating the reaction uncontrollably.

Solutions & Preventative Measures:

  • Scale-Appropriate Equipment: Ensure your reactor's cooling system is rated for the heat output of the reaction at the intended scale.

  • Controlled Addition: Add the dihydroxy precursor portion-wise or as a slurry in a suitable inert solvent to control the reaction rate.

  • Efficient Agitation: Use an overhead stirrer with appropriate impeller design to ensure homogenous mixing and prevent localized heating.

  • Reaction Calorimetry: For larger scale production, consider performing reaction calorimetry studies to determine the heat of reaction and design an adequate cooling protocol.

Problem: I'm observing significant fuming and pressure buildup in the reactor.

Possible Cause:

  • Reaction with Moisture: POCl₃ reacts with any moisture present in the starting materials, solvents, or reactor to produce HCl gas.

Solutions & Preventative Measures:

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Proper Venting: Ensure the reactor is equipped with a proper venting system that can safely handle the release of HCl gas, potentially through a scrubber.

Product Isolation & Purification

Problem: My product "oils out" during crystallization instead of forming a solid.

Possible Causes:

  • High Impurity Levels: The presence of impurities can lower the melting point of the product and interfere with crystal lattice formation.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for crystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over crystalline solid.

Solutions & Preventative Measures:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a silica gel plug or a quick wash before attempting crystallization.

  • Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Seeding with a small crystal of pure product can also induce crystallization.

Problem: I am getting a low yield after purification.

Possible Causes:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion.

  • Product Loss During Work-up: The product may be partially soluble in the aqueous phase during the quenching and extraction steps.

  • Suboptimal Crystallization Conditions: A significant amount of product may remain in the mother liquor after crystallization.

Solutions & Preventative Measures:

  • Reaction Monitoring: Use HPLC or TLC to ensure the reaction has gone to completion before quenching.

  • Efficient Extraction: Perform multiple extractions with a suitable organic solvent to maximize product recovery from the aqueous layer.

  • Optimize Crystallization: Minimize the amount of solvent used for crystallization and consider concentrating the mother liquor to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Chlorination of 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol

Materials:

  • 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, optional)

  • Nitrogen or Argon gas

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and thermocouple

  • Addition funnel

  • Inert gas inlet

  • Scrubber for HCl gas

Procedure:

  • Set up the reactor under a nitrogen atmosphere and ensure all glassware is dry.

  • Charge the reactor with phosphorus oxychloride.

  • Begin stirring and cool the POCl₃ to 0-5 °C.

  • Slowly add the 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diol portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature before proceeding with the work-up.

Protocol 2: Work-up and Isolation

Materials:

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a separate, well-ventilated fume hood, prepare a quench vessel with a large amount of crushed ice and water.

  • Slowly and carefully add the cooled reaction mixture to the vigorously stirred ice water. This is a highly exothermic step, and the addition rate should be controlled to keep the temperature of the quench mixture below 20 °C.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x with dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Data Presentation

Table 1: Key Reaction Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Reagent Addition Time 15-30 minutes1-2 hours
Reaction Temperature Reflux (~110 °C)Reflux (~110 °C) with careful monitoring
Stirring Speed 200-300 RPM (magnetic stirrer)100-200 RPM (overhead stirrer)
Quenching Method Slow addition to iceSlow addition to a well-stirred ice/water mixture with efficient cooling

Visualization

Reaction Workflow

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_final Final Product Prep Dry Reactor & Inert Atmosphere Charge_POCl3 Charge POCl3 Prep->Charge_POCl3 Cool Cool to 0-5 °C Charge_POCl3->Cool Add_SM Slowly Add Starting Material Cool->Add_SM Reflux Heat to Reflux (100-110 °C) Add_SM->Reflux Monitor Monitor by HPLC/TLC Reflux->Monitor Cool_Rxn Cool to Room Temperature Monitor->Cool_Rxn Quench Quench in Ice Water Cool_Rxn->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallize Dry->Purify Final_Product 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Obtained Check_Reaction Was the reaction monitored to completion? Start->Check_Reaction Check_Workup Review work-up procedure. Were multiple extractions performed? Check_Reaction->Check_Workup Yes Incomplete_Reaction Optimize reaction time and/or temperature. Re-run reaction. Check_Reaction->Incomplete_Reaction No Check_Crystallization Analyze mother liquor. Is there significant product remaining? Check_Workup->Check_Crystallization Yes Product_Loss Increase number of extractions. Ensure correct pH during work-up. Check_Workup->Product_Loss No Suboptimal_Crystallization Concentrate mother liquor for a second crop. Screen for a better crystallization solvent. Check_Crystallization->Suboptimal_Crystallization Yes End Yield Improved Check_Crystallization->End No Incomplete_Reaction->End Product_Loss->End Suboptimal_Crystallization->End

Caption: Decision tree for troubleshooting low product yield.

Analytical Characterization

A combination of analytical techniques should be employed to confirm the structure and purity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of this compound. The spectra of related pyrazolo[1,5-a]pyrimidine systems can be used as a reference for chemical shift assignments[3][4].

  • Mass Spectrometry: To confirm the molecular weight of the product. The mass spectrum of related chlorinated pyrazolopyridines often shows characteristic fragmentation patterns, including the loss of chlorine and HCN[5].

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a buffer like ammonium acetate) is a good starting point for method development[2].

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

References

Technical Support Center: Alternative Catalysts for Pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to explore alternative catalytic systems beyond traditional methods. Here, we delve into the causality behind experimental choices, provide robust troubleshooting guides, and offer detailed protocols to ensure the integrity and success of your synthetic endeavors.

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis, however, can be challenging, often requiring harsh conditions or catalysts that are not environmentally benign. This guide focuses on modern, alternative catalytic approaches that offer advantages in terms of yield, reaction conditions, and sustainability.

Troubleshooting and FAQs: Navigating Your Synthesis

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Issues

Question: My reaction yield is consistently low. What are the general parameters I should investigate first?

Answer: Low yields are a common challenge and can often be resolved by systematically evaluating several key factors:

  • Purity of Starting Materials: Ensure your precursor aminopyrazole and other reactants are of high purity. Impurities can significantly interfere with the catalytic cycle. Consider recrystallization or column chromatography of your starting materials if their purity is questionable.[1]

  • Solvent Selection: The solvent plays a critical role in reactant solubility and reaction kinetics. It is advisable to perform a solvent screen. While high-boiling point aprotic solvents like DMF or DMSO are common, for some greener alternatives like ionic liquids or even solvent-free conditions, the choice is critical.[1] Ensure the solvent is anhydrous, as water can hydrolyze intermediates or deactivate certain catalysts.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or the formation of degradation products.[2] It is recommended to optimize the temperature, perhaps by running small-scale reactions at different temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.[1]

Question: I am observing the formation of multiple products, suggesting issues with regioselectivity. How can I control this?

Answer: The formation of regioisomers is a known challenge, especially with unsymmetrically substituted precursors.[1] The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in the alkylation of the pyrazole nitrogen, the choice of base and solvent can direct the substitution to the desired nitrogen.[3] It is highly recommended to consult the literature for syntheses of analogs with similar substitution patterns to your target molecule to find conditions known to favor the desired regioisomer. Careful separation of isomers can often be achieved by flash column chromatography, with the selection of an appropriate eluent system being critical.[1]

Issues Specific to Alternative Catalysts

Question: I am using nanoparticle catalysts (e.g., MgO, ZnFe2O4/GA) and suspect catalyst deactivation. What are the likely causes and solutions?

Answer: Nanoparticle catalysts are powerful but can be prone to deactivation. Here’s how to troubleshoot:

  • Aggregation: High surface energy can cause nanoparticles to aggregate, reducing the number of active sites. This can be mitigated by ensuring proper dispersion at the start of the reaction, sometimes with the aid of ultrasonication. The choice of capping agents during nanoparticle synthesis is also crucial to prevent aggregation.[4]

  • Leaching: In some cases, the active catalytic species can leach from the nanoparticle support into the reaction medium. This can be tested by filtering the catalyst at partial conversion and allowing the filtrate to react further. If the reaction proceeds, leaching is likely occurring.

  • Surface Poisoning: The surface of the nanoparticles can be poisoned by impurities in the starting materials or by strongly adsorbing byproducts. Ensuring the purity of your reactants is the first line of defense. If poisoning is suspected, the catalyst may need to be washed with an appropriate solvent or regenerated under thermal conditions.

  • Recovery and Reuse: When recovering magnetic nanoparticles like ZnFe2O4/GA, ensure all of the catalyst is collected with the external magnet and washed thoroughly with a solvent like ethanol to remove any adsorbed species before reusing. Inefficient washing can lead to carryover of impurities and reduced activity in subsequent runs.

Question: My reaction in an ionic liquid is sluggish, and product isolation is difficult. What can I do?

Answer: Ionic liquids (ILs) offer unique reaction environments but come with their own set of challenges.

  • Viscosity: Some ILs are highly viscous, which can hinder mass transport and slow down the reaction rate. Gently heating the reaction mixture can reduce viscosity and improve kinetics.

  • Purity of the Ionic Liquid: Impurities, especially water and halide ions, in the IL can significantly affect its catalytic activity and the course of the reaction. It is crucial to use high-purity ILs or purify them before use.

  • Product Extraction: Extracting the product from the IL can be challenging due to the product's potential solubility in the IL. A common technique is to extract the product with a nonpolar organic solvent in which the IL is immiscible, such as diethyl ether or ethyl acetate. If the product is also soluble in the extraction solvent, this can be an effective method.

  • Catalyst Reusability: To reuse the IL, after product extraction, it should be dried under high vacuum to remove any residual solvent and water before being used in the next reaction. The efficiency of recovery and the number of times an IL can be reused without significant loss of activity should be experimentally determined.[1][5]

Question: I am attempting a catalyst-free, microwave-assisted synthesis, but the reaction is not going to completion. What should I consider?

Answer: Microwave-assisted synthesis relies on efficient absorption of microwave energy by the reactants and solvent to reach the required temperature for the reaction.

  • Solvent Choice: The choice of solvent is critical. A solvent with a high dielectric constant will absorb microwave irradiation more effectively, leading to rapid heating. However, for solvent-free reactions, one of the reactants must be polar enough to absorb the microwave energy.

  • Power and Temperature Control: It is important to use a microwave reactor with accurate temperature control. Too high a temperature can lead to decomposition, while too low a temperature will result in an incomplete reaction. Experiment with different temperature settings and hold times.

  • Reaction Vessel: Ensure you are using a vessel designed for microwave synthesis that allows for uniform heating of the reaction mixture.

Comparative Analysis of Alternative Catalysts

The choice of catalyst can have a profound impact on the outcome of your pyrazolo[4,3-d]pyrimidine synthesis. The following table provides a comparative overview of various alternative catalytic systems.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Basic Catalysts tBuOKMicrowave, solvent-freeMild conditions, easy work-up, good yieldsLimited to specific reaction types, potential for side reactions.
Nanoparticles MgO, NaX Zeolite, ZnFe2O4/GASolvent-free, thermal or ultrasoundHigh efficiency, reusability, environmentally benignPotential for aggregation and deactivation, catalyst preparation required.
Ionic Liquids 2-methyl-imidazolium thiocyanateMicrowave or conventional heatingGreen solvent, can act as both solvent and catalyst, reusableViscosity issues, product isolation can be challenging, purity is critical.[6][7]
Phase Transfer Not specified in detailBiphasic systemsMild conditions, useful for reactions with insoluble reactantsRequires careful selection of catalyst and solvent system.
Catalyst-Free None (Microwave-assisted)High temperature, microwaveAvoids catalyst contamination and cost, simplified work-upOften requires higher temperatures and pressures, may not be suitable for all substrates.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the methods discussed, here are detailed, step-by-step protocols for key alternative catalytic syntheses.

Protocol 1: MgO Nanoparticle-Catalyzed Synthesis (General Procedure)

This protocol is a general guideline for a three-component synthesis of a pyrano[4,3-d]thiazolo[3,2-a]pyrimidine derivative, which can be adapted for pyrazolo[4,3-d]pyrimidine synthesis.[8][9]

  • Catalyst Preparation: MgO nanoparticles can be prepared via various methods, including green synthesis using plant extracts. The synthesized nanoparticles should be characterized by XRD and SEM to confirm their size and morphology.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), the aminopyrazole (1 mmol), and MgO nanoparticles (e.g., 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred under solvent-free conditions at a predetermined temperature (e.g., 80-120 °C) or subjected to ultrasonic irradiation or high-speed ball milling.

  • Monitoring: The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. A suitable solvent (e.g., ethanol) is added, and the catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent.

Protocol 2: Ionic Liquid-Catalyzed Microwave-Assisted Synthesis

This protocol describes a four-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives using an ionic liquid catalyst under microwave irradiation.[6]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add the ionic liquid, 2-methyl-imidazolium thiocyanate (e.g., 10 mol%), to the reaction mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and temperature (e.g., 300 W, 100 °C) for a short duration (e.g., 5-10 minutes).

  • Work-up and Product Isolation: After cooling, add cold water to the reaction mixture. The solid product that precipitates is collected by filtration, washed with water, and then dried.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

  • Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and the recovered ionic liquid can be washed with diethyl ether and dried for reuse.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimization. The following diagrams, rendered in Graphviz, illustrate key processes.

Plausible Mechanism for Base-Catalyzed Synthesis

base_catalyzed_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole Aminopyrazole Deprotonated_Aminopyrazole Deprotonated Aminopyrazole Aminopyrazole->Deprotonated_Aminopyrazole Nitrile Nitrile Nucleophilic_Adduct Nucleophilic Adduct Nitrile->Nucleophilic_Adduct tBuOK tBuOK tBuOK->Aminopyrazole Deprotonation Deprotonated_Aminopyrazole->Nitrile Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrazolo_Pyrimidine Pyrazolo[4,3-d]pyrimidine Cyclized_Intermediate->Pyrazolo_Pyrimidine Aromatization

Caption: Plausible mechanism for the base-catalyzed synthesis of pyrazolo[4,3-d]pyrimidines.

Experimental Workflow for Nanoparticle-Catalyzed Synthesis

nanoparticle_workflow Start Start Mix_Reactants_Catalyst Mix Reactants and Nanoparticle Catalyst Start->Mix_Reactants_Catalyst Reaction Apply Energy (Heat/Ultrasound) Mix_Reactants_Catalyst->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Incomplete Workup Cool and Add Solvent Monitor_TLC->Workup Complete Filter_Catalyst Filter to Recover Catalyst Workup->Filter_Catalyst Isolate_Product Concentrate Filtrate and Recrystallize Product Filter_Catalyst->Isolate_Product Recycle_Catalyst Wash and Dry Catalyst for Reuse Filter_Catalyst->Recycle_Catalyst End End Isolate_Product->End

Caption: General experimental workflow for nanoparticle-catalyzed synthesis.

References

Technical Support Center: Solvent Effects on the Synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers and drug development professionals. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most significant challenge in the synthesis of this compound?

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the N-methylation step. The pyrazolo[4,3-d]pyrimidine core has two nitrogen atoms on the pyrazole ring (N1 and N2) that can be alkylated, leading to the formation of two different regioisomers: the desired N2-methyl isomer (this compound) and the N1-methyl isomer (5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine). The relative ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of solvent.[1]

Q2: How does the choice of solvent influence the N1 vs. N2 isomer ratio during methylation?

The solvent plays a crucial role in determining the site of methylation by influencing the nature of the ionic intermediates in the reaction.

  • In non-polar, aprotic solvents like Tetrahydrofuran (THF): The reaction tends to favor the formation of the N2-methyl isomer . This is because in THF, the sodium salt of the pyrazolopyrimidine and the cation form a tight or close ion pair (CIP). This steric hindrance around the N1 position directs the incoming methyl group to the less hindered N2 position.[1]

  • In polar, aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These solvents favor the formation of the N1-methyl isomer . Polar aprotic solvents solvate the cation more effectively, leading to the formation of solvent-separated ion pairs (SSIPs). In this state, the N1 position becomes more accessible for alkylation.[1][2][3]

The following table summarizes the expected outcomes with different solvents:

SolventPolarityExpected Major IsomerRationale
Tetrahydrofuran (THF)Non-polar aproticN2-methyl Favors Close Ion Pairs (CIPs), sterically directing methylation to N2.[1]
Dimethylformamide (DMF)Polar aproticN1-methyl Promotes Solvent-Separated Ion Pairs (SSIPs), increasing accessibility of N1.[4]
Dimethyl Sulfoxide (DMSO)Polar aproticN1-methyl Strong cation solvation leads to SSIPs, favoring N1 alkylation.[1][5]
Acetonitrile (MeCN)Polar aproticMixture of isomersAs a polar aprotic solvent, it can favor N1, but the outcome can be sensitive to other reaction parameters.[6]
Q3: I am observing a mixture of isomers in my reaction. How can I improve the selectivity for the desired N2-isomer?

To enhance the formation of the desired this compound (the N2-isomer), consider the following troubleshooting strategies:

  • Solvent Selection: Switch to a non-polar, aprotic solvent like THF. This is the most critical factor for favoring N2-alkylation.[1]

  • Base and Counter-ion: The choice of base can also influence the outcome. While potassium carbonate is commonly used, stronger bases that form tighter ion pairs in non-polar solvents might further enhance N2 selectivity.

  • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product, which in this case is often the N2-isomer due to reduced steric hindrance.

Q4: How can I confirm the identity of the N1 and N2 isomers?

Distinguishing between the N1 and N2 isomers is crucial and can be achieved definitively using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data for this compound and its N1-isomer can be scarce in the public domain, general principles for differentiating pyrazolo[1,5-a]pyrimidine isomers can be applied. Typically, the chemical shifts of the methyl group and the ring protons will differ between the two isomers. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in establishing the connectivity between the methyl group and the pyrazole ring carbons, thus confirming the position of methylation.

General distinguishing features to look for in 1H and 13C NMR:

  • 1H NMR: The chemical shift of the N-methyl protons will be different for each isomer. The proton on the pyrazole ring will also exhibit a distinct chemical shift.

  • 13C NMR: The chemical shift of the N-methyl carbon and the carbons of the pyrazole ring will be characteristic for each isomer.

Q5: What are the recommended procedures for separating the N1 and N2 isomers?

If a mixture of isomers is obtained, separation can often be achieved using column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point for developing a separation method. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before attempting a column separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical assessment of the isomer ratio and for preparative separation.[7]

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis of this compound, with a focus on directing the selectivity towards the N2 isomer.

Protocol: Synthesis of this compound (N2-isomer selective)

Materials:

  • 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine

  • Methyl iodide (or other methylating agent)

  • Potassium carbonate (K2CO3), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous THF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 eq) to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis Reaction N-Methylation Reaction Start->Reaction Analysis Analyze Product Mixture (TLC/LC-MS/NMR) Reaction->Analysis Desired_Product Desired N2-Isomer Predominant Analysis->Desired_Product High N2 Selectivity Undesired_Product Undesired N1-Isomer or Mixture Analysis->Undesired_Product Low N2 Selectivity Purification Purification (Column Chromatography) Desired_Product->Purification Troubleshoot Troubleshoot Reaction Conditions Undesired_Product->Troubleshoot Final_Product Pure this compound Purification->Final_Product Change_Solvent Change Solvent to THF Troubleshoot->Change_Solvent Optimize_Base Optimize Base/Temperature Troubleshoot->Optimize_Base Separate_Isomers Develop Separation Protocol Troubleshoot->Separate_Isomers Change_Solvent->Reaction Optimize_Base->Reaction Separate_Isomers->Purification

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of kinase inhibitor scaffolds, a cornerstone of modern drug discovery. In this guide, we will dissect the unique characteristics of the 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold. Our analysis will extend to a comparative study against other prominent scaffolds, providing the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery pipelines. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The Central Role of Scaffolds in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has been a triumph of targeted therapy.[2]

At the heart of many of these inhibitors lies a "privileged scaffold"—a core molecular structure that serves as a high-affinity anchor for the ATP-binding site of kinases.[3] Many of these scaffolds are bioisosteres of adenine, the purine core of ATP, allowing them to mimic its interactions with the kinase hinge region.[4][5] This foundational binding provides a platform from which chemists can introduce substitutions to achieve potency and selectivity for a specific kinase target.[1]

An In-Depth Look: The Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is an isomer of the more extensively studied pyrazolo[3,4-d]pyrimidine scaffold.[4][6] Both are considered bioisosteres of the purine ring of ATP.[7] The specific arrangement of nitrogen atoms in the pyrazolo[4,3-d]pyrimidine structure offers a distinct vector space for chemical modifications, potentially leading to novel selectivity profiles.

Our focus, the This compound moiety, represents a key synthetic intermediate. The chlorine atoms at the 5 and 7 positions are excellent leaving groups, providing versatile handles for nucleophilic substitution. This allows for the systematic exploration of chemical space at these positions to optimize interactions within the ATP pocket and achieve desired selectivity. For instance, substitution at the 7-position can be directed towards the solvent-exposed region, while modifications at the 5-position can probe deeper into the pocket.

This scaffold has been identified as a promising starting point for inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of the cell cycle.[6][8]

A Comparative Analysis of Privileged Kinase Inhibitor Scaffolds

To understand the utility of the this compound scaffold, it is essential to compare it with other established frameworks in the field.

Scaffold Core Structure (Representation) Mechanism & Binding Mode Key Kinase Targets Notable Drug/Candidate Examples Key Advantages & Disadvantages
Pyrazolo[4,3-d]pyrimidine Fused pyrazole and pyrimidine rings (Isomer 1)ATP-competitive; hinge-binder.[6]CDKs (CDK2, CDK5, CDK9), Aurora A.[6][9]Research compounds (e.g., compound 2i).[6]Advantages: Novel chemical space, potential for unique selectivity profiles. Dichloro-intermediate allows for versatile synthetic elaboration.[10] Disadvantages: Less clinically validated compared to its isomer.
Pyrazolo[3,4-d]pyrimidine Fused pyrazole and pyrimidine rings (Isomer 2)ATP-competitive; hinge-binder.[4][5]BTK, Src family, Abl, FLT3, VEGFR2.[4][11][12]Ibrutinib (BTK), Ruxolitinib (JAK1/2).[4]Advantages: Clinically validated with multiple approved drugs. Well-understood SAR.[11] Disadvantages: Crowded intellectual property space. Potential for off-target effects due to scaffold popularity.[13]
Quinazoline Fused benzene and pyrimidine ringsATP-competitive; hinge-binder.[14]EGFR, VEGFR.Gefitinib (EGFR), Erlotinib (EGFR), Vandetanib (VEGFR/EGFR).[14][15]Advantages: High potency against tyrosine kinases. Extensive clinical validation. Disadvantages: Often associated with resistance mutations (e.g., T790M in EGFR). Can have off-target activity.
Anilino-pyrimidine Pyrimidine ring with an aniline substituentATP-competitive; hinge-binder. Binds to the inactive DFG-out conformation for Type II inhibitors.[15]Bcr-Abl, c-Kit, PDGFR.Imatinib (Bcr-Abl), Nilotinib (Bcr-Abl).[15]Advantages: High potency and selectivity, particularly for Bcr-Abl. Established paradigm for targeting inactive kinase conformations.[15] Disadvantages: Susceptible to resistance mutations.
Indole-based Scaffolds Indole ring coreCan be ATP-competitive or non-competitive (targeting the peptide substrate site).[16]Src, VEGFR, PDGFR.Sunitinib (multi-kinase), Nintedanib (multi-kinase).Advantages: High structural diversity. Potential for non-ATP competitive mechanisms, which can offer a different selectivity profile.[16] Disadvantages: Can suffer from metabolic instability.

Experimental Validation: Protocols for Inhibitor Characterization

Synthesizing a novel compound is only the first step. Rigorous, reproducible experimental validation is paramount. Here, we detail two essential workflows for characterizing a novel kinase inhibitor derived from the this compound scaffold, targeting a hypothetical kinase, "TargetKinase-X".

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. We will use a luminescence-based ATP depletion assay, which is a robust and high-throughput method.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase-based reagent is used to quantify the remaining ATP, producing a luminescent signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Step: Serially dilute the test compound (e.g., a derivative of our scaffold) in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM). Then, perform an intermediate dilution in assay buffer to minimize the final DMSO concentration.

    • Causality: High concentrations of DMSO can inhibit kinase activity. Keeping the final concentration low (typically ≤1%) is critical for data integrity. Serial dilution allows for the determination of a dose-response curve and subsequent IC₅₀ calculation.

  • Reaction Setup (384-well plate format):

    • Step: To each well, add 5 µL of the diluted compound. Add 10 µL of a solution containing the purified TargetKinase-X enzyme and its specific peptide substrate in kinase buffer.

    • Causality: The specific peptide substrate is crucial as kinase activity is substrate-dependent. The buffer must contain cofactors like Mg²⁺, which are essential for ATP hydrolysis.

  • Initiation and Incubation:

    • Step: Initiate the reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Causality: Using ATP at its Km value provides a balanced condition where the enzyme is active but not saturated, making it sensitive to competitive inhibition. The incubation time must be within the linear range of the reaction to ensure the measured activity is proportional to the enzyme concentration.

  • Signal Detection:

    • Step: Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction. Incubate for 10 minutes in the dark.

    • Causality: The detection reagent contains luciferase and its substrate, luciferin. It also contains agents that lyse cells (in cell-based assays) and inhibit ATPases, preserving the ATP for measurement.

  • Data Analysis:

    • Step: Read the luminescence on a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Causality: The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of the inhibitor's potency in this specific biochemical context.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cells that are dependent on the target kinase.

Principle: The metabolic activity of viable cells is measured, which serves as a proxy for cell number. A common method uses a reagent that is converted into a fluorescent or colored product by metabolically active cells.

Step-by-Step Protocol:

  • Cell Plating:

    • Step: Seed cancer cells known to be driven by TargetKinase-X (e.g., from a patient-derived xenograft model) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere and resume growth for 24 hours.

    • Causality: Seeding a consistent number of cells and allowing them to adhere ensures a uniform starting point for the experiment, reducing well-to-well variability.

  • Compound Treatment:

    • Step: Treat the cells with a range of concentrations of the test compound (prepared as in the in vitro assay, but diluted in cell culture medium). Include a vehicle control (DMSO only).

    • Causality: A dose-response treatment is necessary to calculate the GI₅₀ (concentration for 50% growth inhibition), which reflects the compound's potency in a cellular context.

  • Incubation:

    • Step: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Causality: A 72-hour incubation is a standard duration that allows for the anti-proliferative effects of the compound to manifest clearly.

  • Viability Measurement:

    • Step: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions. Incubate as required.

    • Causality: These reagents measure different aspects of cell health. CellTiter-Glo® measures intracellular ATP, reflecting metabolic activity, while MTT measures mitochondrial reductase activity.

  • Data Analysis:

    • Step: Read the signal (luminescence or absorbance) on a plate reader. Normalize the data to the vehicle control and plot against the log of compound concentration to determine the GI₅₀ or IC₅₀ value.

    • Causality: This value indicates the compound's potency in a complex biological system, accounting for factors like cell permeability and metabolic stability.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Integrin Integrins FAK FAK Integrin->FAK Src->FAK Src->PI3K Src->Ras FAK->Src Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation GF Growth Factors GF->RTK ECM Extracellular Matrix ECM->Integrin Inhibitor Pyrazolopyrimidine Src Inhibitor Inhibitor->Src

Caption: Simplified Src kinase signaling pathway.

G cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Studies Scaffold Scaffold Selection (Pyrazolo[4,3-d]pyrimidine) Synthesis Chemical Synthesis (Dichloro-intermediate) Scaffold->Synthesis Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Biochem Biochemical Assay (Kinase-Glo®) Purification->Biochem Selectivity Kinome Selectivity Screening Biochem->Selectivity Prolif Proliferation Assay (CellTiter-Glo®) Selectivity->Prolif Target Target Engagement (Western Blot for p-Src) Prolif->Target PK Pharmacokinetics (ADME) Target->PK Efficacy Xenograft Model Efficacy PK->Efficacy

References

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Biological Evaluation

The pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidine derivatives, offering a comparative overview of their performance as inhibitors of various enzyme families. We will delve into the causal relationships behind specific structural modifications and their impact on biological activity, supported by experimental data and detailed protocols for in-vitro evaluation.

The Versatile Pyrazolo[4,3-d]pyrimidine Core: A Foundation for Diverse Biological Activities

The pyrazolo[4,3-d]pyrimidine scaffold is an isomer of the more extensively studied pyrazolo[3,4-d]pyrimidine system. Both are considered purine isosteres and have demonstrated a broad spectrum of biological activities, including but not limited to, inhibition of protein kinases, phosphodiesterases (PDEs), and adenosine receptors, as well as microtubule targeting and modulation of other cellular pathways. The key to their versatility lies in the strategic placement of nitrogen atoms, which allows for multiple points of interaction with protein targets, and the amenability of the core to substitution at various positions.

This guide will focus on the SAR of derivatives at key positions of the pyrazolo[4,3-d]pyrimidine ring system, as illustrated below.

cluster_0 Pyrazolo[4,3-d]pyrimidine Core C5 C5 N6 N6 C5->N6 C7 C7 N6->C7 C7a C7a C7->C7a N1 N1 C7a->N1 N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C3a->C5 C3a->C7a

Figure 1: Core structure of the pyrazolo[4,3-d]pyrimidine scaffold with key positions for substitution highlighted.

Structure-Activity Relationship (SAR) Analysis: A Target-Centric Comparison

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis of SAR for different biological targets.

Protein Kinase Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold is a prolific source of protein kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.

General SAR for Kinase Inhibition:

cluster_SAR Key Substituent Effects on Kinase Activity Pyrazolo[4,3-d]pyrimidine_Core Pyrazolo[4,3-d]pyrimidine Core N1_Substituent N1-Substituent: - Often a small alkyl or aryl group. - Influences solubility and interaction with the solvent front. Pyrazolo[4,3-d]pyrimidine_Core->N1_Substituent C3_Substituent C3-Substituent: - Can modulate selectivity. - Bulky groups may be detrimental. Pyrazolo[4,3-d]pyrimidine_Core->C3_Substituent C5_Substituent C5-Substituent: - Crucial for potency and selectivity. - Often a substituted aryl or heteroaryl ring that projects into a hydrophobic pocket. Pyrazolo[4,3-d]pyrimidine_Core->C5_Substituent C7_Substituent C7-Substituent: - Typically an amino or substituted amino group. - Forms key hydrogen bonds with the kinase hinge region. Pyrazolo[4,3-d]pyrimidine_Core->C7_Substituent

Figure 2: General SAR principles for pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.

Comparative SAR for Different Kinase Families:

Kinase Target FamilyKey SAR ObservationsRepresentative IC50 Values (nM)
Cyclin-Dependent Kinases (CDKs) - A 3-isopropyl group at C3 and a substituted benzylamino group at C7 are often favored for potent CDK2, CDK5, and CDK9 inhibition.[1] - Substitution at the 5-position with various alkylthio groups can fine-tune selectivity.[1]Compound 4.35 (CDK2/CycA2): 5.5 nM[1]
Aurora Kinases - 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have shown inhibitory activity against Aurora A.[2] - The specific substituents at these positions are critical for achieving selectivity over other kinases.Compound 2i (Aurora A): 110 nM[2]
Src Family Kinases - While much of the literature focuses on the pyrazolo[3,4-d]pyrimidine isomer, the general principle of a 4-anilino (corresponding to C5 on the [4,3-d] scaffold) substitution for potent Src inhibition is a valuable starting point for design.[3][4][5]Data for pyrazolo[4,3-d]pyrimidine is less prevalent, but related pyrazolo[3,4-d]pyrimidines show potent inhibition.
mTOR - 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been identified as mTOR inhibitors.[6] - The substituent at the C5 position, introduced via oxidative coupling with aldehydes, is a key determinant of potency.[6]Compound 3m (mTOR): Nanomolar potency reported[6]
Adenosine Receptor Antagonists

The structural similarity to adenosine makes the pyrazolo[4,3-d]pyrimidine scaffold an excellent starting point for the development of adenosine receptor antagonists.

Key SAR Observations for Adenosine Receptor Antagonism:

  • A1 Receptor: 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones with a phenyl substituent at the 5-position show affinity for the A1 receptor.[7] The nature of the substituents on this phenyl ring significantly impacts potency.[7]

  • A1/A3 Receptor: 7-amino-pyrazolo[3,4-d]pyridazine, a related scaffold, has been identified as a potent A1/A3 receptor antagonist, suggesting that a similar substitution pattern on the pyrazolo[4,3-d]pyrimidine core could be explored.[8]

Derivative ClassKey SAR FeaturesRepresentative Ki (nM)
1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones Phenyl group at C5 is crucial. Substituents on the phenyl ring modulate potency.[7]Potency is comparable to analogous xanthine derivatives.[7]
7-amino-pyrazolo[4,3-d]pyrimidines The amino group at C7 is important for interaction.[8]Data for this specific scaffold is emerging.
Microtubule Targeting Agents

Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, acting as microtubule targeting agents (MTAs) with potential anticancer activity.[9]

Key SAR Observations for Microtubule Targeting Activity:

  • N1-Methylation: An N1-methyl group on the pyrazole ring is a common feature in active compounds.[9]

  • C5-Substitution: A chlorine atom at the 5-position has been shown to be beneficial for antitumor activity.[9]

  • C7-Substitution: A substituted phenylamino group at the C7 position is critical for activity. Isosteric replacement of a 4'-methoxy with a 4'-thiomethyl group on this phenyl ring can maintain potency.[9]

Compound FeatureImpact on Activity
N1-MethylationEnhances activity.[9]
C5-ChloroContributes to antitumor potency.[9]
C7-(4'-substituted phenylamino)Essential for tubulin polymerization inhibition.[9]

Experimental Protocols for Biological Evaluation

To facilitate the reproducible evaluation of pyrazolo[4,3-d]pyrimidine derivatives, this section provides detailed, step-by-step protocols for key in-vitro assays.

In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in the kinase assay buffer.

  • Kinase Reaction:

    • In a well of the microplate, add the kinase and the test compound at various concentrations.

    • Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent's stop solution.

    • Incubate as recommended by the manufacturer.

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Kinase_Reaction 2. Kinase Reaction (Kinase + Inhibitor + Substrate/ATP) Compound_Prep->Kinase_Reaction ATP_Detection 3. ATP Detection (Luminescence Measurement) Kinase_Reaction->ATP_Detection Data_Analysis 4. Data Analysis (IC50 Determination) ATP_Detection->Data_Analysis

Figure 3: Workflow for a typical in-vitro kinase inhibition assay.

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol outlines a method to assess the inhibitory activity of compounds against phosphodiesterase enzymes using a fluorescence polarization (FP) based assay.

Materials:

  • Purified PDE enzyme

  • Fluorescently labeled cyclic nucleotide substrate (e.g., FAM-cAMP)

  • Test compounds

  • Assay buffer

  • Binding agent (specific to the assay kit)

  • Black, low-volume 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • Add the diluted test compound to the wells of the microplate.

    • Add the diluted PDE enzyme to each well.

    • Incubate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorescently labeled substrate to all wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding the binding agent.

    • Incubate for a further period (e.g., 30 minutes) to allow the binding agent to capture the fluorescently labeled monophosphate product.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of a wide range of biological targets. The structure-activity relationships discussed in this guide highlight the critical role of substituent placement and nature in dictating the biological activity and selectivity of these derivatives. The provided experimental protocols offer a standardized approach for the evaluation of novel pyrazolo[4,3-d]pyrimidine compounds.

Future research in this area will likely focus on:

  • Exploring new substitution patterns: To further enhance potency and selectivity, and to develop inhibitors for novel targets.

  • Structure-based drug design: Utilizing co-crystal structures of pyrazolo[4,3-d]pyrimidine derivatives with their targets to guide the design of next-generation inhibitors.

  • Improving pharmacokinetic properties: Optimizing derivatives for better drug-like properties, including solubility, metabolic stability, and oral bioavailability.

The continued exploration of the chemical space around the pyrazolo[4,3-d]pyrimidine core holds significant promise for the discovery of novel therapeutic agents for a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.

References

A Comparative Guide to the Purity Validation of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development, the compound 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine serves as a crucial heterocyclic building block for the synthesis of potent kinase inhibitors and other therapeutic agents.[1][2] The journey from a promising lead molecule to a clinical candidate is paved with rigorous analytical checkpoints, chief among them being the unambiguous determination of its purity. The presence of even minute quantities of impurities—such as starting materials, by-products, or degradation products—can profoundly impact toxicological assessments and biological activity, leading to misleading structure-activity relationship (SAR) data and potential safety concerns.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of impurities in all new drug substances.[3][4][5][6] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses for impurity profiling, they often fall short in providing a true, absolute measure of purity without extensive calibration with reference standards for every impurity.

This guide presents an in-depth validation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary, metrological method for the purity assessment of this compound.[7][8] We will explore the fundamental principles that grant qNMR its unique quantitative power, provide a detailed experimental protocol, and objectively compare its performance against orthogonal analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Foundational Strength of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on a detector's response to a molecule's physical property (e.g., UV absorbance), ¹H-qNMR leverages a fundamental, universal principle: the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[9][10] This makes qNMR a primary ratio analytical method, capable of determining the purity of a substance by comparing its ¹H NMR signal integrals to those of a highly pure, certified internal standard of known concentration, without requiring a reference standard of the analyte itself.[11][12]

This inherent quantifiability provides several key advantages:

  • Universal Detection: Protons are nearly ubiquitous in organic molecules, making ¹H-qNMR a broadly applicable and universal detector.[8][11]

  • Structural Confirmation: A single qNMR experiment simultaneously provides quantitative data and confirms the structural identity of the analyte.

  • Detection of "Invisible" Impurities: qNMR can detect and quantify impurities that lack a UV chromophore (and are thus invisible to HPLC-UV), such as residual solvents and water.[12]

  • Non-Destructive: The sample can be fully recovered after analysis, a crucial benefit when dealing with precious or mass-limited materials.[12][13]

Causality in Experimental Design: The Keys to Accuracy

The trustworthiness of a qNMR result hinges on meticulous experimental design. Two choices are paramount: the deuterated solvent and the internal standard.

  • Solvent Selection: The ideal solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation.[9][14] Furthermore, its residual proton signals must not overlap with the signals chosen for quantification. For this compound, a polar aprotic solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its strong solubilizing power ensures sample homogeneity, a prerequisite for accurate results.[14][15]

  • Internal Standard (IS) Selection: An ideal internal standard is the cornerstone of a reliable qNMR assay. It must be:

    • Highly Pure and Stable: Certified at ≥99.5% purity, non-hygroscopic, and chemically inert towards the analyte.[16][17]

    • Spectrally Simple: Possess one or more sharp singlet signals in a region of the spectrum free from analyte or impurity peaks.[17][18]

    • Soluble: Readily soluble in the chosen deuterated solvent.[16]

For this application, Maleic Acid is a superb internal standard. It is commercially available as a certified reference material (CRM), highly soluble in DMSO-d₆, and provides a sharp, well-isolated singlet for its two vinyl protons around 6.3 ppm, a region typically clear of signals from the analyte.[7][16]

Experimental Protocol: Absolute Purity Determination by ¹H-qNMR

This protocol details the steps for determining the absolute weight/weight (w/w) purity of a batch of this compound.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer, High-Precision Analytical Balance (readability ±0.01 mg)

  • Labware: Class A volumetric flasks, precision syringes, NMR tubes

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass (m_analyte) precisely.

  • Internal Standard Weighing: Accurately weigh approximately 8-10 mg of the Maleic Acid internal standard into the same vial. Record the mass (m_std) precisely.

  • Dissolution: Add approximately 1.0 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 1 minute to ensure complete dissolution of both the analyte and the standard. A clear, homogenous solution is critical.

  • NMR Tube Transfer: Transfer approximately 0.7 mL of the resulting solution into a clean, dry NMR tube.

Workflow for qNMR Sample Preparation

G cluster_prep Sample Preparation weigh_analyte 1. Accurately weigh Analyte (m_analyte) weigh_std 2. Accurately weigh Internal Standard (m_std) weigh_analyte->weigh_std into same vial dissolve 3. Dissolve both in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR tube dissolve->transfer G qNMR qNMR (Absolute Purity) HPLC HPLC-UV (Impurity Profile) LCMS LC-MS (Impurity ID) HPLC->LCMS Analyte 5,7-dichloro-2-methyl-2H- pyrazolo[4,3-d]pyrimidine Analyte->qNMR Primary Method Analyte->HPLC Separation Method

References

A Comparative Guide to the Cross-Reactivity of Pyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structural underpinnings of selectivity, presents comparative experimental data, and outlines robust methodologies for assessing inhibitor specificity. Our objective is to equip you with the critical insights needed to navigate the complexities of kinase inhibitor development and to select or design compounds with optimal target engagement and minimal off-target effects.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The pyrazolo[3,4-d]pyrimidine core is a fused nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its significance stems from its structural mimicry of the adenine base in ATP, the universal phosphate donor for all kinases.[1][2] This bioisosteric relationship allows pyrazolo[4,3-d]pyrimidine derivatives to effectively compete with ATP by forming key hydrogen bond interactions with the "hinge region" of the kinase active site, a conserved backbone that connects the N- and C-lobes of the catalytic domain.[3] This fundamental binding mode is the cornerstone of their inhibitory action against a wide array of kinases.

The versatility of this scaffold allows for chemical modifications at various positions, which can be tailored to exploit subtle differences in the ATP-binding pockets across the human kinome.[1] This adaptability has led to the successful development of inhibitors targeting diverse kinase families, including cyclin-dependent kinases (CDKs), SRC family kinases (SFKs), and Janus kinases (JAKs).[4][5][6] However, the conserved nature of the ATP-binding site also presents a formidable challenge: achieving high selectivity and avoiding off-target inhibition, which can lead to toxicity or unexpected pharmacological effects.[1][7]

cluster_0 Mechanism of Action ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Biological_Effect Downstream Biological Effect Phospho_Substrate->Biological_Effect

Caption: Competitive inhibition at the kinase ATP-binding site.

Comparative Selectivity Profiles: A Kinome-Wide Perspective

The selectivity of a kinase inhibitor is not an absolute property but rather a profile of its potency against a large panel of kinases. While an inhibitor might be highly potent against its intended target, it often displays activity against other kinases, particularly those with structurally similar ATP-binding sites. This cross-reactivity is a critical factor in drug development. Below is a comparative table summarizing the inhibitory activities (IC₅₀ or Kᵢ values) of representative pyrazolo[4,3-d]pyrimidine-based compounds against various kinase targets.

Compound Name/CodePrimary Target(s)IC₅₀/Kᵢ (nM) vs. Primary Target(s)Key Off-Target Kinases (IC₅₀/Kᵢ < 1µM)Reference
PP1 SRC Family Kinases (Lck, Fyn)Lck: 5, Fyn: 6RET, VEGFR2[1][8]
SI221 SRC Family KinasesNot specifiedNot specified (described as "selective")[5]
LGR6768 CDK7~50 (IC₅₀)Favorable selectivity across CDK family[9]
Compound 2i CDK2, CDK5, Aurora ACDK2: 120, CDK5: 140, Aurora A: 160 (IC₅₀)Not specified[10]
Ibrutinib (PCI-32765) BTK0.5 (IC₅₀)EGFR, ITK, JAK3, SRC family[1]
SI306 c-Src130 (Kᵢ)FAK[11]

This table is a representative summary. IC₅₀/Kᵢ values can vary based on assay conditions.

The data clearly illustrates the spectrum of selectivity. While some compounds like LGR6768 show good selectivity within a specific kinase family[9], others, such as the approved drug Ibrutinib, demonstrate a broader profile, inhibiting several other kinases with significant potency.[1] This polypharmacology can sometimes be beneficial, but it also increases the risk of mechanism-based toxicities. For instance, off-target inhibition of kinases like VEGFR can lead to cardiovascular side effects.[8]

cluster_pathway SRC-Mediated Signaling Pathway cluster_inhibitor Inhibitor Action PDGFR PDGFR (Receptor Tyrosine Kinase) SRC SRC PDGFR->SRC Activates FAK FAK SRC->FAK Activates STAT3 STAT3 SRC->STAT3 Activates PI3K PI3K SRC->PI3K Activates Migration Cell Migration FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS RAS AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., SI306) Inhibitor->SRC On-Target Inhibition Inhibitor->FAK Off-Target Inhibition

Caption: On-target vs. off-target effects in a signaling pathway.

Experimental Protocol: Kinome-Wide Profiling via Competitive Binding Assay

To experimentally determine the cross-reactivity of an inhibitor, a comprehensive and unbiased approach is essential. Kinome-wide profiling assays, such as the commercially available KinomeScan™, provide a global view of an inhibitor's selectivity. The underlying principle is a competitive binding assay that measures the ability of a test compound to displace a ligand from the active site of a large number of kinases.

Causality Behind Experimental Choices:

  • Competitive Binding vs. Enzymatic Assay: A binding assay measures direct interaction with the kinase, independent of its catalytic activity or the availability of substrates and cofactors. This provides a "cleaner" measure of affinity and is highly scalable.

  • Large Kinase Panel: Screening against a broad, representative panel (ideally >400 kinases) is crucial to identify unexpected off-target interactions and to build a comprehensive selectivity profile.[12]

  • Single High Concentration Screen: An initial screen at a high concentration (e.g., 1-10 µM) is a cost-effective way to quickly identify potential "hits."

  • Kd Determination: For hits identified in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Step-by-Step Methodology:
  • Kinase Library Preparation: A library of human kinases is prepared, typically as DNA-tagged proteins expressed in a suitable system (e.g., bacteriophage T7).

  • Immobilization of Ligand: A broad-spectrum, immobilized kinase inhibitor (the "ligand") is bound to a solid support (e.g., beads).

  • Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound across a range of concentrations. The test compound will compete with the immobilized ligand for binding to the kinase active site.

  • Separation and Quantification: The beads are washed to remove any unbound kinases. The amount of kinase bound to the beads is quantified by measuring the associated DNA tag, typically using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for that kinase. A low qPCR signal indicates strong binding by the test compound.

  • Selectivity Assessment: Results are often expressed as "% Control" or "% Displacement" at a given concentration. A selectivity score (S-score) can be calculated to represent the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity. For potent hits, a full dose-response curve is generated to calculate the Kd.

References

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Purines with Pyrazolo[4,3-d]pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad strategies employed to achieve this, bioisosteric replacement stands out as a powerful tool for lead optimization. This guide provides an in-depth technical comparison of the bioisosteric replacement of the ubiquitous purine scaffold with the pyrazolo[4,3-d]pyrimidine core, a substitution that has yielded significant advances in the development of targeted therapies, particularly in oncology. We will delve into the rationale, synthetic methodologies, and comparative experimental data that underscore the advantages of this strategic molecular swap.

The Rationale for Bioisosteric Replacement: Beyond a Simple Scaffold Hop

Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a cornerstone of medicinal chemistry. The purine ring system is a privileged scaffold, forming the core of essential biomolecules like adenine and guanine, and consequently, many enzyme inhibitors are designed to mimic these natural ligands.[1] However, purine-based drugs can suffer from several drawbacks, including metabolic instability due to oxidation by enzymes such as xanthine oxidase, and potential off-target effects due to their recognition by a wide range of purinergic receptors and enzymes.

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a highly effective bioisostere of purine. The key to its success lies in the rearrangement of the nitrogen atoms within the bicyclic system. This seemingly subtle change has profound implications for the molecule's physicochemical and pharmacological properties.

Structural and Electronic Mimicry

The pyrazolo[4,3-d]pyrimidine core maintains a similar size, shape, and hydrogen bonding pattern to the purine scaffold, allowing it to fit into the same binding pockets of target proteins. Specifically, the arrangement of nitrogen atoms in the pyrazolo[4,3-d]pyrimidine ring system can still mimic the crucial hydrogen bond donor-acceptor pattern of adenine, which is often essential for binding to the hinge region of kinases.

Figure 1: Structural comparison of purine (adenine) and pyrazolo[4,3-d]pyrimidine scaffolds.
Overcoming the Limitations of Purines

The key advantages of replacing a purine core with a pyrazolo[4,3-d]pyrimidine scaffold include:

  • Metabolic Stability: The altered arrangement of nitrogen atoms can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles. For instance, the pyrazolo[3,4-d]pyrimidine-based drug Allopurinol is a xanthine oxidase inhibitor used to treat gout, demonstrating the scaffold's ability to modulate purine metabolism pathways.[2]

  • Enhanced Selectivity: The nuanced changes in electronics and sterics can be exploited to achieve greater selectivity for the target enzyme over other related proteins, thereby reducing off-target effects.

  • Intellectual Property: The novelty of the pyrazolo[4,3-d]pyrimidine scaffold provides a clear path to new intellectual property in a crowded landscape of purine-based inhibitors.

  • Synthetic Tractability: The synthesis of pyrazolo[4,3-d]pyrimidines is often versatile, allowing for the introduction of diverse substituents to fine-tune the compound's properties.[3]

Comparative Performance: A Data-Driven Analysis

The true measure of a successful bioisosteric replacement lies in the experimental data. Below, we compare the performance of pyrazolo[4,3-d]pyrimidine-based inhibitors with their purine counterparts and other relevant compounds across different biological targets.

Case Study: Phosphoinositide 3-Kinase (PI3K) Inhibition

A study on PI3K inhibitors provides a direct comparison between purine and pyrazolo[3,4-d]pyrimidine scaffolds.[4] While this is the [3,4-d] isomer, the principles of improved potency and selectivity are often translatable to the [4,3-d] isomer.

ScaffoldCompoundPI3Kα IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Selectivity (γ/α)
Purine Optimized Purine Inhibitor18>1000180>55
Pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine Analog5130626

Table 1: Comparative inhibitory activity of purine and pyrazolo[3,4-d]pyrimidine scaffolds against PI3K isoforms and mTOR. [4]

The data in Table 1 clearly demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold can lead to a significant increase in potency against PI3Kα and dual PI3Kα/mTOR inhibition, a desirable profile for cancer therapy.[4]

Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyrazolo[3,4-d]pyrimidines have been extensively explored as CDK2 inhibitors.[5] A study on novel pyrazolo[3,4-d]pyrimidine derivatives showcased their potent anti-proliferative activity.

CompoundTargetIC50 (µM)Cell LineAntiproliferative IC50 (nM)
Sorafenib (Reference) CDK2/cyclin A20.184HCT-116176
Compound 14 CDK2/cyclin A20.057HCT-1166
Compound 15 CDK2/cyclin A20.119HCT-1167

Table 2: Comparative inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against CDK2 and their antiproliferative effects. [6]

The pyrazolo[3,4-d]pyrimidine-based compounds 14 and 15 exhibit significantly greater potency against CDK2 and superior anti-proliferative activity in the HCT-116 colon cancer cell line compared to the multi-kinase inhibitor sorafenib.[5][6] This highlights the potential of this scaffold to yield highly potent and effective targeted agents.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the pyrazolo[4,3-d]pyrimidine core and a key biological assay for its evaluation.

General Synthetic Route to the Pyrazolo[4,3-d]pyrimidine Core

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold can be achieved through various routes. A common and versatile method starts from a substituted pyrazole derivative.

Synthesis_Workflow A Substituted Pyrazole-4-carbonitrile B Formamide Cyclization A->B Reflux C Pyrazolo[4,3-d]pyrimidin-7-amine B->C D Chlorination (e.g., POCl3) C->D E 7-Chloro-pyrazolo[4,3-d]pyrimidine D->E F Nucleophilic Aromatic Substitution E->F Various Nucleophiles (Amines, etc.) G Diversified Pyrazolo[4,3-d]pyrimidines F->G

Figure 2: General synthetic workflow for the diversification of the pyrazolo[4,3-d]pyrimidine scaffold.

Step-by-Step Protocol:

  • Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine: A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 eq.) and formamide (10 eq.) is heated to reflux (typically 180-200 °C) for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., ethanol), and dried to yield the 1H-pyrazolo[4,3-d]pyrimidin-7-amine core.

  • Synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine: The 1H-pyrazolo[4,3-d]pyrimidin-7-amine (1 eq.) is suspended in phosphorus oxychloride (POCl3) (5-10 eq.). A catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine) may be added. The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the 7-chloro intermediate.

  • Diversification via Nucleophilic Aromatic Substitution: The 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1 eq.) is dissolved in a suitable solvent (e.g., isopropanol, DMF). The desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) and a base (e.g., triethylamine, potassium carbonate, 2-3 eq.) are added. The reaction is heated to a temperature ranging from 80 °C to reflux until completion (monitored by TLC). The solvent is removed, and the residue is purified by column chromatography on silica gel to yield the final diversified pyrazolo[4,3-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare serial dilutions of test compound D Add test compound dilutions A->D B Prepare kinase reaction buffer with ATP and substrate C Add kinase (CDK2/Cyclin A2) to buffer B->C C->D E Incubate at 30°C for 60 min F Add detection reagent (e.g., ADP-Glo™) E->F G Incubate at room temperature H Read luminescence G->H I Plot luminescence vs. compound concentration J Calculate IC50 value I->J

Figure 3: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer containing a final concentration of ATP near its Km value and the specific peptide substrate for the kinase.

  • Kinase Addition: Add the purified, active CDK2/Cyclin A2 enzyme to each well.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and detect the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence intensity, which is proportional to the kinase activity, is measured using a plate reader. The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway Context: Targeting the Cell Cycle with Pyrazolo[4,3-d]pyrimidine CDK Inhibitors

The successful application of pyrazolo[4,3-d]pyrimidine-based inhibitors is exemplified by their ability to target key nodes in cellular signaling pathways. For instance, CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cell_Cycle_Pathway CDK_Inhibitor Pyrazolo[4,3-d]pyrimidine CDK2 Inhibitor Cyclin_E_CDK2 Cyclin E / CDK2 CDK_Inhibitor->Cyclin_E_CDK2 Inhibits Cyclin_A_CDK2 Cyclin A / CDK2 CDK_Inhibitor->Cyclin_A_CDK2 Inhibits G1_Phase G1 Phase G1_Phase->Cyclin_E_CDK2 S_Phase S Phase S_Phase->Cyclin_A_CDK2 G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Rb_Phosphorylation Rb Phosphorylation Cyclin_E_CDK2->Rb_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_E_CDK2->Cell_Cycle_Arrest Cyclin_A_CDK2->G2_Phase Cyclin_A_CDK2->Cell_Cycle_Arrest E2F_Release E2F Release Rb_Phosphorylation->E2F_Release E2F_Release->S_Phase DNA_Replication DNA Replication

Figure 4: Simplified signaling pathway showing the role of CDK2 in cell cycle progression and its inhibition by a pyrazolo[4,3-d]pyrimidine-based inhibitor.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The bioisosteric replacement of purines with pyrazolo[4,3-d]pyrimidines represents a mature and highly successful strategy in modern drug discovery. The ability of this scaffold to mimic the essential interactions of the purine ring while offering advantages in terms of metabolic stability, selectivity, and synthetic versatility has led to the development of numerous potent and promising clinical candidates. The comparative data and experimental protocols provided in this guide serve to underscore the power of this approach and provide a solid foundation for researchers and drug development professionals seeking to leverage the pyrazolo[4,3-d]pyrimidine scaffold in their own discovery programs. As our understanding of the structural and electronic nuances of this scaffold continues to grow, so too will its impact on the development of the next generation of targeted therapies.

References

The Great Divide: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy of Pyrazolo[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. The pyrazolo[4,3-d]pyrimidine scaffold, a versatile and privileged structure in medicinal chemistry, is no exception. These compounds have demonstrated significant potential across a range of therapeutic targets, including protein kinases, phosphodiesterases, and adenosine receptors. However, the potent enzymatic or cellular activity observed in a petri dish does not always translate to the desired therapeutic effect in a living organism. This guide provides an in-depth comparison of the in vivo and in vitro activities of pyrazolo[4,3-d]pyrimidine compounds, offering insights into the causal factors behind observed discrepancies and providing detailed experimental methodologies to ensure robust and reproducible research.

Understanding the In Vitro vs. In Vivo Landscape

The fundamental difference between in vitro and in vivo studies lies in the complexity of the biological environment. In vitro experiments, conducted in a controlled, artificial setting, are invaluable for initial screening, target identification, and establishing structure-activity relationships (SAR). They offer high throughput and reproducibility. However, they lack the intricate network of physiological processes that a compound encounters in a living system. In vivo studies, while more complex and resource-intensive, provide a more accurate reflection of a drug's potential by considering factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the immune system.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Initial Validation Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-Based Assays->Pharmacokinetics (PK) Lead Compound Selection Pharmacodynamics (PD) Pharmacodynamics (PD) Pharmacokinetics (PK)->Pharmacodynamics (PD) Efficacy Models Efficacy Models Pharmacodynamics (PD)->Efficacy Models Efficacy Models->Cell-Based Assays Feedback Loop for Optimization In Vitro Potency (e.g., IC50) In Vitro Potency (e.g., IC50) In Vivo Efficacy (e.g., Tumor Regression) In Vivo Efficacy (e.g., Tumor Regression) In Vitro Potency (e.g., IC50)->In Vivo Efficacy (e.g., Tumor Regression) Correlation Gap

Figure 1: A conceptual workflow illustrating the progression from in vitro to in vivo studies and the potential "correlation gap" that can arise.

Case Studies: Pyrazolo[4,3-d]pyrimidines in Action

The diverse biological activities of pyrazolo[4,3-d]pyrimidines and their isomers, pyrazolo[3,4-d]pyrimidines, provide a rich landscape for examining the in vitro-in vivo disconnect.

As Kinase Inhibitors: Targeting the Engines of Cell Growth

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-mimetic, targeting the hinge region of protein kinases. This has led to the development of potent inhibitors for targets like Src, Abl, and cyclin-dependent kinases (CDKs).

In Vitro Activity: Novel 6-substituted pyrazolo[3,4-d]pyrimidines have demonstrated high potency against both wild-type and mutant Abl kinases, as well as Src kinase in enzymatic assays. For instance, compounds 7a and 7b from one study showed significant inhibitory activity against these kinases and the leukemia K-562 cell line in vitro. Similarly, other derivatives have shown to potently reduce the growth rate of medulloblastoma cells by inhibiting Src phosphorylation in cell-based assays.

In Vivo Translation: While potent in vitro, the in vivo efficacy of these kinase inhibitors can be influenced by their pharmacokinetic properties. Poor aqueous solubility is a common challenge for this class of compounds, which can limit their bioavailability and in vivo exposure. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives with anti-neuroblastoma activity highlighted their poor aqueous solubility as a potential hurdle for clinical development. To overcome this, formulation strategies such as encapsulation in liposomes or albumin nanoparticles have been explored to improve their pharmacokinetic profiles.

A successful example of in vivo activity is seen with pyrazolo-[3,4-d]-pyrimidine derivative Src inhibitors in medulloblastoma. These compounds not only halted cells in the G2/M phase and induced apoptosis in vitro but also inhibited tumor growth in a mouse model. Another study on a pyrazolopyrimidine SRC inhibitor, 11a, demonstrated in vivo target inhibition in a HCT116 tumor xenograft model after oral administration.

Table 1: Comparison of In Vitro and In Vivo Activity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Compound ClassIn Vitro Target & PotencyIn Vivo ModelIn Vivo Outcome & Key Considerations
Src/Abl Inhibitors Dual Src/Abl kinase inhibition (nanomolar IC50s); Inhibition of medulloblastoma cell growth.Mouse xenograft model of medulloblastoma; HCT116 tumor xenograft model.Significant tumor growth reduction; Demonstrated in vivo target inhibition. Good oral bioavailability is crucial.
CDK2 Inhibitors Potent inhibition of CDK2/cyclin A (IC50 in nanomolar range); Superior cytotoxic activity against various cancer cell lines.Not always reported in initial studies.In silico ADMET studies often predict suitable pharmacokinetic properties, but experimental validation is necessary.
As Phosphodiesterase 5 (PDE5) Inhibitors: A Lesson in Selectivity and Pharmacokinetics

Pyrazolopyrimidinones, a class of pyrazolo[4,3-d]pyrimidine derivatives, are known for their potent PDE5 inhibitory activity, with sildenafil being a prominent example.

In Vitro Activity: Newly synthesized pyrazolopyrimidinone analogs have shown excellent in vitro activity, sometimes even more potent and selective for PDE5 over other PDE isozymes like PDE6 than sildenafil. Selectivity against PDE6 is critical to avoid visual disturbances, a known side effect of less selective PDE5 inhibitors.

In Vivo Translation: The in vivo efficacy of these compounds in models of erectile dysfunction, such as the conscious rabbit model, has been demonstrated to be comparable to sildenafil. However, early leads in this class suffered from poor pharmacokinetic profiles, including low aqueous solubility and poor bioavailability, which limited their clinical potential. Through medicinal chemistry efforts, newer analogs have been developed with improved pharmacokinetic properties, leading to excellent in vivo activity. This highlights the importance of optimizing ADME properties alongside potency and selectivity.

G Start Start InVitro_Screening In Vitro Screening (Potency & Selectivity) Start->InVitro_Screening ADME_Screening In Vitro ADME/ Tox Screening InVitro_Screening->ADME_Screening Lead_Optimization Lead Optimization ADME_Screening->Lead_Optimization Lead_Optimization->InVitro_Screening Iterative Design InVivo_PK In Vivo Pharmacokinetics (PK) Lead_Optimization->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Disease Model) InVivo_PK->InVivo_Efficacy InVivo_Efficacy->Lead_Optimization Refinement Candidate Clinical Candidate InVivo_Efficacy->Candidate

Figure 2: An idealized workflow for drug discovery, emphasizing the iterative nature of lead optimization informed by both in vitro and in vivo data.

As Adenosine Receptor Antagonists: The Challenge of Species Selectivity

Pyrazolo[3,4-d]pyrimidines and related pyrazolo-triazolo-pyrimidines have been identified as potent antagonists of adenosine receptors.

In Vitro Activity: These compounds have shown high affinity for adenosine receptors, particularly the A3 subtype, in radioligand binding assays using rat brain membranes and have been shown to antagonize the adenosine-stimulated adenylate cyclase system. Structure-activity relationship studies have been extensively performed to optimize potency and selectivity.

In Vivo Translation: A significant challenge in translating the in vitro activity of adenosine receptor antagonists to in vivo models can be species-specific differences in receptor pharmacology. A notable example is a pyrazolo-triazolo-pyrimidine compound that was the most potent and selective human A3 adenosine receptor antagonist identified at the time but was completely inactive in a rat model. This underscores the critical need to assess activity in relevant species early in the drug discovery process.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of high-quality, reproducible data, the following detailed protocols for key in vitro and in vivo assays are provided.

In Vitro Protocols

1. Kinase Inhibition Assay (Example: Src Kinase)

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Methodology:

    • Prepare a reaction mixture containing Src kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

    • Add varying concentrations of the pyrazolo[4,3-d]pyrimidine test compound.

    • Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection of ³²P-ATP incorporation or using phosphospecific antibodies in an ELISA format.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

2. Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Protocols

1. Pharmacokinetic (PK) Study in Mice

  • Principle: This study determines the ADME properties of a compound.

  • Methodology:

    • Administer the pyrazolo[4,3-d]pyrimidine compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Extract the compound from the plasma and quantify its concentration using a validated analytical method, such as LC-MS/MS.

    • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life. A good pharmacokinetic profile is indicated by high exposure and a reasonable half-life.

2. Tumor Xenograft Efficacy Study

  • Principle: This study evaluates the antitumor activity of a compound in a living animal model.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7, HCT116) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control (vehicle) groups.

    • Administer the test compound daily or on a specified schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Evaluate the efficacy based on tumor growth inhibition.

Conclusion: A Holistic Approach to Drug Development

The development of pyrazolo[4,3-d]pyrimidine compounds as therapeutic agents requires a multifaceted approach that carefully considers both in vitro and in vivo data. While in vitro assays are essential for initial screening and optimization, they are only the first step. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial for predicting its in vivo efficacy. By embracing a holistic view that integrates medicinal chemistry, pharmacology, and formulation science, researchers can successfully navigate the complexities of drug development and bridge the gap between a promising molecule and a life-changing medicine.

Benchmarking New Pyrazolo[4,3-d]pyrimidine Derivatives: A Senior Application Scientist's Guide to In Vitro Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold represents a promising frontier in kinase inhibitor discovery. Its structural similarity to the purine nucleus makes it an ideal candidate for targeting the ATP-binding site of various kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer. This guide provides an in-depth, technically sound framework for benchmarking novel pyrazolo[4,3-d]pyrimidine derivatives against established inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential.

The Rationale for Benchmarking: Establishing a Competitive Edge

The development of any new therapeutic agent necessitates a thorough comparison against existing standards. For pyrazolo[4,3-d]pyrimidine derivatives, which often target well-characterized kinases such as Cyclin-Dependent Kinases (CDKs) and Src family kinases, this process involves head-to-head comparisons with known inhibitors. This benchmarking is not merely a formality; it is a critical step to:

  • Quantify Potency: Determine the half-maximal inhibitory concentration (IC50) of new derivatives and compare them to the IC50 values of established drugs.

  • Assess Selectivity: Understand the inhibitor's specificity for the target kinase versus other kinases.

  • Elucidate Cellular Effects: Evaluate the compound's impact on cell viability, cell cycle progression, and apoptosis in relevant cancer cell lines.

  • Establish a Therapeutic Window: Compare the efficacy of the new compounds against their potential cytotoxicity to normal cells.

This guide will focus on two key kinase targets for pyrazolo[4,3-d]pyrimidines: CDK2, a crucial regulator of cell cycle progression, and Src, a non-receptor tyrosine kinase involved in cell growth, differentiation, and migration.[1][2] We will benchmark our novel compounds against well-established inhibitors: Roscovitine and Dinaciclib for CDK2, and PP2 and Dasatinib for Src.[3][4][5][6]

Core Experimental Workflows: A Step-by-Step Approach

To ensure scientific rigor, the following experimental protocols are designed to be self-validating, with appropriate controls and clear endpoints.

In Vitro Kinase Inhibition Assay: The First Litmus Test

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The principle lies in quantifying the transfer of a phosphate group from ATP to a specific substrate by the kinase.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[7]

    • Dilute the recombinant kinase (e.g., CDK2/Cyclin A or Src) and the specific substrate in the kinase buffer.

    • Prepare a serial dilution of the pyrazolo[4,3-d]pyrimidine derivative and the benchmark inhibitors in DMSO, followed by a further dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted inhibitor, the kinase, and the substrate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[8]

  • Detection and Data Analysis:

    • After a defined incubation period at 30°C, terminate the reaction.

    • Quantify the phosphorylated substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or a radiometric assay using [γ-³³P]-ATP and measuring the incorporation of the radiolabel into the substrate.[8]

    • Subtract the background luminescence/radioactivity from all readings and normalize the data to the "no inhibitor" control (100% kinase activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

G prep Reagent Preparation (Kinase, Substrate, Inhibitor) reaction Kinase Reaction (Incubate Inhibitor, Kinase, Substrate, ATP) prep->reaction Combine in 96-well plate detection Detection (e.g., ADP-Glo™ or Radiometric) reaction->detection Terminate reaction & measure signal analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) detection->analysis Quantify kinase activity

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Cell Viability Assay (MTS Assay): Assessing Cytotoxicity

The MTS assay is a colorimetric method to determine the number of viable cells in a culture. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product.[9]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line with known dysregulation of CDK2 or Src signaling) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrazolo[4,3-d]pyrimidine derivative and the benchmark inhibitors. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow: MTS Cell Viability Assay

G seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mts_add Add MTS Reagent incubation->mts_add measurement Measure Absorbance (490 nm) mts_add->measurement Incubate 1-4 hours analysis Data Analysis (Calculate % Viability, Determine GI50) measurement->analysis

Caption: Workflow for assessing the effect of inhibitors on cell viability.

Cell Cycle Analysis by Flow Cytometry: Unveiling Effects on Cell Division

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazolo[4,3-d]pyrimidine derivatives and benchmark inhibitors at concentrations around their GI50 values for a duration that allows for cell cycle progression (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Cell Fixation:

    • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[11]

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.[12]

    • Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining: Detecting Programmed Cell Death

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[13]

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the inhibitors as described for the cell cycle analysis.

    • Harvest both adherent and floating cells, as apoptotic cells may detach.

  • Staining:

    • Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[14]

    • Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Differentiate between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the inhibitory activities of the benchmark compounds. The goal for new pyrazolo[4,3-d]pyrimidine derivatives would be to demonstrate comparable or superior potency.

Table 1: In Vitro Kinase Inhibitory Activity of Benchmark CDK Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference(s)
RoscovitineCDK2/Cyclin A700[4][15]
RoscovitineCDK2/Cyclin E700[16]
DinaciclibCDK21[3][17][18]

Table 2: In Vitro Kinase Inhibitory Activity of Benchmark Src Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference(s)
PP2Lck4[5][6]
PP2Fyn5[5][6]
DasatinibSrc0.5[19]

Visualizing the Molecular Battleground: Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[1] Its activity is tightly regulated by phosphorylation and by CDK inhibitors (CKIs) like p21 and p27.[1]

CDK2 Signaling Pathway Diagram

G cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F CyclinD_CDK46->E2F releases pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 promotes G1/S transition DNA_rep DNA Replication CyclinA_CDK2->DNA_rep promotes Roscovitine Roscovitine Roscovitine->CyclinE_CDK2 Roscovitine->CyclinA_CDK2 Dinaciclib Dinaciclib Dinaciclib->CyclinE_CDK2 Dinaciclib->CyclinA_CDK2 Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Derivatives Pyrazolo_pyrimidine->CyclinE_CDK2 Pyrazolo_pyrimidine->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway and points of inhibition.

Src Kinase Signaling Pathway

Src is a proto-oncogenic non-receptor tyrosine kinase that, upon activation by various upstream signals, phosphorylates a multitude of downstream substrates.[2] This leads to the activation of several signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, migration, and invasion.[20][21]

Src Kinase Signaling Pathway Diagram

G cluster_upstream Upstream Activation cluster_downstream Downstream Pathways cluster_cellular_responses Cellular Responses cluster_inhibitors RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Src->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/AKT/mTOR Src->PI3K_AKT_mTOR activates STAT3 STAT3 Src->STAT3 activates Migration Migration & Invasion FAK->Migration Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival STAT3->Proliferation STAT3->Survival PP2 PP2 PP2->Src Dasatinib Dasatinib Dasatinib->Src Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Derivatives Pyrazolo_pyrimidine->Src

Caption: Overview of the Src kinase signaling pathway and points of inhibition.

Conclusion: A Path Forward for Novel Kinase Inhibitors

This guide provides a robust framework for the preclinical evaluation of new pyrazolo[4,3-d]pyrimidine derivatives. By systematically benchmarking against known inhibitors using validated in vitro assays, researchers can generate the high-quality, reproducible data necessary to identify promising lead candidates for further development. The ultimate goal is to translate the chemical potential of the pyrazolo[4,3-d]pyrimidine scaffold into novel, effective therapies for patients in need.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors. Its isomeric resemblance to the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibiting enzymatic activity. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target binding. Unintended interactions can lead to cellular toxicity, unforeseen pharmacological effects, and ultimately, the failure of promising therapeutic candidates.

This guide provides an in-depth analysis of the off-target effects of pyrazolo[4,3-d]pyrimidine kinase inhibitors. Moving beyond a simple cataloging of data, we will delve into the causality behind experimental choices for characterizing inhibitor selectivity, provide detailed protocols for key assays, and present a comparative analysis to inform the selection and development of more precise kinase-targeted therapies.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Double-Edged Sword

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, enabling it to form crucial hydrogen bonds with the kinase hinge region. This fundamental interaction is the basis for its potent inhibitory activity against a range of kinase targets. However, this same feature contributes to the potential for off-target effects, as many kinases share homologous ATP-binding pockets. The seemingly subtle difference in the arrangement of nitrogen atoms compared to its more extensively studied pyrazolo[3,4-d]pyrimidine counterpart can significantly influence the inhibitor's binding mode and, consequently, its selectivity profile. Understanding and quantifying these off-target interactions is paramount for developing safe and effective kinase inhibitors.

Case Studies: Unmasking the Off-Target Profiles of Pyrazolo[4,3-d]pyrimidine Inhibitors

While the volume of publicly available kinome-wide screening data for pyrazolo[4,3-d]pyrimidine inhibitors is less extensive than for its isomeric counterpart, key examples provide valuable insights into their selectivity profiles.

LGR6768: A Selective CDK7 Inhibitor

LGR6768 is a recently developed trisubstituted pyrazolo[4,3-d]pyrimidine derivative that potently inhibits Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of 20 nM.[1][2][3][4] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[1][2][3][4] To assess its selectivity, LGR6768 was screened against a panel of 50 kinases at a concentration of 1 µM.[1] The results demonstrated a favorable selectivity profile, with significant inhibition observed for only a few other kinases.[1]

Target KinasePrimary FunctionLGR6768 IC50% Residual Activity (at 1 µM)Key Off-Targets (at 1 µM)% Residual Activity of Off-Targets
CDK7 Cell cycle, Transcription20 nM 4% CDK1619%
CK1δ19%

Data Interpretation and Causality: The selectivity of LGR6768 for CDK7 over other CDKs and the broader kinome is attributed to specific structural features of the inhibitor that exploit subtle differences in the ATP-binding pockets of these kinases.[1] The biphenyl moiety of LGR6768 adopts a conformation that is favored by the active site of CDK7, leading to potent inhibition.[1] The limited off-target activity against CDK16 and CK1δ at a high concentration (1 µM) suggests a respectable therapeutic window, but these interactions should be further investigated in cellular models to understand their potential functional consequences.

3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidines: Targeting Multiple CDKs

Another series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines has been developed as potent inhibitors of multiple CDKs. One notable compound from this series, compound 4.35 , demonstrated high selectivity for CDKs 2, 5, and 9.[5][6] While comprehensive kinome-wide data is not publicly available, the focused selectivity profiling highlights the potential to tune the specificity of this scaffold towards particular subfamilies of kinases.

Expert Insight: The development of inhibitors targeting multiple CDKs can be a deliberate strategy in cancer therapy, as deregulation of several CDKs is common in many tumors. However, this approach requires a thorough understanding of the off-target profile to avoid unintended inhibition of kinases that could lead to toxicity.

A Comparative Perspective: The Isomeric Pyrazolo[3,4-d]pyrimidine Scaffold

To provide a broader context for the off-target profiles of pyrazolo[4,3-d]pyrimidine inhibitors, it is instructive to examine the more extensively characterized isomeric pyrazolo[3,4-d]pyrimidine scaffold.

Ibrutinib: A Case Study in Off-Target Driven Side Effects

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is approved for the treatment of several B-cell malignancies.[5][7] It is based on the pyrazolo[3,4-d]pyrimidine scaffold.[6][8] Despite its clinical success, ibrutinib is associated with side effects such as atrial fibrillation and bleeding, which are attributed to its off-target activities.[5][9] Chemoproteomic profiling has identified several off-target kinases for ibrutinib, including CSK, EGFR, and Tec family kinases.[5][7]

Target KinasePrimary FunctionIbrutinib IC50Key Off-TargetsBiological Consequence of Off-Target Inhibition
BTK B-cell development and signaling~0.5 nM CSKAtrial fibrillation[5]
EGFRSkin toxicities[7]
Tec family kinasesImpaired platelet function (bleeding risk)

Causality and Clinical Relevance: The off-target inhibition of CSK by ibrutinib is believed to be a primary contributor to the observed cardiotoxicity.[5] This example underscores the critical importance of comprehensive off-target profiling early in the drug development process to anticipate and mitigate potential adverse effects.

PP1 and PP2: Early Src Family Kinase Inhibitors

PP1 and PP2 are well-known research compounds based on the pyrazolo[3,4-d]pyrimidine scaffold that were initially developed as selective inhibitors of Src family kinases.[1][10] However, subsequent broader kinase profiling revealed that they inhibit a number of other kinases with similar potency, highlighting the challenge of achieving high selectivity with this scaffold.[3] For instance, PP2 potently inhibits Lck and Fyn (IC50 values of 4 nM and 5 nM, respectively) but also inhibits CSK at sub-micromolar concentrations.

Expert Perspective: The evolution of our understanding of the selectivity of compounds like PP1 and PP2 demonstrates the importance of utilizing large, unbiased kinase screening panels. What may appear as a selective inhibitor in a limited panel of kinases can be revealed as a multi-kinase inhibitor when profiled more broadly.

Methodologies for Assessing Off-Target Effects

A robust assessment of a kinase inhibitor's selectivity is a cornerstone of its preclinical development. Several powerful techniques are employed to generate a comprehensive off-target profile.

KINOMEscan™: A Competition Binding Assay

KINOMEscan™ is a widely used in vitro method that quantitatively measures the binding affinity of a test compound against a large panel of DNA-tagged kinases.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash to remove unbound kinase Incubation->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data Calculate % inhibition or Kd values qPCR->Data

KINOMEscan™ Experimental Workflow

Step-by-Step Protocol:

  • Kinase Panel Selection: A panel of DNA-tagged human kinases is chosen for screening.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of a control (vehicle-treated) sample. A lower amount of bound kinase compared to the control indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KiNativ™: An Activity-Based Profiling Platform

KiNativ™ is a chemical proteomics platform that assesses inhibitor binding to kinases in their native cellular environment (e.g., cell or tissue lysates). This method provides insights into target engagement in a more physiologically relevant context.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Labeling & Enrichment cluster_analysis Analysis Lysate Cell/Tissue Lysate (native kinases) Incubation Incubate Lysate with Test Inhibitor Lysate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Probe Add Biotinylated ATP/ADP Probe Incubation->Probe Enrich Enrich labeled kinases with Streptavidin beads Probe->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify and Quantify Biotinylated Peptides LCMS->Quantify

KiNativ™ Experimental Workflow

Step-by-Step Protocol:

  • Lysate Preparation: Cells or tissues are lysed to release the native kinases.

  • Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: A biotinylated ATP or ADP acyl phosphate probe is added to the lysate. This probe covalently attaches to a conserved lysine residue in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.

  • Enrichment: The biotin-labeled proteins are enriched using streptavidin beads.

  • Digestion: The enriched proteins are digested with trypsin to generate peptides.

  • LC-MS/MS Analysis: The biotinylated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.

  • Data Analysis: The potency of the inhibitor for each kinase is determined by measuring the reduction in probe labeling as a function of the inhibitor concentration, allowing for the calculation of IC50 values.

Conclusion: Towards More Selective Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold remains a valuable starting point for the design of novel kinase inhibitors. However, the inherent challenge of achieving selectivity necessitates a rigorous and comprehensive approach to off-target profiling. As demonstrated by the case studies of LGR6768 and the broader context provided by the isomeric pyrazolo[3,4-d]pyrimidine inhibitors like ibrutinib, a deep understanding of a compound's kinome-wide interactions is critical for anticipating potential liabilities and guiding medicinal chemistry efforts.

By employing powerful techniques such as KINOMEscan™ and KiNativ™, researchers can generate high-quality, quantitative data to inform the development of the next generation of pyrazolo[4,3-d]pyrimidine-based therapies with improved selectivity and enhanced safety profiles. This commitment to rigorous off-target analysis will ultimately pave the way for more effective and less toxic kinase inhibitors to reach the clinic.

References

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. However, with innovation comes the inherent responsibility of ensuring the utmost safety in handling and disposal.

I. Hazard Analysis: Understanding the Risks

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on the GHS classifications of its structural analog, we must assume that this compound presents the following risks:

  • Acute Oral Toxicity (H302 - Harmful if swallowed): Ingestion of the compound could lead to adverse health effects.

  • Skin Irritation (H315 - Causes skin irritation): Direct contact with the skin is likely to cause irritation, redness, and discomfort.

  • Serious Eye Irritation (H319 - Causes serious eye irritation): Contact with the eyes can result in significant and potentially damaging irritation.

  • Respiratory Irritation (H335 - May cause respiratory irritation): Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential to create a protective barrier between the researcher and the chemical.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.

Operation Eye/Face Protection Skin/Body Protection Respiratory Protection Hand Protection
Storage and Transport (Closed Container) Safety glasses with side shieldsStandard lab coatNot generally requiredChemical-resistant gloves (e.g., Nitrile)
Weighing and Aliquoting (Solid) Tight-fitting safety goggles or a full-face shieldChemical-resistant lab coat or disposable gownNIOSH-approved respirator with an organic vapor/acid gas cartridgeDouble-gloving with chemical-resistant gloves (e.g., Nitrile)
Solution Preparation and Transfers Full-face shield over safety gogglesChemical-resistant apron over a lab coatWork within a certified chemical fume hoodChemical-resistant gloves (e.g., Nitrile)
Reaction Setup and Monitoring Safety gogglesChemical-resistant lab coatWork within a certified chemical fume hoodChemical-resistant gloves (e.g., Nitrile)
A. Eye and Face Protection: Shielding Your Vision

Due to the serious eye irritation potential (H319), standard safety glasses are insufficient for handling this compound outside of its sealed container.

  • Tight-fitting safety goggles are mandatory for any operation where the compound is handled as a solid, as they provide a seal around the eyes, protecting from airborne particles.[2][3]

  • A full-face shield worn over safety goggles is required during solution preparation and transfers, where the risk of splashes is highest.[2][3]

B. Skin and Body Protection: A Barrier Against Contact

To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is necessary.

  • A chemical-resistant lab coat or a disposable gown should be worn at all times when handling the compound.

  • For tasks with a higher risk of spills or splashes, such as solution preparation, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]

C. Respiratory Protection: Safeguarding Your Lungs

The potential for respiratory irritation (H335) necessitates stringent control of airborne particles and vapors.

  • All handling of the solid compound outside of a sealed container, especially weighing and aliquoting, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • For weighing operations, a NIOSH-approved respirator equipped with a combination organic vapor/acid gas cartridge is recommended. The "acid gas" component is crucial due to the chlorinated nature of the molecule, which can produce acidic byproducts upon decomposition.[1][5][6] Activated carbon is the primary adsorbent in these cartridges for organic vapors.[1][6]

D. Hand Protection: The Critical Interface

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Chemical-resistant gloves , such as nitrile, are the standard for handling this compound.[7] Nitrile gloves offer good resistance to a range of chemicals and provide a clear indication of tearing.[7]

  • Double-gloving is strongly recommended during weighing and aliquoting of the solid material to provide an extra layer of protection against contamination.

  • It is critical to consult a glove compatibility chart for the specific solvent being used when preparing solutions. While nitrile is a good general-purpose choice, certain solvents may require gloves made of other materials like butyl rubber or neoprene for adequate protection.[8][9]

III. Procedural Guidance: Step-by-Step Safety

A. Donning and Doffing PPE: A Deliberate Process

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: PPE Donning and Doffing Sequence
B. Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Emergency_Procedures cluster_exposure Chemical Exposure cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with water for 15 min. Remove contaminated clothing. Skin->FlushSkin FlushEyes Flush with water for 15 min. Remove contact lenses. Eyes->FlushEyes FreshAir Move to fresh air. Seek medical attention. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->RinseMouth Medical Seek Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical Report Report Incident to Supervisor Medical->Report

Figure 2: Emergency Response Workflow
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10][11][12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

IV. Decontamination and Disposal: A Responsible Conclusion

Proper decontamination and disposal are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

A. Decontamination
  • All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • A solution of a suitable laboratory detergent followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol) and then water is a generally effective procedure. For chlorinated compounds, a chlorine-based disinfectant can also be considered for surface disinfection.[13][14]

B. Disposal Plan

As a chlorinated heterocyclic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • EPA Waste Codes: Based on its characteristics and being a chlorinated organic compound, it would likely fall under EPA hazardous waste codes for non-specific source wastes (F-list) or toxic wastes (U-list).[15][16][17] Consult with your institution's Environmental Health and Safety (EHS) department for the specific waste codes to be used.

  • Disposal Route: All hazardous waste must be disposed of through your institution's EHS-approved waste management vendor. Never dispose of this compound down the drain or in the regular trash.[15]

V. Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to rigorous protocols for handling and disposal, you can confidently and safely advance your critical research. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.